Dihydrotetrabenazine
描述
Structure
3D Structure
属性
IUPAC Name |
9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQLWGNDNRARGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956148 | |
| Record name | 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3466-75-9, 171598-74-6 | |
| Record name | Dihydrotetrabenazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3466-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrotetrabenazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003466759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Reaction mass of (2RS,3RS,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol and (2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Dihydrotetrabenazine's Mechanism of Action on VMAT2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of dihydrotetrabenazine (B1670615) (DTBZ) on the vesicular monoamine transporter 2 (VMAT2). This compound, the primary active metabolite of tetrabenazine (B1681281) and its derivatives, is a potent and reversible inhibitor of VMAT2. By binding to VMAT2, DTBZ effectively blocks the uptake of monoamine neurotransmitters—such as dopamine (B1211576), serotonin, and norepinephrine—from the cytoplasm into synaptic vesicles.[1][2] This inhibition leads to the depletion of monoamine stores within presynaptic neurons, thereby reducing their subsequent release into the synaptic cleft.[2] This guide will detail the binding characteristics, functional consequences, and the experimental methodologies used to elucidate this mechanism, presenting quantitative data in a structured format and visualizing key pathways and workflows.
Core Mechanism of Action
The primary pharmacological target of this compound is VMAT2, a transport protein located on the membrane of synaptic vesicles in monoaminergic neurons.[3][4] VMAT2 is responsible for sequestering cytoplasmic monoamines into these vesicles, a critical step for their storage and subsequent exocytotic release.[2]
This compound acts as a high-affinity, reversible inhibitor of VMAT2.[1] Its binding to the transporter prevents the translocation of monoamines into the vesicles.[5] This leads to an accumulation of monoamines in the cytoplasm, where they are susceptible to degradation by enzymes such as monoamine oxidase (MAO).[2] The net effect is a depletion of the readily releasable pool of monoamine neurotransmitters, which underlies the therapeutic effects of DTBZ in hyperkinetic movement disorders like tardive dyskinesia and chorea associated with Huntington's disease.
The interaction of DTBZ with VMAT2 is stereospecific, with different isomers exhibiting varying affinities for the transporter. The (+)-α-dihydrotetrabenazine isomer is recognized as a particularly potent inhibitor of VMAT2.[6][7]
Quantitative Analysis of this compound-VMAT2 Interaction
The affinity and inhibitory potency of this compound and its derivatives on VMAT2 have been quantified in numerous studies. The following tables summarize key quantitative data from in vitro experiments.
Table 1: Binding Affinity of this compound and Related Compounds for VMAT2
| Compound | Preparation | Radioligand | Kd (nM) | Ki (nM) |
| [3H]this compound | Mouse Brain Homogenates | - | 2.4 | - |
| [3H]this compound | Human Brain Homogenates | - | 2.7 | - |
| This compound Chimera | - | [3H]this compound | 26 ± 9 | - |
| Wild-Type this compound | - | [3H]this compound | 18 ± 4 | - |
| (+)-9-trifluoroethoxy-α-dihydrotetrabenazine | - | - | - | 1.48 |
| (+)-α-HTBZ | - | - | - | Potent VMAT2 inhibitor |
| (-)-α-deuHTBZ | - | - | - | Relatively weak VMAT2 inhibitor |
| (+)-β-deuHTBZ | - | - | - | Potently inhibited VMAT2 |
Table 2: Inhibitory Potency of this compound and Derivatives on VMAT2 Function
| Compound | Assay | Preparation | IC50 (nM) |
| This compound | Serotonin Uptake Inhibition | Synaptic Vesicles | 2.6 |
| Compound 13e | [3H]DA Uptake Inhibition | Striatal Synaptosomes | 6.04 ± 0.03 |
| Compound 13e | [3H]DTBZ Binding | - | 5.13 ± 0.16 |
| (+)-9-trifluoroethoxy-α-dihydrotetrabenazine | [3H]DA Uptake Inhibition | Striatal Synaptosomes | 6.11 |
| HTBZ | [3H]DA Uptake Inhibition | Rat Striatal Synaptosomes | 30.61 |
Signaling Pathways and Logical Relationships
The mechanism of DTBZ action can be visualized as a direct inhibition of a key step in monoaminergic neurotransmission.
Caption: Signaling pathway of DTBZ action on VMAT2.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with VMAT2.
[3H]-Dihydrotetrabenazine ([3H]-DTBZ) Competitive Binding Assay
This assay determines the binding affinity of a test compound for the tetrabenazine binding site on VMAT2 by measuring its ability to compete with the radiolabeled ligand [3H]-DTBZ.[8]
Materials:
-
Synaptic vesicles prepared from rat brain tissue (e.g., striatum).
-
[3H]-DTBZ.
-
Test compound (e.g., this compound derivatives).
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Wash Buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Vesicle Preparation: Isolate synaptic vesicles from fresh or frozen rat brain striatum by homogenization and differential centrifugation.[8][9]
-
Incubation: In a 96-well microplate, set up the following reactions in triplicate:
-
Total Binding: Vesicle preparation, [3H]-DTBZ (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Vesicle preparation, [3H]-DTBZ, and a high concentration of a known VMAT2 inhibitor (e.g., 10 µM tetrabenazine).
-
Competitive Binding: Vesicle preparation, [3H]-DTBZ, and varying concentrations of the test compound.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.[8]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[8]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[8]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [3H]-DTBZ and Kd is its dissociation constant.[10]
-
Caption: Experimental workflow for a competitive radioligand binding assay.
[3H]-Dopamine ([3H]-DA) Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the VMAT2-mediated transport of dopamine into synaptic vesicles.[8]
Materials:
-
Synaptic vesicles prepared from rat brain tissue (e.g., striatum).
-
[3H]-DA.
-
Test compound.
-
Assay Buffer.
-
Wash Buffer.
-
Scintillation cocktail and counter.
-
Filtration apparatus.
Procedure:
-
Vesicle Preparation: Isolate synaptic vesicles as described in the binding assay protocol.[8]
-
Pre-incubation: Pre-incubate the isolated vesicles with varying concentrations of the test compound.[8]
-
Uptake Initiation: Initiate the transport process by adding a fixed concentration of [3H]-DA to the vesicle suspension.[8]
-
Incubation: Incubate the mixture at 37°C for a defined period to allow for dopamine uptake.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove external [3H]-DA.
-
Scintillation Counting: Quantify the amount of [3H]-DA taken up by the vesicles using a scintillation counter.
-
Data Analysis:
-
Determine the percentage of inhibition of [3H]-DA uptake for each concentration of the test compound relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Caption: Experimental workflow for a dopamine uptake inhibition assay.
Conclusion
This compound exerts its pharmacological effects through a well-defined mechanism of action centered on the potent and reversible inhibition of VMAT2. This leads to the depletion of vesicular monoamines, thereby modulating monoaminergic neurotransmission. The quantitative data and experimental protocols presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development, facilitating a deeper understanding and further investigation of VMAT2-targeting therapeutics.
References
- 1. droracle.ai [droracle.ai]
- 2. What are VMAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia [frontiersin.org]
- 4. Synthesis and analysis of this compound derivatives as novel vesicular monoamine transporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurologylive.com [neurologylive.com]
- 6. Comparing pharmacologic mechanism of action for the vesicular monoamine transporter 2 (VMAT2) inhibitors valbenazine and deutetrabenazine in treating tardive dyskinesia: does one have advantages over the other? | CNS Spectrums | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of (2S,3R,11bR)-Dihydrotetrabenazine
This technical guide provides a comprehensive overview of the primary synthetic pathway to (2S,3R,11bR)-Dihydrotetrabenazine, a significant metabolite of tetrabenazine (B1681281) and a potent inhibitor of vesicular monoamine transporter 2 (VMAT2). This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual diagrams of the synthesis process.
Introduction
(2S,3R,11bR)-Dihydrotetrabenazine is one of the stereoisomers of dihydrotetrabenazine (B1670615), the reduced form of tetrabenazine. The stereochemistry of these compounds is crucial for their biological activity, with different isomers exhibiting vastly different binding affinities for VMAT2. The synthesis of stereochemically pure this compound isomers is therefore of significant interest for both therapeutic applications and research. The most common and practical approach to obtaining (2S,3R,11bR)-Dihydrotetrabenazine is through the stereoselective reduction of the corresponding enantiomerically pure (+)-(3R,11bR)-tetrabenazine.
Primary Synthesis Pathway: Stereoselective Reduction
The principal route for the synthesis of (2S,3R,11bR)-Dihydrotetrabenazine involves a two-step process starting from racemic tetrabenazine:
-
Resolution of (±)-Tetrabenazine: The separation of the desired (+)-(3R,11bR)-enantiomer from the racemic mixture.
-
Stereoselective Reduction: The reduction of the ketone group of (+)-(3R,11bR)-tetrabenazine to the alcohol, yielding (2S,3R,11bR)-Dihydrotetrabenazine.
Step 1: Resolution of (±)-Tetrabenazine
The resolution of racemic tetrabenazine is effectively achieved using a chiral resolving agent, such as (1S)-(+)-10-camphorsulfonic acid, which selectively crystallizes with the desired (+)-(3R,11bR)-enantiomer.
Experimental Protocol:
A solution of racemic tetrabenazine (17 g, 53.6 mmol) in warm acetone (B3395972) (230 mL) is treated with (1S)-(+)-10-camphorsulfonic acid (6.2 g, 26.7 mmol)[1]. The mixture is cooled to room temperature with stirring and left for 48 hours. The resulting crystals are collected. These crystals are then recrystallized from acetone to yield the (1S)-(+)-10-camphorsulfonic acid salt of (+)-(3R,11bR)-tetrabenazine. This salt is subsequently dissolved in methanol (B129727) and neutralized with ammonium (B1175870) hydroxide (B78521) to a pH of 8 to release the free base, (+)-(3R,11bR)-tetrabenazine[1].
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | (±)-Tetrabenazine | [1] |
| Resolving Agent | (1S)-(+)-10-camphorsulfonic acid | [1] |
| Enantiomeric Excess (ee) of (+)-1 | >99% | [1] |
Step 2: Stereoselective Reduction of (+)-(3R,11bR)-Tetrabenazine
The ketone at the C-2 position of (+)-(3R,11bR)-tetrabenazine is stereoselectively reduced to a hydroxyl group. The choice of reducing agent is critical to favor the formation of the (2S) stereocenter. L-Selectride® has been shown to be an effective reagent for this transformation, yielding the desired (2S,3R,11bR)-dihydrotetrabenazine, also referred to as (+)-3 in some literature[1].
Experimental Protocol:
To a solution of (+)-(3R,11bR)-tetrabenazine (14 g, 44.2 mmol, ee >99%) in a mixture of ethanol (B145695) (70 mL) and tetrahydrofuran (B95107) (70 mL) at 0 °C, L-Selectride® (1 M, 126 mL) is added dropwise[1]. The reaction mixture is stirred at 0 °C for 40 minutes. Following this, the mixture is poured into 400 mL of ice-water and extracted with ether. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under vacuum at a temperature below 25 °C and protected from light to yield the product as a yellow oil[1].
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | (+)-(3R,11bR)-Tetrabenazine | [1] |
| Reducing Agent | L-Selectride® | [1] |
| Product | (2S,3R,11bR)-Dihydrotetrabenazine | [1] |
| Yield | 43% | [1] |
Alternative Synthesis Pathway: Asymmetric Synthesis
An alternative to the resolution and reduction pathway is the multi-step asymmetric synthesis starting from simpler achiral precursors, such as a dihydroisoquinoline derivative. This approach builds the chiral centers into the molecule sequentially through various stereoselective reactions. One reported asymmetric synthesis utilizes a palladium-catalyzed asymmetric malonate addition to a dihydroisoquinoline to set the initial stereocenter, followed by a series of diastereoselective transformations to construct the remaining asymmetric centers[2]. While offering an elegant route to enantiomerically pure tetrabenazine and its derivatives, these multi-step syntheses can be more complex and may result in lower overall yields compared to the resolution-reduction strategy[2].
Visualization of Synthesis Pathway
The following diagram illustrates the primary synthesis pathway for (2S,3R,11bR)-Dihydrotetrabenazine.
Caption: Synthesis of (2S,3R,11bR)-Dihydrotetrabenazine.
Experimental Workflow
The logical flow of the experimental process is depicted in the diagram below.
References
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Dihydrotetrabenazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotetrabenazine (B1670615) (HTBZ) is the principal active metabolite of tetrabenazine (B1681281) (TBZ), deutetrabenazine, and valbenazine (B1662120), drugs primarily used in the management of hyperkinetic movement disorders such as Huntington's disease-associated chorea and tardive dyskinesia.[1][2][3] The therapeutic effects of these parent drugs are mediated through the various stereoisomers of this compound.[4][5] This document provides a comprehensive technical overview of the pharmacodynamics and pharmacokinetics of these HTBZ isomers, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Tetrabenazine is administered as a racemic mixture and is metabolized by carbonyl reductases into four active HTBZ stereoisomers: (+)-α-HTBZ, (-)-α-HTBZ, (+)-β-HTBZ, and (-)-β-HTBZ.[4] Deutetrabenazine, a deuterated form of tetrabenazine, also produces four corresponding deuterated HTBZ metabolites, but with altered pharmacokinetic profiles.[6][7] In contrast, valbenazine is a prodrug specifically designed to deliver the single, potent VMAT2 inhibitor, (+)-α-HTBZ.[5][6] Understanding the distinct properties of these isomers is critical for optimizing drug design and clinical application.
Pharmacodynamics
Mechanism of Action: VMAT2 Inhibition
The primary pharmacodynamic effect of this compound is the reversible inhibition of the vesicular monoamine transporter 2 (VMAT2).[3][4] VMAT2 is a crucial protein located on the membrane of presynaptic vesicles within neurons of the central nervous system.[2][8] Its function is to transport cytosolic monoamines—such as dopamine (B1211576), serotonin, norepinephrine, and histamine—into synaptic vesicles for storage and subsequent release into the synaptic cleft.[8][9]
By inhibiting VMAT2, HTBZ isomers prevent the sequestration of monoamines into these vesicles.[8] The monoamines that remain in the cytoplasm are then susceptible to degradation by monoamine oxidase (MAO).[4][9] The net result is a depletion of monoamine stores in presynaptic terminals, leading to reduced neurotransmitter release upon neuronal firing. The clinical efficacy in hyperkinetic disorders is primarily attributed to the depletion of dopamine in the striatum.[4][5]
Binding Affinity and Selectivity
The various stereoisomers of HTBZ exhibit significantly different binding affinities for VMAT2 and other off-target receptors. The (+)-α-HTBZ isomer is recognized as the most potent and selective VMAT2 inhibitor.[5][6] In contrast, other isomers, particularly those derived from deutetrabenazine, show weaker VMAT2 binding but appreciable affinity for other receptors, which may contribute to the overall pharmacological profile and potential side effects.[6][10]
Table 1: VMAT2 and Off-Target Receptor Binding Affinities (Ki, nM) of HTBZ Isomers
| Isomer/Metabolite | VMAT2 Ki (nM) | Dopamine D2S Ki (nM) | Serotonin 5-HT1A Ki (nM) | Serotonin 5-HT2B Ki (nM) | Serotonin 5-HT7 Ki (nM) |
|---|---|---|---|---|---|
| From Valbenazine | |||||
| (+)-α-HTBZ | 1.4[6] | >10,000[6] | >10,000[6] | >10,000[6] | >10,000[6] |
| From Deutetrabenazine | |||||
| (+)-α-deuHTBZ | 1.5[6] | >10,000[6] | >10,000[6] | >10,000[6] | >10,000[6] |
| (+)-β-deuHTBZ | 12.4[6] | >10,000[6] | >10,000[6] | >10,000[6] | >10,000[6] |
| (-)-α-deuHTBZ | ~2678* | 1100[6] | 300[6] | 1100[6] | 110[6] |
| (-)-β-deuHTBZ | ~1128* | 440[6] | >10,000[6] | >10,000[6] | >10,000[6] |
*Calculated based on reported relative weakness compared to (+)-β-deuHTBZ.[6]
Pharmacokinetics
Absorption and Metabolism
This compound itself is not administered directly but is formed in vivo from its parent drugs.
-
Deutetrabenazine: Following oral administration, deutetrabenazine is extensively metabolized by hepatic carbonyl reductases to its active alpha- and beta-dihydrotetrabenazine metabolites (α-HTBZ and β-HTBZ).[4][8] These active metabolites are subsequently metabolized via O-demethylation, primarily by the cytochrome P450 enzyme CYP2D6.[4][11] The deuteration of specific methoxy (B1213986) groups in deutetrabenazine slows this CYP2D6-mediated metabolism, resulting in a longer half-life and reduced peak plasma concentrations of the active metabolites compared to non-deuterated tetrabenazine.[7][8]
-
Valbenazine: Valbenazine is a valine ester prodrug of (+)-α-HTBZ.[4] It is designed for improved absorption and is rapidly hydrolyzed to form a single active metabolite, (+)-α-HTBZ.[4][5] This specific metabolic pathway avoids the formation of other less potent or less selective isomers.[6]
Pharmacokinetic Parameters
The pharmacokinetic profiles of the HTBZ isomers differ substantially depending on the parent drug. Following administration of deutetrabenazine, the (-)-α-deuHTBZ isomer is the most abundant, representing 66% of circulating metabolites, while the potent VMAT2 inhibitor (+)-β-deuHTBZ accounts for only 29%.[6][10] The (+)-α-HTBZ metabolite from valbenazine has a significantly longer half-life (~22 hours) compared to the primary active metabolite of deutetrabenazine, (+)-β-deuHTBZ (~8 hours), supporting once-daily dosing for valbenazine.[6][12]
Table 2: Mean Pharmacokinetic Parameters of HTBZ Isomers in Healthy Subjects
| Isomer/Metabolite | Parent Drug | Cmax (ng/mL) | Tmax (hr) | AUC0-inf (ng·hr/mL) | Half-life (t½) (hr) |
|---|---|---|---|---|---|
| (+)-α-HTBZ | Valbenazine | 24.3 | 6.0 | 794 | 22.2[6] |
| (+)-α-deuHTBZ | Deutetrabenazine | 1.8 | 3.0 | 17.5 | 7.5[6] |
| (+)-β-deuHTBZ | Deutetrabenazine | 10.3 | 3.0 | 123 | 7.7[6] |
| (-)-α-deuHTBZ | Deutetrabenazine | 23.9 | 4.0 | 409 | 9.8[6] |
| (-)-β-deuHTBZ | Deutetrabenazine | 1.2 | 4.0 | 11.2 | 7.5[6] |
(Data derived from an open-label, crossover study in healthy subjects).[6]
Experimental Protocols
Pharmacodynamic Analysis: VMAT2 Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for VMAT2.[13][14]
Objective: To quantify the binding affinity of HTBZ isomers to VMAT2 expressed in cell membranes.
Materials:
-
Cell membrane preparations expressing human VMAT2.[13]
-
Radioligand: [³H]this compound ([³H]DTBZ).[13]
-
Non-specific binding control: High concentration of unlabeled tetrabenazine or reserpine.[13]
-
Binding buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 8.0).[13][15]
-
Test compounds (HTBZ isomers) at various concentrations.
-
96-well plates, glass fiber filters, cell harvester, scintillation counter, and scintillation cocktail.[13]
Methodology:
-
Reagent Preparation: Dilute membrane preparations, [³H]DTBZ, and test compounds to desired working concentrations in ice-cold binding buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Incubation: Incubate the plate at room temperature for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.[13]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.[13]
-
Washing: Wash filters multiple times with ice-cold binding buffer to remove any remaining unbound radioactivity.[13]
-
Quantification: Place filters into scintillation vials, add scintillation cocktail, and measure radioactivity (counts per minute) using a scintillation counter.[13]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[13]
Pharmacokinetic Analysis: LC-MS/MS Quantification in Plasma
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of tetrabenazine and its HTBZ metabolites in human plasma.[16][17]
Objective: To accurately measure the plasma concentrations of α-HTBZ and β-HTBZ over time.
Materials:
-
Human plasma samples collected in K2-EDTA tubes.[12]
-
Analytes (α-HTBZ, β-HTBZ) and an internal standard (IS), such as tetrabenazine-d7.[16]
-
Solid-phase extraction (SPE) cartridges (e.g., C18).[16]
-
LC-MS/MS system (e.g., API-4000).[16]
-
Chromatography column (e.g., Zorbax SB C18).[16]
-
Mobile phase (e.g., acetonitrile (B52724) and 5 mM ammonium (B1175870) acetate, 60:40 v/v).[16]
-
Reagents for protein precipitation and sample reconstitution.
Methodology:
-
Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples and aliquot 200 µL.[16]
-
Add the internal standard (tetrabenazine-d7) to all samples, standards, and quality controls.
-
Condition the C18 SPE cartridges.
-
Load the plasma samples onto the cartridges.
-
Wash the cartridges to remove interferences.
-
Elute the analytes and the IS from the cartridges.
-
-
Sample Processing: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.[16]
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation on the C18 column at a flow rate of 0.8 mL/min.[16]
-
Utilize an API-4000 mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Monitor the specific precursor-to-product ion transitions for each analyte and the IS in Multiple Reaction Monitoring (MRM) mode.[16][17]
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.
-
Determine the concentrations of HTBZ isomers in the plasma samples by interpolating their peak area ratios from the linear regression of the calibration curve.[16]
-
Drug Interactions
The metabolism of HTBZ isomers is highly dependent on the CYP2D6 enzyme.[11][18] Consequently, there is a significant potential for drug-drug interactions with concomitant administration of strong CYP2D6 inhibitors or inducers.
-
CYP2D6 Inhibitors: Co-administration with strong CYP2D6 inhibitors (e.g., paroxetine (B1678475), bupropion) can significantly increase the plasma exposure (AUC) of HTBZ metabolites.[6] For patients taking such inhibitors, or for individuals identified as CYP2D6 poor metabolizers, dose reduction of the parent drug is recommended to avoid potential adverse effects.[6][18] For example, co-administration of valbenazine with the potent CYP2D6 inhibitor paroxetine resulted in a 1.9-fold increase in the total exposure to (+)-α-HTBZ.[6]
-
CYP3A4 Interactions: Valbenazine's initial conversion to its active metabolite involves CYP3A4.[18] Therefore, strong CYP3A4 inducers (e.g., carbamazepine, rifampin) are not recommended for use with valbenazine.[18]
Conclusion
This compound is the pharmacologically active entity responsible for the therapeutic effects of several VMAT2-inhibiting drugs. The specific pharmacokinetic and pharmacodynamic profiles are dictated by the stereoisomers generated from the parent compound. Valbenazine offers a targeted approach by delivering only the highly potent and selective (+)-α-HTBZ isomer, which has a long half-life suitable for once-daily dosing.[6] Deutetrabenazine provides a mixture of four deuterated isomers with an extended half-life compared to tetrabenazine, but with a more complex pharmacological profile involving off-target receptor interactions.[4][6] A thorough understanding of the properties of each isomer, elucidated through robust experimental methods, is essential for the continued development of VMAT2 inhibitors and for the safe and effective clinical management of patients with hyperkinetic movement disorders.
References
- 1. Differences in this compound Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Comparing pharmacologic mechanism of action for the vesicular monoamine transporter 2 (VMAT2) inhibitors valbenazine and deutetrabenazine in treating tardive dyskinesia: does one have advantages over the other? | CNS Spectrums | Cambridge Core [cambridge.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Deutetrabenazine? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacokinetic and Pharmacologic Characterization of the this compound Isomers of Deutetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. medcentral.com [medcentral.com]
In Vitro Activity of Dihydrotetrabenazine Isomers: A Technical Guide
This technical guide provides an in-depth analysis of the in vitro activity of dihydrotetrabenazine (B1670615) (DHTBZ) isomers, focusing on their interaction with the vesicular monoamine transporter 2 (VMAT2). This document is intended for researchers, scientists, and drug development professionals working on neuropharmacology and the development of therapeutics for hyperkinetic movement disorders.
Tetrabenazine (B1681281) (TBZ) is a well-established treatment for chorea associated with Huntington's disease. Its therapeutic action is primarily mediated by its active metabolites, the this compound isomers, which are potent VMAT2 inhibitors.[1][2] VMAT2 is a crucial transporter responsible for packaging monoamines, such as dopamine (B1211576), serotonin, and norepinephrine, into synaptic vesicles for subsequent release.[1][2][3] By inhibiting VMAT2, DHTBZ isomers lead to the depletion of these neurotransmitters in the central nervous system, thereby alleviating the symptoms of hyperkinetic disorders.[1]
The metabolic reduction of the 2-keto group of tetrabenazine results in the formation of multiple DHTBZ stereoisomers.[1][2] These isomers exhibit significant differences in their binding affinities for VMAT2, highlighting the stereospecific nature of this interaction.[1][4][5] Understanding the in vitro activity of each isomer is critical for the development of more potent and safer VMAT2 inhibitors.
Quantitative Analysis of VMAT2 Binding Affinity
The primary measure of in vitro activity for this compound isomers is their binding affinity for VMAT2, typically expressed as the inhibitor constant (Kᵢ). The following tables summarize the Kᵢ values for the eight stereoisomers of DHTBZ, as well as the enantiomers of tetrabenazine, as reported in the scientific literature.
Table 1: VMAT2 Binding Affinities of this compound (DHTBZ) Stereoisomers
| Stereoisomer | Configuration | Kᵢ (nM) | Reference |
| (+)-α-DHTBZ | (2R,3R,11bR) | 3.96 ± 0.40 | [1] |
| 0.97 ± 0.48 | [4] | ||
| 1.9 | [1] | ||
| 1.4 | [6] | ||
| (-)-α-DHTBZ | (2S,3S,11bS) | 202 | [1] |
| 2200 ± 300 | [4] | ||
| (+)-β-DHTBZ | (2S,3R,11bR) | 13.4 ± 1.36 | [1] |
| (-)-β-DHTBZ | (2R,3S,11bS) | 2460 ± 333 | [1] |
| 714 | [1] | ||
| (+)-cis-DHTBZ | (2R,3S,11bR) | 71.1 ± 6.66 | [1] |
| (-)-cis-DHTBZ | (2S,3R,11bS) | 4630 ± 350 | [1] |
| (+)-cis-DHTBZ | (2S,3S,11bR) | 593 ± 69.7 | [1] |
Table 2: VMAT2 Binding Affinities of Tetrabenazine (TBZ) Enantiomers
| Enantiomer | Configuration | Kᵢ (nM) | Reference |
| (+)-TBZ | (3R,11bR) | 4.47 ± 0.21 | [1] |
| (-)-TBZ | (3S,11bS) | 36,400 | [1] |
The data clearly indicate that the (3R,11bR)-configuration is crucial for high-affinity binding to VMAT2.[1] Notably, (+)-α-dihydrotetrabenazine [(2R,3R,11bR)-DHTBZ] consistently demonstrates the highest affinity for VMAT2, with Kᵢ values in the low nanomolar range.[1][4] In contrast, isomers with a (3S,11bS) or (3S,11bR) configuration exhibit significantly weaker binding.[1]
Functional In Vitro Activity
Beyond binding affinity, the functional inhibition of VMAT2 is a key measure of a compound's in vitro activity. This is often assessed through dopamine uptake assays in synaptosomes.
Table 3: In Vitro Functional Activity of this compound Derivatives
| Compound | IC₅₀ (nM) for [³H]DA Uptake | Reference |
| (+)-9-trifluoroethoxy-α-DHTBZ | 6.11 | [7] |
| (-)-9-trifluoroethoxy-α-DHTBZ | 129 | [7] |
| (+)-α-HTBZ (HTBZ) | 30.61 | [7] |
These results corroborate the binding affinity data, with the (+)-enantiomer of the 9-trifluoroethoxy derivative of α-DHTBZ showing potent inhibition of dopamine uptake, approximately five-fold stronger than the parent (+)-α-HTBZ.[7]
Experimental Protocols
VMAT2 Radioligand Binding Assay
This assay determines the binding affinity of test compounds by measuring their ability to displace a radiolabeled ligand from VMAT2.
Objective: To determine the Kᵢ of this compound isomers for VMAT2.
Materials:
-
Rat brain striatal tissue or human platelet homogenates as a source of VMAT2.[6]
-
Test compounds (this compound isomers).
-
(±)-Tetrabenazine for determining non-specific binding.[1]
-
Incubation buffer (e.g., Tris-HCl).
-
Whatman GF/B filters, presoaked in 0.5% polyethyleneimine (PEI).[1]
-
Scintillation fluid.
-
Brandel R48 filtering manifold or equivalent.[1]
-
Scintillation counter.
Procedure:
-
Prepare rat striatal tissue homogenates.
-
In incubation tubes, add a fixed concentration of [³H]DHTBZ (e.g., 2 nM).[1]
-
Add varying concentrations of the test compound (this compound isomer) across a range of concentrations.
-
For non-specific binding control tubes, add a high concentration of unlabeled (±)-tetrabenazine (e.g., 20 µM).[1]
-
Add the striatal tissue preparation to initiate the binding reaction.
-
Incubate at a specified temperature (e.g., room temperature) for a defined period.
-
Terminate the incubation by rapid filtration through Whatman GF/B filters using a filtering manifold.[1]
-
Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
[³H]Dopamine Uptake Assay
This functional assay measures the ability of test compounds to inhibit the uptake of dopamine into synaptic vesicles.
Objective: To determine the IC₅₀ of this compound isomers for the inhibition of VMAT2-mediated dopamine transport.
Materials:
-
Rat striatal synaptosomes.[7]
-
[³H]Dopamine ([³H]DA).[7]
-
Test compounds (this compound isomers).
-
Uptake buffer.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare rat striatal synaptosomes.
-
Pre-incubate the synaptosomes with varying concentrations of the test compound.
-
Initiate the uptake by adding a fixed concentration of [³H]DA.
-
Incubate for a short period at a controlled temperature (e.g., 37°C).
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of dopamine uptake.[7]
Visualized Workflows and Mechanisms
Metabolic Pathway of Tetrabenazine
Tetrabenazine is a prodrug that is rapidly metabolized in vivo to its active this compound metabolites. The following diagram illustrates this metabolic conversion.
Caption: Metabolic conversion of tetrabenazine to its this compound isomers.
Mechanism of VMAT2 Inhibition
The therapeutic effect of this compound isomers stems from their inhibition of VMAT2, which leads to the depletion of monoaminergic neurotransmitters.
Caption: Mechanism of VMAT2 inhibition by (+)-α-dihydrotetrabenazine.
Conclusion
The in vitro evaluation of this compound isomers reveals a pronounced stereospecificity in their interaction with VMAT2. The (+)-α-dihydrotetrabenazine isomer, with a (2R,3R,11bR) configuration, consistently emerges as the most potent inhibitor of VMAT2 binding and function. This detailed understanding of the structure-activity relationship is fundamental for the rational design of novel VMAT2 inhibitors with improved efficacy and safety profiles for the treatment of hyperkinetic movement disorders. The experimental protocols and mechanistic diagrams provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of this compound as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Binding of alpha-dihydrotetrabenazine to the vesicular monoamine transporter is stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and Characterization of Tetrabenazine Enantiomers against Vesicular Monoamine Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrotetrabenazine as a VMAT2 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrotetrabenazine (B1670615) (DTBZ), a primary active metabolite of tetrabenazine (B1681281) and its deuterated analogue deutetrabenazine, is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). By reversibly blocking VMAT2, DTBZ disrupts the packaging of monoamine neurotransmitters—such as dopamine (B1211576), serotonin, norepinephrine, and histamine—into presynaptic vesicles. This leads to their cytoplasmic degradation and a subsequent reduction in their synaptic release. This mechanism of action underpins its therapeutic efficacy in hyperkinetic movement disorders, including tardive dyskinesia and chorea associated with Huntington's disease. This technical guide provides an in-depth overview of the core pharmacology of this compound, including its mechanism of action, binding affinities, pharmacokinetic and pharmacodynamic properties, and the experimental protocols used for its characterization.
Introduction to VMAT2 and this compound
Vesicular monoamine transporter 2 (VMAT2) is a crucial protein in the central nervous system responsible for the transport of cytosolic monoamines into synaptic vesicles, a process vital for neurotransmission.[1][2] VMAT2 is a 12-transmembrane domain glycoprotein (B1211001) that functions as an antiporter, utilizing a proton gradient established by a vesicular H+-ATPase to drive monoamine uptake.[3] Its inhibition leads to the depletion of vesicular monoamines, which are then susceptible to metabolism by monoamine oxidase in the cytoplasm.[4]
Tetrabenazine (TBZ) is a reversible VMAT2 inhibitor, but its pharmacological activity is primarily attributed to its active metabolites, the this compound (HTBZ) isomers.[5][6] Valbenazine (B1662120) is a prodrug that is metabolized to a single active metabolite, the (+)-α-HTBZ isomer.[6][7] Deutetrabenazine, a deuterated form of tetrabenazine, is also metabolized to active deuterated HTBZ isomers.[7] The various stereoisomers of this compound exhibit different binding affinities for VMAT2 and varying pharmacokinetic profiles.[7][8]
Mechanism of Action
This compound exerts its pharmacological effects by non-competitively and reversibly binding to VMAT2.[6][9] This binding prevents the translocation of monoamine neurotransmitters from the cytoplasm into synaptic vesicles.[1] The resulting depletion of vesicular monoamines leads to a decrease in their release into the synaptic cleft, thereby reducing monoaminergic neurotransmission.[10] This is particularly relevant in hyperkinetic movement disorders, which are often associated with dopamine receptor hypersensitivity or excessive dopaminergic activity.[11] By reducing the amount of available dopamine, DTBZ helps to alleviate the symptoms of these conditions.[10]
References
- 1. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and analysis of this compound derivatives as novel vesicular monoamine transporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Differences in this compound Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and Pharmacologic Characterization of the this compound Isomers of Deutetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of this compound as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Comparing pharmacologic mechanism of action for the vesicular monoamine transporter 2 (VMAT2) inhibitors valbenazine and deutetrabenazine in treating tardive dyskinesia: does one have advantages over the other? | CNS Spectrums | Cambridge Core [cambridge.org]
- 11. Deutetrabenazine in the treatment of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of Dihydrotetrabenazine: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotetrabenazine (B1670615) (DTBZ) stands as a pivotal molecule in the landscape of neuropharmacology, primarily recognized as the key active metabolite of tetrabenazine (B1681281), the first approved treatment for chorea associated with Huntington's disease. This in-depth technical guide delves into the discovery, development, and mechanism of action of this compound, offering a comprehensive resource for researchers and professionals in drug development. Its journey from a metabolite of a repurposed antipsychotic to a highly specific molecular probe and the foundation for next-generation therapeutics illustrates a compelling narrative of targeted drug design and development.
From Serendipity to Specificity: The Discovery of this compound
The story of this compound begins with its parent compound, tetrabenazine. Synthesized in the 1950s, tetrabenazine was initially explored for its antipsychotic properties. Its true therapeutic potential, however, was realized in the management of hyperkinetic movement disorders.[1] The elucidation of its mechanism of action in the 1970s revealed that tetrabenazine acts as a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1] VMAT2 is a crucial transporter protein responsible for packaging monoamine neurotransmitters—such as dopamine (B1211576), norepinephrine, serotonin, and histamine—from the neuronal cytoplasm into synaptic vesicles for subsequent release.[1][2]
Early preclinical studies investigating the metabolism of tetrabenazine identified this compound as its principal active metabolite. It was discovered that tetrabenazine is rapidly and extensively metabolized in the liver by carbonyl reductase to four main isomers of this compound.[3][4] Subsequent research revealed that the pharmacological activity of tetrabenazine is primarily attributable to these this compound metabolites, which exhibit a high affinity for VMAT2.[5]
Mechanism of Action: VMAT2 Inhibition and its Downstream Consequences
The therapeutic and imaging applications of this compound are rooted in its specific and high-affinity binding to VMAT2. By inhibiting VMAT2, this compound prevents the loading of monoamines into synaptic vesicles.[5] This leads to an accumulation of monoamines in the cytoplasm, where they are susceptible to degradation by monoamine oxidase (MAO). The net effect is a depletion of monoamine stores in presynaptic terminals, leading to reduced neurotransmitter release into the synaptic cleft and a dampening of postsynaptic signaling. In conditions characterized by excessive dopaminergic activity, such as Huntington's chorea and tardive dyskinesia, this reduction in dopamine availability helps to alleviate the hyperkinetic movements.[6]
The affinity of this compound for VMAT2 is highly stereospecific. The (+)-α-dihydrotetrabenazine enantiomer exhibits the highest affinity for VMAT2, while other isomers have varying degrees of potency.[7] This stereoselectivity has been a critical factor in the development of newer, more refined VMAT2 inhibitors.
Signaling Pathway of VMAT2 Inhibition
Figure 1: Signaling pathway of VMAT2 inhibition by this compound.
Quantitative Pharmacology of this compound Isomers
The binding affinity of the different stereoisomers of this compound to VMAT2 varies significantly. This has been a key area of research, as understanding these differences has guided the development of more selective and potent drugs.
| Compound/Isomer | VMAT2 Binding Affinity (Ki, nM) | Reference |
| (+)-α-Dihydrotetrabenazine | 1.4 - 3.96 | |
| (-)-α-Dihydrotetrabenazine | ~3000 | |
| (+)-β-Dihydrotetrabenazine | 12.4 - 13.4 | [7] |
| (-)-β-Dihydrotetrabenazine | ~1100 | [8] |
| (+)-Tetrabenazine | 4.47 | [7] |
| (-)-Tetrabenazine | 36,400 | [7] |
Table 1: VMAT2 Binding Affinities of this compound Isomers and Tetrabenazine Enantiomers.
Experimental Protocols
Synthesis of (+)-α-Dihydrotetrabenazine
A common method for the synthesis of enantiomerically pure (+)-α-dihydrotetrabenazine involves the stereoselective reduction of (+)-tetrabenazine.
Protocol: Stereoselective Reduction of (+)-Tetrabenazine
-
Resolution of Racemic Tetrabenazine: Racemic tetrabenazine is resolved using a chiral resolving agent, such as (1S)-(+)-10-camphorsulfonic acid, to selectively crystallize the (+)-(3R,11bR)-enantiomer.
-
Stereoselective Reduction: The purified (+)-tetrabenazine is dissolved in a suitable solvent (e.g., ethanol (B145695) or tetrahydrofuran).
-
A reducing agent, such as sodium borohydride (B1222165) or a borane-dimethyl sulfide (B99878) complex, is added to the solution at a controlled temperature (e.g., 0°C or -20°C).
-
The reaction is stirred for a specified time to allow for the complete reduction of the ketone group to a hydroxyl group, yielding (+)-α-dihydrotetrabenazine.
-
The reaction is quenched, and the product is extracted and purified using standard organic chemistry techniques.
Figure 2: General workflow for the synthesis of (+)-α-dihydrotetrabenazine.
VMAT2 Radioligand Binding Assay
This assay is used to determine the binding affinity of compounds to VMAT2.
Protocol: [³H]this compound Binding Assay
-
Membrane Preparation: A tissue source rich in VMAT2 (e.g., rat striatum) is homogenized and centrifuged to isolate a membrane fraction.
-
Assay Setup: In a 96-well plate, the membrane preparation is incubated with a constant concentration of [³H]this compound and varying concentrations of the test compound.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on each filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki (inhibitory constant) can be calculated.
Figure 3: Experimental workflow for a VMAT2 radioligand binding assay.
The Next Generation: Deutetrabenazine and Valbenazine (B1662120)
The understanding of this compound's pharmacology laid the groundwork for the development of second-generation VMAT2 inhibitors with improved pharmacokinetic profiles.
Deutetrabenazine: This is a deuterated form of tetrabenazine. The substitution of hydrogen with deuterium (B1214612) at key metabolic sites slows down its metabolism, leading to a longer half-life and more stable plasma concentrations of the active this compound metabolites. This allows for less frequent dosing and may reduce the peak-dose side effects associated with tetrabenazine.
Valbenazine: This is a prodrug of (+)-α-dihydrotetrabenazine. After oral administration, valbenazine is converted to (+)-α-dihydrotetrabenazine, the most potent VMAT2 inhibitor among the this compound isomers.[9] This targeted delivery of the most active metabolite aims to enhance efficacy and improve the side-effect profile.
Clinical Data of Second-Generation VMAT2 Inhibitors
The clinical development of deutetrabenazine and valbenazine has demonstrated their efficacy and safety in treating hyperkinetic movement disorders.
| Drug | Indication | Key Efficacy Outcome | Adverse Events (Common) | Reference |
| Deutetrabenazine | Huntington's Chorea | Significant reduction in Total Maximal Chorea (TMC) score vs. placebo. | Somnolence, diarrhea, dry mouth, fatigue. | [2][4] |
| Tardive Dyskinesia | Significant reduction in Abnormal Involuntary Movement Scale (AIMS) score vs. placebo. | Nasopharyngitis, insomnia. | [7] | |
| Valbenazine | Tardive Dyskinesia | Significant reduction in AIMS score vs. placebo. | Somnolence, anticholinergic effects. | [10] |
Table 2: Summary of Key Clinical Trial Data for Deutetrabenazine and Valbenazine.
| Drug | Active Metabolites | Tmax (metabolite) | Half-life (metabolite) | Reference |
| Deutetrabenazine | deuterated α- and β-dihydrotetrabenazine | ~3-4 hours | ~9-10 hours | [8] |
| Valbenazine | (+)-α-dihydrotetrabenazine | ~4-8 hours | ~15-22 hours | [11] |
Table 3: Pharmacokinetic Parameters of the Active Metabolites of Deutetrabenazine and Valbenazine.
This compound in Molecular Imaging
Radiolabeled versions of this compound, particularly with carbon-11 (B1219553) ([¹¹C]) or fluorine-18 (B77423) ([¹⁸F]), have become invaluable tools for in vivo imaging of VMAT2 using Positron Emission Tomography (PET).[12] PET imaging with these radioligands allows for the non-invasive quantification of VMAT2 density in the brain. This has significant applications in the study of neurodegenerative diseases like Parkinson's disease, where a loss of dopaminergic neurons leads to a reduction in striatal VMAT2 density.[12]
Conclusion
The journey of this compound from a metabolite of an older drug to a cornerstone of modern neuropharmacology is a testament to the power of understanding drug metabolism and mechanism of action. Its high and specific affinity for VMAT2 has not only provided a therapeutic avenue for debilitating hyperkinetic movement disorders but has also furnished researchers with a powerful tool to probe the integrity of the monoaminergic system in the living human brain. The development of second-generation drugs, deutetrabenazine and valbenazine, which are essentially sophisticated delivery systems for this compound isomers, highlights the ongoing innovation in leveraging this fundamental molecular scaffold. As research continues, the principles learned from the discovery and development of this compound will undoubtedly continue to inform the design of future therapies for a range of neurological and psychiatric conditions.
References
- 1. TD Efficacy | INGREZZA® (valbenazine) capsules | HCP [ingrezzahcp.com]
- 2. neurologylive.com [neurologylive.com]
- 3. Valbenazine as the first and only approved treatment for adults with tardive dyskinesia. [vivo.weill.cornell.edu]
- 4. Huntington's Disease Chorea 3-year Study | AUSTEDO® (deutetrabenazine) tablets [austedohcp.com]
- 5. Safety and Efficacy of Deutetrabenazine at High versus Lower Daily Dosages in the ARC-HD Study to Treat Chorea in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized controlled trial of deutetrabenazine for tardive dyskinesia: The ARM-TD study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects | CNS Spectrums | Cambridge Core [cambridge.org]
- 10. Valbenazine (Ingrezza): The First FDA-Approved Treatment for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of valbenazine on tardive dyskinesia in older and younger patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
The Neuroprotective Potential of Dihydrotetrabenazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrotetrabenazine (B1670615) (DTBZ), the active metabolite of tetrabenazine (B1681281) and deutetrabenazine, is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). By depleting presynaptic monoamines, particularly dopamine (B1211576), DTBZ mitigates the cytotoxic effects of excessive cytosolic dopamine, a key contributor to neurodegeneration. This technical guide provides an in-depth overview of the neuroprotective effects of this compound, focusing on its core mechanism of action, downstream signaling effects on oxidative stress and apoptosis, and detailed experimental protocols for its investigation. Quantitative data from key studies are summarized, and relevant biological pathways and experimental workflows are visualized to facilitate a deeper understanding of its therapeutic potential in neurodegenerative disorders such as Huntington's and Parkinson's diseases.
Introduction
Neurodegenerative diseases, including Huntington's disease (HD) and Parkinson's disease (PD), are characterized by the progressive loss of specific neuronal populations. A key pathological feature in these conditions is the dysregulation of monoaminergic neurotransmission, particularly involving dopamine. Excessive cytosolic dopamine can undergo auto-oxidation, leading to the generation of reactive oxygen species (ROS), oxidative stress, and ultimately, neuronal apoptosis.
This compound (DTBZ) is a high-affinity ligand for the vesicular monoamine transporter 2 (VMAT2), a protein responsible for sequestering cytosolic monoamines into synaptic vesicles.[1][2] By inhibiting VMAT2, DTBZ effectively reduces the vesicular storage and subsequent release of monoamines, leading to their metabolism in the cytoplasm and a reduction in overall monoaminergic signaling.[3] This primary mechanism of action not only provides symptomatic relief in hyperkinetic movement disorders but also confers a neuroprotective effect by reducing the burden of cytotoxic, free cytosolic dopamine.[4][5] This guide delves into the technical details of DTBZ's neuroprotective properties.
Core Mechanism of Neuroprotection: VMAT2 Inhibition
The principal neuroprotective effect of this compound stems from its potent and stereospecific inhibition of VMAT2. The (+)-α-isomer of this compound exhibits a high affinity for VMAT2, with a Ki value of approximately 0.97 nM, while the (-)-isomer is significantly less active.[6] VMAT2 is an integral membrane protein that utilizes a proton gradient to actively transport monoamines such as dopamine, serotonin, and norepinephrine (B1679862) from the neuronal cytoplasm into synaptic vesicles.[3]
By binding to and inhibiting VMAT2, DTBZ disrupts this sequestration process. This leads to an accumulation of monoamines in the cytoplasm, where they are subsequently metabolized by monoamine oxidase (MAO) and other enzymes. The net effect is a depletion of monoamine stores within synaptic vesicles, reducing their release into the synaptic cleft upon neuronal firing.[3]
The reduction of cytosolic dopamine is central to the neuroprotective mechanism. Unsequestered dopamine is prone to auto-oxidation, a process that generates highly reactive quinones and superoxide (B77818) radicals. These reactive species contribute to oxidative stress, damage cellular components, and trigger apoptotic cell death pathways.[4] Therefore, by facilitating the clearance of cytosolic dopamine, DTBZ indirectly mitigates oxidative stress and its downstream deleterious effects.
Signaling Pathway: VMAT2 Inhibition and Reduction of Oxidative Stress
Downstream Effects on Oxidative Stress and Apoptosis
While the primary neuroprotective mechanism of DTBZ is the reduction of monoamine-induced toxicity, this action initiates a cascade of downstream effects that contribute to neuronal survival. These effects are centered around the mitigation of oxidative stress and the inhibition of apoptotic pathways.
Attenuation of Oxidative Stress
By preventing the accumulation of cytosolic dopamine, DTBZ reduces the substrate for auto-oxidation, a major source of ROS in dopaminergic neurons. This leads to a decrease in the overall oxidative burden on the cell. While direct studies on DTBZ's effect on specific antioxidant enzymes are limited, the reduction in ROS production would theoretically alleviate the pressure on the endogenous antioxidant defense system, which includes enzymes like superoxide dismutase (SOD) and catalase.
Inhibition of Apoptosis
Oxidative stress is a potent trigger of the intrinsic apoptotic pathway. By reducing ROS levels, DTBZ can prevent the downstream activation of this cell death cascade. Key players in the intrinsic apoptotic pathway include the Bcl-2 family of proteins, which regulate the permeabilization of the mitochondrial outer membrane. Pro-apoptotic members like Bax promote the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, leading to cell death. Anti-apoptotic members like Bcl-2 counteract this process. It is hypothesized that by reducing oxidative stress, DTBZ may lead to a more favorable ratio of anti-apoptotic to pro-apoptotic Bcl-2 family proteins, thereby inhibiting the initiation of apoptosis.
Signaling Pathway: Apoptosis Regulation
Quantitative Data Presentation
The following tables summarize key quantitative data related to the interaction of this compound and its derivatives with VMAT2.
Table 1: VMAT2 Binding Affinity and Inhibition
| Compound | Preparation | Assay | Parameter | Value | Reference |
| (+)-α-Dihydrotetrabenazine | Rat brain striatum | In vitro binding | Ki | 0.97 ± 0.48 nM | [6] |
| (-)-α-Dihydrotetrabenazine | Rat brain striatum | In vitro binding | Ki | 2.2 ± 0.3 µM | [6] |
| [3H]this compound | Human brain homogenates | In vitro binding | KD | 2.7 nM | [1][2] |
| [3H]this compound | Mouse brain homogenates | In vitro binding | KD | 2.4 nM | [7] |
| This compound | Mouse brain synaptic vesicles | Serotonin uptake inhibition | IC50 | 2.6 nM | [7] |
| (+)-9-Trifluoroethoxy-α-DTBZ | Rat brain VMAT2 | [3H]HTBZ binding inhibition | Ki | 1.48 nM | [8] |
| (+)-9-Trifluoroethoxy-α-DTBZ | Rat striatal synaptosomes | [3H]DA uptake inhibition | IC50 | 6.11 nM | |
| This compound Derivative (13e) | Rat striatal synaptosomes | [3H]DA uptake inhibition | IC50 | 6.04 ± 0.03 nM | [9] |
Table 2: In Vivo Effects of Tetrabenazine (Parent Compound of this compound)
| Animal Model | Treatment | Duration | Key Finding | Reference |
| YAC128 HD mice | "Early" Tetrabenazine | From 2 months of age | Alleviated motor deficits and reduced striatal cell loss | [8][10] |
| YAC128 HD mice | "Late" Tetrabenazine | From 6 months of age | Alleviated motor deficits and reduced striatal cell loss | [8][10] |
Note: Direct quantitative data on the neuroprotective effects of this compound (e.g., dose-response on cell viability) in in vitro models of neurodegeneration are limited in the currently available literature. The data for tetrabenazine are presented as a proxy for the expected effects of its active metabolite, DTBZ.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the neuroprotective effects of this compound.
VMAT2 Binding Assay ([3H]this compound)
This protocol is adapted from studies characterizing ligand binding to VMAT2.[8]
-
Objective: To determine the binding affinity (Ki or KD) of this compound to VMAT2.
-
Materials:
-
Rat brain tissue (striatum or whole brain minus cerebellum)
-
[3H]this compound (radioligand)
-
Unlabeled this compound or other VMAT2 ligands (for competition assays)
-
Sucrose (B13894) solution (0.32 M, ice-cold)
-
HEPES buffer (25 mM)
-
Potassium tartrate solution (100 mM)
-
MgSO4 solution (1 mM)
-
Assay buffer (25 mM HEPES, 100 mM potassium tartrate, 5 mM MgSO4, 0.1 mM EDTA, 0.05 mM EGTA, pH 7.5)
-
Scintillation cocktail
-
Glass fiber filters
-
Homogenizer, centrifuges, scintillation counter.
-
-
Procedure:
-
Vesicle Preparation: a. Homogenize rat brain tissue in ice-cold sucrose solution. b. Centrifuge the homogenate at 1,000 x g for 10-15 minutes at 4°C. c. Collect the supernatant and centrifuge at 20,000 x g for 20-30 minutes at 4°C. d. Resuspend the pellet in a hypotonic buffer and incubate on ice. e. Add HEPES and potassium tartrate solutions and centrifuge again at 20,000 x g. f. Resuspend the final pellet (vesicle-rich fraction) in the assay buffer.
-
Binding Assay: a. In a 96-well plate, add assay buffer, [3H]this compound (at a concentration near its KD), and varying concentrations of unlabeled this compound (for competition curve). b. For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of a known VMAT2 inhibitor (e.g., tetrabenazine). c. Add the prepared vesicle suspension to each well. d. Incubate at room temperature for 30-60 minutes. e. Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. f. Wash the filters several times with ice-cold assay buffer. g. Place the filters in scintillation vials with scintillation cocktail. h. Quantify the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Analyze the competition binding data using non-linear regression to determine the IC50, which can then be converted to the Ki value.
-
Experimental Workflow: VMAT2 Binding Assay
In Vitro Neuroprotection Assay (e.g., using SH-SY5Y cells and MPP+)
This protocol is a representative example for assessing neuroprotection against a mitochondrial complex I inhibitor.
-
Objective: To evaluate the ability of this compound to protect neuronal cells from MPP+-induced cytotoxicity.
-
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum and antibiotics
-
This compound (DTBZ)
-
MPP+ (1-methyl-4-phenylpyridinium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
DMSO
-
96-well cell culture plates
-
Plate reader.
-
-
Procedure:
-
Cell Culture: a. Culture SH-SY5Y cells in standard conditions (37°C, 5% CO2). b. Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: a. Pre-treat the cells with various concentrations of this compound for 1-2 hours. b. Add MPP+ to the wells to induce cytotoxicity (a pre-determined optimal toxic concentration should be used). Include control wells with no treatment, DTBZ alone, and MPP+ alone. c. Incubate for 24-48 hours.
-
Cell Viability Assessment (MTT Assay): a. Add MTT solution to each well and incubate for 2-4 hours at 37°C. b. Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: a. Normalize the absorbance values to the untreated control to calculate the percentage of cell viability. b. Plot the cell viability against the concentration of this compound to determine the dose-response relationship and EC50 for neuroprotection.
-
Assessment of Apoptosis (Caspase-3 Activity Assay)
-
Objective: To determine if this compound reduces caspase-3 activation in a model of neurotoxicity.
-
Materials:
-
Neuronal cell line (e.g., PC12 cells)
-
Neurotoxin (e.g., 6-hydroxydopamine, 6-OHDA)
-
This compound
-
Caspase-3 activity assay kit (fluorometric or colorimetric)
-
Cell lysis buffer
-
96-well plates
-
Fluorometer or spectrophotometer.
-
-
Procedure:
-
Cell Culture and Treatment: a. Culture and seed PC12 cells in 96-well plates. b. Pre-treat with this compound followed by the addition of 6-OHDA. c. Incubate for a time period known to induce apoptosis (e.g., 12-24 hours).
-
Cell Lysis: a. Lyse the cells using the lysis buffer provided in the assay kit. b. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Caspase-3 Activity Measurement: a. Add the cell lysate to a new 96-well plate. b. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well. c. Incubate at 37°C for 1-2 hours. d. Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: a. Quantify the caspase-3 activity based on the signal generated and normalize to the protein concentration of the lysate. b. Compare the caspase-3 activity in DTBZ-treated cells to that in cells treated with the neurotoxin alone.
-
Conclusion
This compound demonstrates significant neuroprotective potential, primarily through its potent inhibition of VMAT2. By reducing the cytosolic concentration of dopamine and other monoamines, DTBZ effectively mitigates oxidative stress and downstream apoptotic signaling, key drivers of neuronal death in several neurodegenerative diseases. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic benefits of this compound. Future research should focus on elucidating the precise downstream signaling pathways modulated by DTBZ and on conducting in vivo studies to validate the neuroprotective effects observed in vitro. These efforts will be crucial in translating the promise of this compound into effective neuroprotective therapies for patients.
References
- 1. [3H]this compound, a new in vitro monoaminergic probe for human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] VMAT2 Safeguards β-Cells Against Dopamine Cytotoxicity Under High-Fat Diet–Induced Stress | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 5. VMAT2 and Parkinson’s disease: harnessing the dopamine vesicle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of alpha-dihydrotetrabenazine to the vesicular monoamine transporter is stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3H]this compound, a new marker for the visualization of dopaminergic denervation in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and analysis of this compound derivatives as novel vesicular monoamine transporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Dihydrotetrabenazine's High-Affinity Binding to Synaptic Vesicles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of dihydrotetrabenazine's (DTBZ) binding affinity to the vesicular monoamine transporter 2 (VMAT2) on synaptic vesicles. This compound (B1670615), an active metabolite of tetrabenazine (B1681281), is a potent and selective inhibitor of VMAT2, a critical protein for the packaging of monoamine neurotransmitters into synaptic vesicles.[1][2][3] Understanding the quantitative and methodological aspects of this interaction is crucial for the development of therapeutics targeting neuropsychiatric disorders associated with dysregulated monoaminergic neurotransmission.[4][5][6]
Core Mechanism of Action
This compound exerts its effects by binding to VMAT2, a transporter protein located on the membrane of synaptic vesicles within presynaptic neurons.[2] This binding inhibits the transporter's function, which is to uptake cytosolic monoamines (such as dopamine (B1211576), serotonin, norepinephrine, and histamine) into the vesicles.[1][7] By preventing this sequestration, DTBZ leads to a depletion of monoamine stores available for release into the synaptic cleft, thereby modulating neurotransmission.[1][8] This presynaptic mechanism of reducing neurotransmitter release, rather than blocking postsynaptic receptors, represents a unique therapeutic approach.
Quantitative Binding Affinity of this compound and its Analogs to VMAT2
The binding affinity of this compound and its related compounds to VMAT2 has been extensively characterized using radioligand binding assays. The data presented below, summarized from multiple studies, highlights the high affinity and stereoselectivity of this interaction. The dissociation constant (Kd), inhibitory constant (Ki), and the half-maximal inhibitory concentration (IC50) are key parameters for quantifying this binding.
| Compound/Isomer | Binding Parameter | Value (nM) | Species/Tissue | Radioligand |
| [3H]this compound | Kd | 2.7 | Human Brain | [3H]this compound |
| [3H]this compound | Kd | 2.3 - 9 | Bovine Striatal Synaptic Vesicles | [3H]this compound |
| [3H]this compound | Kd | 26 ± 9 | Human VMAT2 (chimera) | [3H]this compound |
| (+)-α-Dihydrotetrabenazine | Ki | 1.4 | Human Platelet Homogenates | [3H]-HTBZ |
| (+)-α-deuHTBZ | Ki | 1.5 | Human Platelet Homogenates | [3H]-HTBZ |
| (+)-β-deuHTBZ | Ki | 12.4 | Human Platelet Homogenates | [3H]-HTBZ |
| (-)-α-deuHTBZ | Ki | ~2678 | Human Platelet Homogenates | [3H]-HTBZ |
| (-)-β-deuHTBZ | Ki | ~1128 | Human Platelet Homogenates | [3H]-HTBZ |
| (+)-13e | Ki | 1.48 | Rat Brain VMAT2 | [3H]HTBZ |
| (-)-13e | Ki | 270 | Rat Brain VMAT2 | [3H]HTBZ |
| HTBZ | Ki | 4.22 | Rat Brain VMAT2 | [3H]HTBZ |
| (+)-Tetrabenazine | Ki | 4.47 | Rat Striatum | [3H]this compound |
| (-)-Tetrabenazine | Ki | 36,400 | Rat Striatum | [3H]this compound |
| (2R,3R,11bR)-Dihydrotetrabenazine ((+)-2) | Ki | 3.96 | Rat Striatum | [3H]this compound |
| Compound 13e | IC50 | 5.13 ± 0.16 | Rat Striatal Synaptosomes | [3H]this compound |
| (+)-13e | IC50 | 6.11 | Rat Striatal Synaptosomes | [3H]DA |
| (-)-13e | IC50 | 129 | Rat Striatal Synaptosomes | [3H]DA |
| HTBZ | IC50 | 30.61 | Rat Striatal Synaptosomes | [3H]DA |
Note: HTBZ refers to this compound. deuHTBZ refers to deuterated this compound. The specific isomers are indicated. Data is compiled from multiple sources.[9][10][11][12][13][14][15][16]
Experimental Protocol: [3H]this compound Radioligand Binding Assay
The following protocol provides a detailed methodology for a competitive radioligand binding assay to determine the binding affinity of test compounds for VMAT2, based on descriptions from several cited studies.[6][9][13][17]
1. Preparation of Synaptic Vesicles:
-
Euthanize rodents (e.g., Sprague-Dawley rats) and rapidly dissect the striatum on ice.
-
Homogenize the tissue in ice-cold buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet synaptosomes.
-
Resuspend the synaptosomal pellet in a hypotonic buffer to lyse the synaptosomes and release synaptic vesicles.
-
Perform further differential centrifugation steps to isolate and purify the synaptic vesicle fraction.
-
Determine the protein concentration of the final vesicle suspension using a standard method (e.g., Bradford assay).
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the following components in a final assay buffer (e.g., 25 mM HEPES, 100 mM potassium tartrate, 5 mM MgSO4, pH 7.5):
-
A fixed concentration of [3H]this compound (e.g., 2-10 nM).
-
Increasing concentrations of the unlabeled test compound (e.g., from 1 nM to 1 mM).
-
The prepared synaptic vesicle suspension (e.g., 640 µg protein/mL).[9]
-
-
For determining non-specific binding, a separate set of wells should contain a high concentration of a known VMAT2 inhibitor (e.g., 10 µM Ro4-1284 or tetrabenazine) in place of the test compound.[9][17]
-
Total binding is determined in the absence of any competing ligand.
3. Incubation and Filtration:
-
Incubate the assay plates at room temperature (or 30°C) for a specified period (e.g., 30-90 minutes) to allow the binding to reach equilibrium.[9][17]
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B) that have been pre-treated with a blocking agent (e.g., 0.5% bovine serum albumin) to reduce non-specific binding of the radioligand to the filter.
-
Wash the filters multiple times (e.g., five times with 350 µL) with ice-cold wash buffer to remove unbound radioligand.[9]
4. Quantification and Data Analysis:
-
Place the filters into scintillation vials and add a liquid scintillation cocktail (e.g., Microscint 20).[9]
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing the Molecular Interactions and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway affected by this compound and the workflow of the binding assay.
Caption: Mechanism of VMAT2 inhibition by this compound.
Caption: Radioligand binding assay experimental workflow.
References
- 1. droracle.ai [droracle.ai]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less "go" and more "stop" from the motor striatum for robust therapeutic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects | CNS Spectrums | Cambridge Core [cambridge.org]
- 9. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and analysis of this compound derivatives as novel vesicular monoamine transporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 12. [3H]this compound, a new in vitro monoaminergic probe for human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Distribution of [3H]this compound binding in bovine striatal subsynaptic fractions: enrichment of higher affinity binding in a synaptic vesicle fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [3H]this compound binding to bovine striatal synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of this compound as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
The Intricate Dance of Structure and Activity: A Deep Dive into Dihydrotetrabenazine's VMAT2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and selective inhibitors of the vesicular monoamine transporter 2 (VMAT2) is a cornerstone of therapeutic development for hyperkinetic movement disorders such as tardive dyskinesia and the chorea associated with Huntington's disease. Dihydrotetrabenazine (B1670615) (DHTBZ), the active metabolite of tetrabenazine (B1681281) (TBZ), stands as a critical pharmacophore in this endeavor. Understanding the nuanced relationship between its chemical structure and its inhibitory activity is paramount for the rational design of next-generation therapeutics with improved efficacy and safety profiles. This technical guide synthesizes the current understanding of the structure-activity relationship (SAR) of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.
The Core Interaction: this compound and VMAT2
VMAT2 is a presynaptic protein responsible for packaging monoamine neurotransmitters (dopamine, serotonin, norepinephrine, and histamine) into synaptic vesicles, a crucial step for their subsequent release into the synapse.[1][2][3] Inhibition of VMAT2 leads to the depletion of these neurotransmitters, thereby alleviating the hyperkinetic symptoms associated with their overactivity.[3] this compound, a high-affinity ligand for VMAT2, exerts its therapeutic effect through this mechanism.[4] The binding of DHTBZ and its analogs to VMAT2 is a stereospecific interaction, with subtle changes in the molecule's three-dimensional arrangement leading to dramatic shifts in binding affinity and inhibitory potency.[4][5]
Quantitative Structure-Activity Relationship of this compound Analogs
The following tables summarize the in vitro binding affinities and functional inhibitory activities of various this compound stereoisomers and derivatives against VMAT2. These data are compiled from multiple studies and highlight the critical structural features governing VMAT2 inhibition.
Table 1: VMAT2 Binding Affinity of Tetrabenazine and this compound Stereoisomers
| Compound | Stereochemistry | VMAT2 Binding Affinity (Ki, nM) |
| (+)-Tetrabenazine | (3R,11bR) | 4.47[4][5] |
| (-)-Tetrabenazine | (3S,11bS) | 36,400[4][5] |
| (+)-α-Dihydrotetrabenazine | (2R,3R,11bR) | 3.96 [4][5] |
| (-)-α-Dihydrotetrabenazine | (2S,3S,11bS) | 202 |
| (+)-β-Dihydrotetrabenazine | (2S,3R,11bR) | 13.4[4] |
| (-)-β-Dihydrotetrabenazine | (2R,3S,11bS) | 714 |
Data compiled from multiple sources.[4][5] Note the significantly higher affinity of the (+) enantiomers, with (+)-α-Dihydrotetrabenazine being the most potent stereoisomer.
Table 2: VMAT2 Binding and Functional Activity of 9-Substituted this compound Derivatives
| Compound | Modification | VMAT2 Binding (IC50/Ki, nM) | [³H]Dopamine Uptake Inhibition (IC50, nM) |
| 9-(2,2,2-trifluoroethoxy)-dihydrotetrabenazine (13e) | 9-OCH3 replaced with 9-OCH2CF3 | 5.13 (IC50)[1] | 6.04[1] |
| (+)-9-trifluoroethoxy-α-dihydrotetrabenazine [(+)-13e] | (R,R,R) isomer of 13e | 1.48 (Ki)[6] | 6.11[6] |
| (-)-9-trifluoroethoxy-α-dihydrotetrabenazine [(-)-13e] | (S,S,S) isomer of 13e | - | 129[6] |
| 9-cyclopropylmethoxy-dihydrotetrabenazine (13a) | 9-OCH3 replaced with 9-OCH2-cyclopropyl | - | - |
| (2R, 3R, 11bR)-13a (P2) | Stereoisomer of 13a | 0.75 (Ki)[7] | - |
Data from studies on novel derivatives, indicating that modifications at the 9-position can yield highly potent VMAT2 inhibitors.[1][6][7]
Key Insights from SAR Studies
The accumulated data reveal several critical aspects of the this compound SAR:
-
Stereochemistry is Paramount: The stereochemical configuration at the C-2, C-3, and C-11b positions profoundly influences VMAT2 binding. The (2R, 3R, 11bR) configuration, found in (+)-α-dihydrotetrabenazine, consistently demonstrates the highest affinity for VMAT2.[4][5] The (3R,11bR)-configuration appears to be a key determinant for high-affinity binding.[4][5]
-
The 2-Position Hydroxyl Group: The reduction of the 2-keto group of tetrabenazine to a hydroxyl group in this compound generally maintains or slightly enhances VMAT2 binding affinity, as seen in the comparison between (+)-Tetrabenazine and (+)-α-Dihydrotetrabenazine.[4][5]
-
Modifications at the 9-Position: The methoxy (B1213986) group at the 9-position of the benzo[a]quinolizine core is a viable site for modification. Introducing substituents such as a trifluoroethoxy or cyclopropylmethoxy group can lead to compounds with even greater VMAT2 binding affinity and potent functional inhibition.[1][6][7] These modifications may also alter the metabolic profile of the compounds, potentially offering advantages in terms of pharmacokinetics and reducing the formation of less active or inactive metabolites.[6]
Experimental Protocols
The characterization of this compound and its analogs relies on a set of well-established in vitro and in vivo assays.
In Vitro VMAT2 Radioligand Binding Assay
This assay determines the binding affinity of a test compound to VMAT2 by measuring its ability to compete with a radiolabeled ligand.[8]
Materials:
-
VMAT2-expressing membrane preparation (e.g., from rat striatal tissue homogenates or transfected cells).[8][9]
-
Radioligand: [³H]this compound ([³H]DTBZ).[8]
-
Unlabeled VMAT2 inhibitor (e.g., tetrabenazine or reserpine) for determining non-specific binding.[8]
-
Binding buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl).[8]
-
96-well plates, glass fiber filters, scintillation cocktail, and a scintillation counter.[8]
Procedure:
-
Reaction Setup: In a 96-well plate, triplicate wells are prepared for total binding (membrane and [³H]DTBZ), non-specific binding (membrane, [³H]DTBZ, and a high concentration of unlabeled inhibitor), and competition binding (membrane, [³H]DTBZ, and varying concentrations of the test compound).[8]
-
Incubation: The plate is incubated at a specified temperature (e.g., room temperature) to allow the binding to reach equilibrium.[8]
-
Filtration: The contents of the wells are rapidly filtered through glass fiber filters to separate the bound radioligand from the free radioligand.[8]
-
Washing: The filters are washed with ice-cold binding buffer to remove any unbound radioligand.[8]
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.[8]
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. For competition assays, the percentage of specific binding is plotted against the log concentration of the test compound to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.[8]
In Vitro [³H]Dopamine Uptake Assay
This functional assay measures the ability of a compound to inhibit the transport of dopamine (B1211576) into synaptic vesicles by VMAT2.[1][6]
Materials:
-
[³H]Dopamine.
-
Assay buffer.
-
Test compounds at various concentrations.
Procedure:
-
Pre-incubation: Synaptosomes are pre-incubated with the test compound or vehicle.
-
Initiation of Uptake: [³H]Dopamine is added to initiate the uptake reaction.
-
Incubation: The mixture is incubated for a specific time at a controlled temperature.
-
Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Scintillation Counting: The radioactivity retained on the filters, representing the amount of [³H]Dopamine taken up by the vesicles, is measured by scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]Dopamine uptake (IC50) is determined.
In Vivo Assessment of Locomotor Activity
This behavioral assay provides an in vivo measure of the functional consequences of VMAT2 inhibition, which leads to a depletion of monoamines and a subsequent reduction in spontaneous movement.[1][3]
Apparatus:
-
Open field arena.
-
Video tracking system.
Procedure:
-
Acclimation: Animals (typically rats or mice) are acclimated to the testing room and the open field arena.[3]
-
Administration: The test compound or vehicle is administered to the animals (e.g., via oral gavage).[6]
-
Observation: At specified time points after administration, the animals are placed in the center of the open field arena, and their locomotor activity is recorded for a set duration using a video tracking system.[3]
-
Parameters Measured: Key parameters include total distance traveled, average speed, and rearing frequency.[3]
-
Data Analysis: The locomotor activity of the compound-treated group is compared to that of the vehicle-treated group to determine the percentage of inhibition.[1]
Visualizing the Mechanisms and Workflows
To further elucidate the context of this compound's action and the experimental approaches used in its study, the following diagrams are provided.
Caption: VMAT2 inhibition by this compound.
Caption: Workflow for VMAT2 radioligand binding assay.
Caption: Key SAR determinants for DHTBZ analogs.
Conclusion
The structure-activity relationship of this compound is a finely tuned interplay of stereochemistry and substituent effects. The (2R,3R,11bR) stereoisomer, (+)-α-dihydrotetrabenazine, represents the optimal configuration for high-affinity VMAT2 binding among the endogenous metabolites of tetrabenazine. Furthermore, strategic modifications at the 9-position of the this compound scaffold have yielded novel compounds with picomolar to low nanomolar potency. A thorough understanding of these SAR principles, grounded in robust in vitro and in vivo experimental data, is essential for guiding the development of new VMAT2 inhibitors with enhanced therapeutic properties. The continued exploration of this chemical space holds significant promise for delivering safer and more effective treatments for patients suffering from hyperkinetic movement disorders.
References
- 1. Synthesis and analysis of this compound derivatives as novel vesicular monoamine transporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 3. benchchem.com [benchchem.com]
- 4. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of this compound as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of this compound as VMAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and evaluation of 2-amino-dihydrotetrabenzine derivatives as probes for imaging vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Dihydrotetrabenazine on Dopamine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydrotetrabenazine (B1670615) (DTBZ) and its isomers are the primary active metabolites of tetrabenazine (B1681281) (TBZ) and its deuterated analogue, deutetrabenazine. These compounds are potent, reversible, and selective inhibitors of the vesicular monoamine transporter 2 (VMAT2).[1][2] By inhibiting VMAT2, this compound effectively blocks the transport of dopamine (B1211576) from the neuronal cytoplasm into synaptic vesicles.[3] This disruption of dopamine storage leads to its depletion from presynaptic terminals, as the unenclosed dopamine is metabolized by monoamine oxidase (MAO).[2][4] The consequential reduction in vesicular dopamine content results in decreased dopamine release into the synaptic cleft, forming the therapeutic basis for treating hyperkinetic movement disorders such as Huntington's disease and tardive dyskinesia.[5][6] This guide provides an in-depth analysis of the mechanism of action of this compound, quantitative data on its interaction with VMAT2, and detailed experimental protocols for its study.
Core Mechanism of Action: VMAT2 Inhibition
The primary pharmacological target of this compound is VMAT2, a transport protein located on the membrane of synaptic vesicles in central nervous system neurons.[3] VMAT2 is responsible for the sequestration of cytosolic monoamines, including dopamine, serotonin, and norepinephrine, into these vesicles for storage and subsequent release.[7][8] This process is crucial for maintaining a readily available pool of neurotransmitters for synaptic transmission and for protecting the neuron from the cytotoxic effects of free cytosolic dopamine.[5]
This compound binds to VMAT2 with high affinity, competitively inhibiting the binding and translocation of dopamine into the synaptic vesicles.[1][3] This inhibition leads to an accumulation of dopamine in the cytoplasm, where it is subsequently degraded by MAO into 3,4-dihydroxyphenylacetic acid (DOPAC).[4] DOPAC can then be further metabolized by catechol-O-methyltransferase (COMT) to homovanillic acid (HVA).[9] The net effect is a dose-dependent depletion of presynaptic dopamine stores and a reduction in the amount of dopamine released upon neuronal firing.[8][10]
Signaling Pathway of this compound's Action
The following diagram illustrates the impact of this compound on the dopaminergic synapse.
Quantitative Data
Binding Affinities of this compound Isomers for VMAT2
The various stereoisomers of this compound exhibit significantly different binding affinities for VMAT2. The (+)-isomers generally show much higher potency than the (-)-isomers.
| Compound/Metabolite | Ki (nM) | Source |
| (+)-α-dihydrotetrabenazine | 0.97 ± 0.48 | [11] |
| (-)-α-dihydrotetrabenazine | 2,200 ± 300 | [11] |
| (+)-α-deuterated-HTBZ | 1.5 | [12] |
| (+)-β-deuterated-HTBZ | 12.4 | [12] |
| (-)-α-deuterated-HTBZ | >2695 | [12] |
| (-)-β-deuterated-HTBZ | 1125 | [12] |
| (2R,3R,11bR)-DHTBZ ((+)-2) | 3.96 | [13] |
| (+)-Tetrabenazine ((+)-1) | 4.47 | [13] |
| (-)-Tetrabenazine ((-)-1) | 36,400 | [13] |
Effects of Tetrabenazine on Dopamine and Metabolite Levels
| Brain Region | Dopamine (% Decrease) | DOPAC (% Increase) | HVA (% Increase) | Source |
| Rat Striatum | ~40% | 5- to 8-fold | 5- to 8-fold | [10][14] |
| Rat Nucleus Accumbens | Dose-dependent decrease | 5- to 8-fold | 5- to 8-fold | [14] |
Experimental Protocols
Radioligand Binding Assay for VMAT2
This protocol is a standard method for determining the binding affinity of this compound and its analogues to VMAT2.
Objective: To determine the inhibitory constant (Ki) of a test compound for VMAT2.
Materials:
-
Membrane preparation from cells expressing VMAT2 or from brain tissue (e.g., rat striatum).
-
Radioligand: [³H]this compound ([³H]DTBZ).
-
Unlabeled competitor (for non-specific binding determination, e.g., unlabeled tetrabenazine).
-
Test compound (this compound isomer or analogue).
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
96-well filter plates with GF/C filters.
-
Scintillation cocktail and microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells in cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in fresh buffer and repeat. Resuspend the final pellet in a buffer containing a cryoprotectant for storage.
-
Assay Setup: In a 96-well plate, add the membrane preparation, [³H]DTBZ, and varying concentrations of the test compound. Include wells for total binding (membranes + [³H]DTBZ) and non-specific binding (membranes + [³H]DTBZ + excess unlabeled competitor).
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Dopamine and Metabolites
This protocol allows for the real-time measurement of extracellular dopamine, DOPAC, and HVA levels in the brain of a freely moving animal following this compound administration.
Objective: To quantify the changes in extracellular dopamine and its metabolites in a specific brain region (e.g., striatum) after systemic administration of this compound.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Microinfusion pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound solution for injection.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in the stereotaxic frame. Implant a guide cannula into the target brain region (e.g., striatum). Secure the cannula with dental cement. Allow the animal to recover.
-
Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Allow for a stabilization period, then collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection).
-
Post-treatment Collection: Continue collecting dialysate samples for several hours to monitor the drug's effect over time.
-
Sample Analysis: Analyze the dialysate samples using HPLC-ECD to quantify the concentrations of dopamine, DOPAC, and HVA.
-
Data Analysis: Express the post-treatment concentrations as a percentage of the baseline levels to determine the time-course of the drug's effect.
-
Histological Verification: At the end of the experiment, perfuse the brain and perform histological analysis to verify the correct placement of the microdialysis probe.
Conclusion
This compound exerts its therapeutic effects through the potent and selective inhibition of VMAT2, leading to a significant depletion of presynaptic dopamine stores and a subsequent reduction in dopamine release. This mechanism of action is well-supported by quantitative binding affinity data and preclinical studies demonstrating alterations in dopamine and its metabolites. The experimental protocols detailed herein provide robust methodologies for the further investigation of this compound and novel VMAT2 inhibitors. A comprehensive understanding of the intricate effects of these compounds on dopamine metabolism is crucial for the continued development of targeted therapies for hyperkinetic movement disorders.
References
- 1. A Brief Review on the Role of Vesicular Monoamine Transporter2 Inhibitors in Hyperkinetic Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of Action | INGREZZA® (valbenazine) capsules | HCP [ingrezzahcp.com]
- 5. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of the Dopamine and Vesicular Monoamine Transporters: Pharmacological Targets and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tetrabenazine in the treatment of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding of alpha-dihydrotetrabenazine to the vesicular monoamine transporter is stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of this compound as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tetrabenazine, an amine-depleting drug, also blocks dopamine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrotetrabenazine in Early-Stage Neurodegenerative Disease Research: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydrotetrabenazine (DTBZ), an active metabolite of tetrabenazine (B1681281) and deutetrabenazine, is a high-affinity vesicular monoamine transporter 2 (VMAT2) inhibitor. Its role in modulating monoaminergic neurotransmission has established it as a valuable tool in neuroscience research, particularly in the context of neurodegenerative diseases. This technical guide provides an in-depth overview of the early-stage research on DTBZ, focusing on its mechanism of action, preclinical data in models of neurodegenerative disorders, and detailed experimental protocols. While the primary application of DTBZ in this domain has been as a positron emission tomography (PET) imaging agent to assess dopaminergic neuron integrity in Parkinson's disease models, this paper will also explore the available, albeit limited, evidence for its therapeutic potential and its relevance to other neurodegenerative conditions such as Alzheimer's disease.
Core Mechanism of Action: VMAT2 Inhibition
This compound exerts its pharmacological effects primarily through the inhibition of VMAT2, a transport protein located on the membrane of synaptic vesicles. VMAT2 is responsible for the uptake of monoamine neurotransmitters—including dopamine (B1211576), norepinephrine, serotonin, and histamine—from the cytoplasm into synaptic vesicles for storage and subsequent release. By inhibiting VMAT2, DTBZ disrupts this process, leading to a depletion of monoamines from the nerve terminal. The unbound cytosolic monoamines are then metabolized by enzymes such as monoamine oxidase (MAO), further reducing their availability for synaptic transmission. This presynaptic depletion of dopamine is the key mechanism underlying the use of DTBZ's parent compounds in hyperkinetic movement disorders.[1][2] The neuroprotective hypothesis surrounding VMAT2 suggests that by sequestering potentially cytotoxic oxidized dopamine into vesicles, it protects dopaminergic neurons from oxidative stress.[3][4]
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. The Neuroprotective Effects of GPR4 Inhibition through the Attenuation of Caspase Mediated Apoptotic Cell Death in an MPTP Induced Mouse Model of Parkinson’s Disease | MDPI [mdpi.com]
- 3. protocols.io [protocols.io]
- 4. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Dihydrotetrabenazine: A Technical Guide for Researchers
December 16, 2025
Abstract
Dihydrotetrabenazine (B1670615) (HTBZ) isomers are the primary active metabolites of tetrabenazine (B1681281) and its derivatives, such as deutetrabenazine and valbenazine (B1662120). These compounds represent a cornerstone in the management of hyperkinetic movement disorders, including tardive dyskinesia and chorea associated with Huntington's disease. This technical guide provides an in-depth exploration of the therapeutic potential of this compound, focusing on its mechanism of action, pharmacokinetics, and clinical efficacy. Detailed summaries of quantitative data, experimental protocols, and visual representations of key pathways and workflows are presented to support researchers, scientists, and drug development professionals in this field.
Introduction
Hyperkinetic movement disorders are characterized by excessive, involuntary movements that can be debilitating for patients. A key pathophysiological feature of many of these disorders is the overstimulation of dopamine (B1211576) receptors in the motor striatum. This compound isomers have emerged as a critical therapeutic class for these conditions by modulating presynaptic dopamine release. This document will delve into the core scientific principles underlying the use of this compound, with a focus on its role as a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2).
Mechanism of Action: VMAT2 Inhibition
The primary mechanism of action of this compound is the reversible inhibition of VMAT2.[1] VMAT2 is a transport protein located on the membrane of presynaptic vesicles in neurons. Its function is to transport monoamine neurotransmitters, including dopamine, serotonin, norepinephrine, and histamine, from the cytoplasm into synaptic vesicles for storage and subsequent release.[2]
By inhibiting VMAT2, this compound prevents the packaging of monoamines into these vesicles.[1][2] This leads to a depletion of monoamine stores in the presynaptic terminal, as the unpackaged neurotransmitters are metabolized by enzymes such as monoamine oxidase (MAO) in the cytoplasm.[2] The reduction in vesicular dopamine content results in decreased dopamine release into the synaptic cleft upon neuronal firing, thereby mitigating the overstimulation of postsynaptic dopamine receptors that contributes to hyperkinetic movements.[3][4]
It is this presynaptic action that distinguishes VMAT2 inhibitors from dopamine receptor antagonists, which act postsynaptically.[1] The binding of this compound to VMAT2 is reversible, with the (+)-α-HTBZ isomer exhibiting particularly high affinity.[1][5]
Metabolism and Pharmacokinetics of this compound Isomers
Tetrabenazine (TBZ) and its deuterated analogue, deutetrabenazine, are prodrugs that are rapidly metabolized to various isomers of this compound. Valbenazine is a prodrug specifically designed to deliver the (+)-α-HTBZ isomer.[6][7] The metabolism primarily involves the reduction of a ketone group, leading to the formation of α- and β-HTBZ stereoisomers, each with distinct pharmacokinetic and pharmacodynamic properties.[8]
The different isomers of this compound exhibit varying affinities for VMAT2 and different pharmacokinetic profiles.[9] The deuteration of tetrabenazine slows the metabolism of the active metabolites by CYP2D6, leading to a longer half-life and more stable plasma concentrations compared to non-deuterated tetrabenazine.[10][11]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for the active this compound metabolites derived from tetrabenazine, deutetrabenazine, and valbenazine.
Table 1: VMAT2 Binding Affinities (Ki) of this compound Isomers
| Isomer | VMAT2 Binding Affinity (Ki, nM) | Source(s) |
| (+)-α-HTBZ | 0.97 - 1.4 | [5][9] |
| (-)-α-HTBZ | >2695 | [9] |
| (+)-β-HTBZ | 12.4 | [9] |
| (-)-β-HTBZ | 1125 | [9] |
| (+)-α-deuHTBZ | 1.5 | [9] |
| (+)-β-deuHTBZ | 12.4 | [9] |
Table 2: Comparative Pharmacokinetics of this compound Metabolites
| Drug Administered | Active Metabolite(s) | Mean Half-life (t½, hours) | Source(s) |
| Tetrabenazine | Total (α+β)-HTBZ | ~5-7 | [12] |
| Deutetrabenazine | Total (α+β)-deuHTBZ | 9-10 | [10] |
| Valbenazine | (+)-α-HTBZ | 15-22 | [6] |
Clinical Efficacy and Safety
The therapeutic potential of this compound is well-established through numerous clinical trials of its parent compounds, primarily in tardive dyskinesia and Huntington's disease-associated chorea.
Tardive Dyskinesia
In clinical trials, valbenazine, which delivers (+)-α-HTBZ, has demonstrated significant reductions in the Abnormal Involuntary Movement Scale (AIMS) scores compared to placebo.[1][13]
Table 3: Efficacy of Valbenazine in Tardive Dyskinesia (KINECT 3 Trial)
| Treatment Group | Mean Change from Baseline in AIMS Score (Week 6) | % Responders (≥50% AIMS reduction) | Source(s) |
| Placebo | -0.1 | 8.7% | [2][13] |
| Valbenazine 40 mg/day | -1.9 | 23.8% | [2][13] |
| Valbenazine 80 mg/day | -3.2 | 40.0% | [2][13] |
Commonly reported adverse events in clinical trials of valbenazine include somnolence, fatigue, and dry mouth.[1][13]
Huntington's Disease-Associated Chorea
Deutetrabenazine, which provides deuterated α- and β-HTBZ isomers, has shown efficacy in reducing chorea in patients with Huntington's disease, as measured by the Unified Huntington's Disease Rating Scale (UHDRS) Total Maximal Chorea (TMC) score.[14]
Table 4: Efficacy of Deutetrabenazine in Huntington's Disease (First-HD Trial)
| Treatment Group | Mean Change from Baseline in UHDRS TMC Score | Source(s) |
| Placebo | -1.9 | [14] |
| Deutetrabenazine | -4.4 | [14] |
Adverse events observed with deutetrabenazine in this population include somnolence, depression, anxiety, and akathisia.[15][16]
Experimental Protocols
This section outlines the general methodologies for key experiments used to evaluate the therapeutic potential of this compound.
VMAT2 Binding Assay
This in vitro assay determines the binding affinity of a compound for the VMAT2 transporter.
Objective: To quantify the inhibitory constant (Ki) of this compound isomers for VMAT2.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand, typically [³H]this compound, for binding to VMAT2 in a tissue preparation (e.g., rat striatal membranes). The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound.
Generalized Protocol:
-
Tissue Preparation: Homogenize rat striatal tissue in an appropriate buffer and prepare a membrane fraction containing VMAT2 through centrifugation.
-
Incubation: Incubate the membrane preparation with a fixed concentration of [³H]this compound and varying concentrations of the test compound (this compound isomer).
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.
Animal Models of Hyperkinetic Movement Disorders
Animal models are used to assess the in vivo efficacy of compounds in reducing hyperkinetic movements.
Objective: To evaluate the ability of this compound to reduce abnormal involuntary movements in a preclinical setting.
Model for Tardive Dyskinesia: The most common model involves the chronic administration of a typical antipsychotic agent (e.g., haloperidol) to rodents, which induces vacuous chewing movements (VCMs), tongue protrusions, and facial jerking.[17][18]
Generalized Protocol:
-
Induction: Administer a typical antipsychotic to rodents for a specified period (e.g., several weeks) to induce tardive dyskinesia-like symptoms.
-
Treatment: Administer the test compound (this compound) or vehicle to separate groups of animals.
-
Behavioral Assessment: Observe and score the frequency and severity of abnormal movements (e.g., VCMs) at specified time points.
-
Data Analysis: Compare the scores between the treatment and vehicle groups to determine the efficacy of the test compound.
Clinical Trial Design for Tardive Dyskinesia
Human clinical trials are essential for establishing the efficacy and safety of new treatments.
Objective: To evaluate the efficacy and safety of a this compound-based therapy in patients with tardive dyskinesia.
Generalized Protocol:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study is a common design.
-
Patient Population: Enroll patients with a diagnosis of a psychiatric disorder (e.g., schizophrenia, bipolar disorder) and moderate to severe tardive dyskinesia.
-
Randomization and Blinding: Randomly assign patients to receive the investigational drug (at one or more dose levels) or a placebo. Both patients and investigators are blinded to the treatment assignment.
-
Treatment Period: Administer the study drug for a defined period (e.g., 6-12 weeks).
-
Efficacy Assessment: The primary efficacy endpoint is typically the change from baseline in the Abnormal Involuntary Movement Scale (AIMS) score. Secondary endpoints may include the Clinical Global Impression of Change-Tardive Dyskinesia (CGI-TD) scale.
-
Safety Assessment: Monitor and record all adverse events, vital signs, and laboratory parameters throughout the study.
-
Data Analysis: Analyze the change in AIMS scores between the treatment and placebo groups using appropriate statistical methods (e.g., mixed-effects model for repeated measures).
Conclusion and Future Directions
This compound isomers are highly effective therapeutic agents for the management of hyperkinetic movement disorders, acting through the well-defined mechanism of VMAT2 inhibition. The development of prodrugs and deuterated forms has significantly improved the pharmacokinetic profiles of these compounds, allowing for more stable drug levels and convenient dosing regimens. Future research in this area may focus on the development of even more selective VMAT2 inhibitors with improved side-effect profiles, the exploration of their therapeutic potential in other neurological and psychiatric conditions characterized by monoaminergic dysregulation, and the identification of biomarkers to predict treatment response. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to further advance the therapeutic applications of this compound.
References
- 1. Valbenazine for the Treatment of Adults with Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.wayne.edu [digitalcommons.wayne.edu]
- 3. neurology.org [neurology.org]
- 4. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect [ouci.dntb.gov.ua]
- 5. Binding of alpha-dihydrotetrabenazine to the vesicular monoamine transporter is stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relevance of animal models to human tardive dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drug significantly reduces tardive dyskinesia in schizophrenia - Juta MedicalBrief [medicalbrief.co.za]
- 14. Effect of Deutetrabenazine on Chorea Among Patients With Huntington Disease: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Safety of Deutetrabenazine for Chorea in Huntington Disease: An Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Safety of Deutetrabenazine for Chorea in Huntington Disease: An Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Animal models of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Animal models of tardive dyskinesia--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Dissolving and Utilizing Dihydrotetrabenazine in Cell Culture
Introduction
Dihydrotetrabenazine (B1670615) (DHTBZ) is the primary active metabolite of tetrabenazine, a potent and reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2). By blocking VMAT2, this compound prevents the packaging of monoamine neurotransmitters—such as dopamine, serotonin, and norepinephrine—into presynaptic vesicles. This leads to their depletion from neuronal stores, making this compound a valuable tool for researchers studying the roles of monoamines in various neurological and psychiatric disorders. This application note provides a detailed protocol for the preparation of this compound solutions and their application in cell culture experiments, with a focus on neuronal cell lines.
Solubility and Stock Solution Preparation
Proper dissolution and storage of this compound are critical for obtaining reproducible experimental results. Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic bath
Protocol for 10 mM Stock Solution:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. The molecular weight of this compound is 319.44 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.1944 mg of this compound in 1 mL of DMSO.
-
To aid dissolution, sonicate the solution in an ultrasonic bath until the powder is completely dissolved.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).
| Parameter | Value | Reference |
| Molecular Weight | 319.44 g/mol | N/A |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Solubility in DMSO | ≥ 25 mg/mL (with sonication) | [1] |
| Stock Solution Conc. | 1-10 mM | [1] |
| Storage (in solvent) | -20°C (1 month), -80°C (6 months) | [1] |
| Ki for VMAT2 | 1.48 nM - 4.22 nM | [2][3][4] |
| IC50 (Dopamine Uptake) | 6.11 nM - 30.61 nM | [1][3][4] |
Experimental Protocol: Treatment of Neuronal Cells
This protocol provides a general guideline for treating neuronal cell lines, such as SH-SY5Y or PC12, with this compound to study the effects of monoamine depletion. Researchers should optimize concentrations and incubation times for their specific cell line and experimental goals.
Materials:
-
Neuronal cells (e.g., SH-SY5Y or PC12)
-
Complete cell culture medium (e.g., DMEM/F-12 supplemented with fetal bovine serum and antibiotics)
-
This compound stock solution (10 mM in DMSO)
-
Sterile, tissue culture-treated plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate the neuronal cells in the appropriate tissue culture vessels at a density that will allow for optimal growth during the experiment. Allow the cells to adhere and recover for at least 24 hours before treatment.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically <0.5%).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of the drug.
-
Incubation: Incubate the cells for the desired period. The incubation time will depend on the specific endpoint being measured. For studies on monoamine depletion, time points from a few hours to 24 hours are common.
-
Downstream Analysis: Following incubation, the cells can be harvested and analyzed for various endpoints, such as:
-
Cell Viability: Assessed using assays like MTT, MTS, or trypan blue exclusion.
-
Apoptosis: Measured by techniques such as TUNEL staining, caspase activity assays, or flow cytometry with Annexin V/Propidium Iodide staining.
-
Monoamine Levels: Quantified using techniques like high-performance liquid chromatography (HPLC).
-
Protein Expression: Analyzed by Western blotting to examine changes in the expression of proteins involved in neuronal signaling or cell death pathways.
-
Gene Expression: Evaluated using quantitative real-time PCR (qRT-PCR).
-
Experimental Workflow
Caption: Workflow for this compound cell culture experiments.
Signaling Pathway
This compound's primary mechanism of action is the inhibition of VMAT2, which has significant downstream consequences on monoaminergic signaling.
Caption: this compound's mechanism of action and downstream effects.
Stability and Considerations
While specific data on the stability of this compound in cell culture media is limited, it is advisable to prepare fresh working solutions for each experiment. The stability of compounds in aqueous solutions can be affected by factors such as pH, temperature, and the presence of enzymes in serum. For long-term experiments, it may be necessary to refresh the culture medium with newly prepared this compound to maintain a consistent concentration.
Conclusion
This application note provides a comprehensive protocol for the use of this compound in cell culture. By following these guidelines, researchers can effectively utilize this VMAT2 inhibitor to investigate the roles of monoamines in neuronal function and disease models. It is recommended that each researcher optimizes the protocol for their specific experimental setup to ensure reliable and reproducible results.
References
Application Notes and Protocols: Using Radiolabeled Dihydrotetrabenazine in PET Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction: Positron Emission Tomography (PET) imaging with radiolabeled ligands of the vesicular monoamine transporter 2 (VMAT2) is a powerful technique for the in vivo assessment of monoaminergic neuron integrity. VMAT2 is a transport protein located on the membrane of synaptic vesicles responsible for packaging monoamines like dopamine, serotonin, and norepinephrine (B1679862) from the cytosol into vesicles for storage and subsequent release.[1][2][3] The density of VMAT2 is considered a reliable biomarker for the number of viable monoaminergic nerve terminals. A reduction in VMAT2 is associated with several neurodegenerative disorders, most notably Parkinson's disease, where the loss of dopaminergic neurons in the substantia nigra is a key pathological feature.[4][5]
Dihydrotetrabenazine (DTBZ), an active metabolite of tetrabenazine, is a high-affinity and specific inhibitor of VMAT2.[6] When labeled with positron-emitting radionuclides such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), DTBZ derivatives serve as excellent PET tracers for quantifying VMAT2 density in the brain and other organs like the pancreas, where VMAT2 is expressed in insulin-secreting beta cells.[2][4][5] This document provides detailed application notes and protocols for using radiolabeled DTBZ in preclinical and clinical PET imaging studies.
Mechanism of Action and Signaling Pathway
This compound binds reversibly to VMAT2, inhibiting its function.[7] VMAT2 acts as an antiporter, utilizing a proton gradient established by a vesicular H+-ATPase to drive monoamines from the cytoplasm into the synaptic vesicle.[1] By blocking this transporter, DTBZ and its derivatives lead to a depletion of monoamine stores within the presynaptic terminal, which is the basis for its therapeutic use in hyperkinetic movement disorders.[8] The stereospecificity of this binding is critical, with the (+)-enantiomer of DTBZ exhibiting a binding affinity approximately 1000-fold higher than the (−)-enantiomer.[2][4]
Common Radiolabeled this compound Derivatives
Several DTBZ derivatives have been developed for PET imaging, primarily labeled with either ¹¹C or ¹⁸F. The choice of radionuclide depends on the application; ¹¹C has a short half-life (20 min), allowing for multiple scans in a single day, while ¹⁸F has a longer half-life (110 min), which facilitates off-site production and distribution and allows for imaging at later time points.[2][9]
-
--INVALID-LINK---DTBZ: This was one of the first and most widely used VMAT2 tracers.[5][10] It provides excellent quantification of VMAT2 density, particularly in the high-density striatal regions of the brain.[11]
-
[¹⁸F]FP-(+)-DTBZ (also known as [¹⁸F]AV-133): This ¹⁸F-labeled analog offers the logistical advantages of a longer half-life.[9][10] It has been successfully used in clinical studies for the diagnosis of Parkinson's disease and shows a good striatum-to-cerebellum ratio.[4][12]
-
[¹⁸F]FE-DTBZ-d4: A deuterated version of an ¹⁸F-fluoroethyl analog, developed to improve in vivo stability against defluorination.[4] Studies in non-human primates suggest it has higher brain uptake and better imaging properties compared to [¹¹C]DTBZ and its non-deuterated counterpart.[4][13]
Quantitative Data Summary
The following tables summarize key quantitative data for various radiolabeled DTBZ derivatives from preclinical and clinical studies.
Table 1: Binding Affinity of this compound Enantiomers for VMAT2
| Compound | Binding Affinity (Ki) | Reference |
|---|---|---|
| (+)-Dihydrotetrabenazine | 0.97 ± 0.48 nM | [2][4] |
| (-)-Dihydrotetrabenazine | 2.2 ± 0.3 µM |[2][4] |
Table 2: Comparison of PET Imaging Parameters in Non-Human Primates
| Radioligand | Brain Uptake (SUV) | Binding Potential (BPND) - Putamen | Binding Potential (BPND) - Caudate | Reference |
|---|---|---|---|---|
| [¹¹C]DTBZ | 3.06 ± 0.32 | N/A | N/A | [4][14] |
| [¹⁸F]FE-DTBZ | 3.43 ± 0.54 | N/A | N/A | [4][14] |
| [¹⁸F]FE-DTBZ-d4 | 4.28 ± 1.01 | 5.5 ± 1.4 | 4.4 ± 1.1 | [4][14] |
SUV: Standardized Uptake Value. BPND: Nondisplaceable Binding Potential.
Table 3: Regional VMAT2 Density in Healthy Aging Humans using [¹⁸F]FP-(+)-DTBZ
| Brain Region | Specific Uptake Ratio (SUR) | % SUR relative to Anterior Putamen | Reference |
|---|---|---|---|
| Anterior Putamen | 2.78 | 100% | [15] |
| Posterior Putamen | 2.68 | 96.4% | [15] |
| Caudate Nucleus | 2.27 | 81.6% | [15] |
| Nucleus Accumbens | 1.43 | 51.4% | [15] |
| Substantia Nigra | 1.08 | 38.8% | [15] |
| Occipital Cortex | Reference Region | N/A | [12][15] |
SUR was calculated with the occipital cortex as the reference region.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results in PET imaging studies. Below are generalized protocols for key experiments.
Protocol 1: Radiosynthesis of [¹¹C]-(+)-DTBZ
This protocol describes a typical one-step O-methylation for producing [¹¹C]DTBZ.
-
Production of [¹¹C]Methyl Triflate: Produce [¹¹C]CO₂ via a cyclotron and convert it to [¹¹C]CH₄, which is then reacted with iodine to form [¹¹C]CH₃I. Pass the [¹¹C]CH₃I through a heated column containing silver triflate to yield [¹¹C]CH₃OTf.
-
Methylation Reaction: Bubble the [¹¹C]CH₃OTf through a solution of the precursor, (+)-9-O-desmethyl-α-dihydrotetrabenazine, in a suitable solvent (e.g., acetone) with a base (e.g., NaOH).
-
Purification: Purify the reaction mixture using High-Performance Liquid Chromatography (HPLC) to isolate [¹¹C]DTBZ from the precursor and other reactants.[2] A typical system might use a C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) and ethanol.[2]
-
Formulation: Evaporate the collected HPLC fraction to dryness and redissolve the [¹¹C]DTBZ in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
Quality Control: Before injection, test the final product for radiochemical purity (>98%), molar activity (>100 GBq/µmol), and sterility.[4]
Protocol 2: Preclinical PET Imaging in Rodents
This protocol outlines a typical dynamic PET scan in a rat model.
-
Animal Preparation: Fast the animal overnight prior to the experiment.[2] On the day of the study, anesthetize the rat using isoflurane (B1672236) (5% for induction, 2% for maintenance).[2] Place a catheter in the tail vein for radiotracer injection.[16]
-
Positioning: Position the anesthetized animal on the scanner bed of a microPET system.[2]
-
Transmission Scan: Perform a transmission scan for attenuation correction before the emission scan.[2]
-
Radiotracer Injection: Administer a bolus injection of the radiolabeled DTBZ derivative (e.g., 0.8–1.3 mCi) via the tail vein catheter.[2]
-
Dynamic Emission Scan: Begin a dynamic emission scan immediately upon injection, acquiring data in a series of time frames for a total duration of 60-90 minutes.[17]
-
Image Reconstruction: Reconstruct the acquired data using an appropriate algorithm (e.g., 2D or 3D ordered subset expectation maximization, OSEM), applying corrections for attenuation, scatter, and decay.
-
Post-Scan (Optional): For studies requiring metabolite analysis, collect blood samples at various time points during the scan.[4] At the end of the study, euthanize the animal and dissect brain regions for ex vivo radioactivity counting to validate in vivo findings.[16]
Protocol 3: PET Data Analysis
This protocol describes the quantification of VMAT2 binding from dynamic PET images.
-
Image Coregistration: If a structural MRI is available, coregister the dynamic PET images to the MRI to allow for accurate anatomical delineation of regions of interest (ROIs).[4]
-
ROI Delineation: Manually or automatically draw ROIs on the coregistered images for key areas, including the target regions (e.g., caudate, putamen) and a reference region. The cerebellum or occipital cortex is typically used as a reference region due to the low density of VMAT2.[4][15][18]
-
Time-Activity Curve (TAC) Generation: Generate TACs for each ROI by plotting the average radioactivity concentration within the ROI against time.[4]
-
Kinetic Modeling: Apply a suitable kinetic model to the TACs to quantify VMAT2 binding.
-
Logan Graphical Analysis: This is a common method that uses the reference tissue TAC to generate a linear plot. The slope of this plot is proportional to the binding potential (BPND), a measure of receptor density.[4][18]
-
Standardized Uptake Value (SUV) Ratio: For static images acquired at a late time point, the ratio of the SUV in a target region to the SUV in the reference region can provide a semi-quantitative measure of specific binding.[12]
-
-
Parametric Image Generation: Create parametric images that display the value of the outcome measure (e.g., BPND) at each voxel, providing a detailed spatial map of VMAT2 density.[17]
References
- 1. neurologylive.com [neurologylive.com]
- 2. A Novel Potential Positron Emission Tomography Imaging Agent for Vesicular Monoamine Transporter Type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET Imaging of VMAT2 with the Novel Radioligand [18F]FE-DTBZ-d4 in Nonhuman Primates: Comparison with [11C]DTBZ and [18F]FE-DTBZ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. What is the mechanism of Deutetrabenazine? [synapse.patsnap.com]
- 9. Characterization of Optically Resolved 9-fluoropropyl-dihydrotetrabenazine as a Potential PET Imaging Agent Targeting Vesicular Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Dopaminergic Nigrostriatal Connectivity in Early Parkinson Disease: In Vivo Neuroimaging Study of 11C-DTBZ PET Combined with Correlational Tractography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diagnostic value of striatal 18F-FP-DTBZ PET in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Brain Imaging of Vesicular Monoamine Transporter Type 2 in Healthy Aging Subjects by 18F-FP-(+)-DTBZ PET - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo [11C]this compound ([11C]DTBZ) Binding in Rat Striatum: Sensitivity to Dopamine Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetic evaluation of [11C]this compound by dynamic PET: measurement of vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reproducibility studies with 11C-DTBZ, a monoamine vesicular transporter inhibitor in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrotetrabenazine: A Versatile Tool for Interrogating Monoamine Transporter Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotetrabenazine (B1670615) (DTBZ) and its derivatives are potent and selective inhibitors of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is an integral membrane protein responsible for the packaging of monoamine neurotransmitters—including dopamine (B1211576), norepinephrine, serotonin, and histamine—from the cytoplasm into synaptic vesicles. This process is critical for the storage and subsequent release of these neurotransmitters, playing a fundamental role in monoaminergic neurotransmission. By inhibiting VMAT2, DTBZ effectively depletes monoamine stores, making it an invaluable tool for studying the dynamics of monoamine systems in both health and disease. These application notes provide detailed protocols for the use of DTBZ in VMAT2 binding and functional assays, as well as in vivo imaging, to facilitate research into neurodegenerative disorders, psychiatric conditions, and drug development.
Mechanism of Action
DTBZ exerts its effects by binding with high affinity to a specific site on the VMAT2 protein. This binding is stereospecific, with the (+)-α-isomer of DTBZ exhibiting a significantly higher affinity than the (-)-isomer.[1] The binding of DTBZ to VMAT2 is non-competitive with respect to monoamine substrates and is thought to lock the transporter in a conformation that prevents the translocation of monoamines into the vesicle. This inhibition of monoamine uptake leads to the accumulation of neurotransmitters in the cytoplasm, where they are susceptible to metabolism by monoamine oxidase (MAO), ultimately resulting in the depletion of vesicular monoamine stores.
Quantitative Data: Binding Affinities and Potency
The binding affinity and functional potency of DTBZ and its analogs for VMAT2 have been extensively characterized. The following tables summarize key quantitative data from various studies, providing a comparative overview for researchers.
Table 1: Binding Affinity (Ki/Kd) of this compound Isomers and Analogs for VMAT2
| Compound | Preparation | Ki (nM) | Kd (nM) | Species | Reference(s) |
| (+)-α-DTBZ | Rat striatum | 0.97 ± 0.48 | - | Rat | [1] |
| (-)-α-DTBZ | Rat striatum | 2200 ± 300 | - | Rat | [1] |
| (2R,3R,11bR)-DHTBZ ((+)-2) | Rat striatum | 3.96 | - | Rat | [2] |
| (+)-Tetrabenazine ((+)-1) | Rat striatum | 4.47 | - | Rat | [2] |
| (-)-Tetrabenazine ((-)-1) | Rat striatum | 36400 | - | Rat | [2] |
| [³H]this compound | Human brain | - | 2.7 | Human | [3] |
| [³H]this compound | Mouse brain | - | 2.4 | Mouse | [4] |
| VMAT2 Chimera | Purified protein | - | 26 ± 9 | - | [5] |
| Wild Type VMAT2 | Purified protein | - | 18 ± 4 | - | [5] |
| FP-(+)-DTBZ | Rat striatal homogenates | 0.10 ± 0.04 | - | Rat | [6] |
| FP-(±)-DTBZ | Rat striatal homogenates | 0.19 ± 0.04 | - | Rat | [6] |
| FP-(-)-DTBZ | Rat striatal homogenates | >3000 | - | Rat | [6] |
| (+)-13e | Rat brain VMAT2 | 1.48 | - | Rat | [7] |
| (-)-13e | Rat brain VMAT2 | 270 | - | Rat | [7] |
| HTBZ | Rat brain VMAT2 | 4.22 | - | Rat | [7] |
| TBZ | Rat brain VMAT2 | 13.5 | - | Rat | [7] |
Table 2: Functional Potency (IC50) of this compound and Analogs in Monoamine Uptake Assays
| Compound | Assay | IC50 (nM) | Preparation | Species | Reference(s) |
| This compound | Serotonin Uptake | 2.6 | Mouse brain synaptic vesicles | Mouse | [4] |
| Compound 13e | [³H]DA Uptake | 6.04 ± 0.03 | Rat striatal synaptosomes | Rat | [4] |
| (+)-13e | [³H]DA Uptake | 6.11 | Rat striatal synaptosomes | Rat | [7] |
| (-)-13e | [³H]DA Uptake | 129 | Rat striatal synaptosomes | Rat | [7] |
| HTBZ | [³H]DA Uptake | 30.61 | Rat striatal synaptosomes | Rat | [7] |
| TBZ | [³H]DA Uptake | 7.17 | Rat striatal synaptosomes | Rat | [7] |
| Tetrabenazine (B1681281) | FFN206 Uptake | 30.41 | HEK+VMAT2 cells | Human | [8] |
| Reserpine (B192253) | FFN206 Uptake | 73.09 | HEK+VMAT2 cells | Human | [8] |
Experimental Protocols
Here, we provide detailed protocols for key experiments utilizing this compound to study VMAT2.
Protocol 1: [³H]this compound Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for VMAT2.
Materials:
-
[³H]this compound ([³H]DTBZ)
-
Unlabeled test compounds
-
Rat striatal tissue or VMAT2-expressing cell membranes
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Tetrabenazine (for non-specific binding)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Homogenizer
-
Centrifuge
-
Filter harvesting apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat striatal tissue in 10 volumes of ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or 10 µM tetrabenazine (for non-specific binding) or test compound at various concentrations.
-
50 µL of [³H]DTBZ (final concentration ~1-3 nM).
-
100 µL of membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]DTBZ and Kd is its dissociation constant.
-
Protocol 2: Vesicular Monoamine Uptake Assay
This protocol measures the functional inhibition of VMAT2-mediated monoamine uptake by DTBZ or other test compounds.
Materials:
-
[³H]Dopamine or [³H]Serotonin
-
Unlabeled DTBZ or test compounds
-
Freshly prepared rat striatal synaptosomes or synaptic vesicles[9]
-
Uptake Buffer: e.g., 124 mM NaCl, 1.80 mM KCl, 1.24 mM KH₂PO₄, 1.40 mM MgSO₄, 2.50 mM CaCl₂, 26.0 mM NaHCO₃, 10.0 mM glucose, saturated with 95% O₂/5% CO₂, pH 7.4.[10]
-
ATP and an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine phosphokinase)
-
Reserpine or tetrabenazine (for defining non-specific uptake)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Synaptosome/Vesicle Preparation:
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosome/vesicle preparation with varying concentrations of DTBZ or test compound (or vehicle control) for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding [³H]dopamine or [³H]serotonin (final concentration ~50-100 nM) and ATP/regenerating system.
-
Incubate for 5-10 minutes at 37°C.
-
To determine non-specific uptake, run parallel reactions in the presence of a saturating concentration of reserpine (e.g., 10 µM).
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold uptake buffer.
-
-
Quantification and Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the IC₅₀ value for the inhibition of monoamine uptake by plotting the percentage of inhibition against the log concentration of the inhibitor.
-
Protocol 3: In Vivo PET Imaging with Radiolabeled DTBZ Analogs (e.g., [¹¹C]DTBZ)
This protocol provides a general workflow for performing Positron Emission Tomography (PET) imaging in human or animal subjects to quantify VMAT2 density.
Materials:
-
Radiolabeled DTBZ analog (e.g., (+)-[¹¹C]DTBZ or an ¹⁸F-labeled analog) produced under cGMP conditions.[11]
-
PET scanner
-
Ancillary equipment for subject monitoring (ECG, blood pressure, etc.)
-
Arterial line for blood sampling (optional, for full kinetic modeling)
-
Image analysis software
Procedure:
-
Subject Preparation:
-
Subjects should be fasted for at least 4 hours prior to the scan.
-
Position the subject comfortably in the PET scanner with their head immobilized to minimize motion artifacts.
-
Perform a transmission scan for attenuation correction.
-
-
Radiotracer Administration and Data Acquisition:
-
Blood Sampling (for kinetic modeling):
-
If arterial input function is required, collect arterial blood samples frequently in the first few minutes after injection, with decreasing frequency thereafter.
-
Measure whole-blood and plasma radioactivity concentrations and analyze for radiometabolites.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into a series of time frames.
-
Co-register the PET images with an anatomical MRI scan for accurate region-of-interest (ROI) delineation.
-
Define ROIs for brain regions rich in VMAT2 (e.g., striatum, putamen, caudate) and a reference region with negligible VMAT2 density (e.g., cerebellum or occipital cortex).
-
Generate time-activity curves (TACs) for each ROI.
-
Quantify VMAT2 binding using appropriate kinetic models (e.g., Logan graphical analysis) to determine the distribution volume ratio (DVR) or binding potential (BPND).[11]
-
Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. Whole Human Brain Autoradiography of Serotonin Re-Uptake Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 2. [3H]this compound, a new in vitro monoaminergic probe for human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 4. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Striatal dopamine neurotransmission: regulation of release and uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Striatal synaptosome preparation [protocols.io]
- 9. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of the Dopamine and Vesicular Monoamine Transporters: Pharmacological Targets and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dihydrotetrabenazine in Tardive Dyskinesia Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tardive dyskinesia (TD) is a persistent and often irreversible movement disorder characterized by involuntary, repetitive body movements.[1][2][3] It is a significant iatrogenic condition that can arise from long-term treatment with dopamine (B1211576) receptor-blocking agents, particularly antipsychotics.[1][2][3] The pathophysiology is complex, but a leading hypothesis points to dopamine receptor supersensitivity in the basal ganglia, resulting from chronic D2 receptor blockade.[1][4][5] Dihydrotetrabenazine (B1670615) (DTBZ), the active metabolite of valbenazine (B1662120) (Ingrezza®), is a selective vesicular monoamine transporter 2 (VMAT2) inhibitor that has emerged as a key therapeutic agent in the management of TD.[2][3][6][7] This document provides detailed application notes and experimental protocols for the use of this compound in TD research, aimed at facilitating preclinical and clinical investigations.
Mechanism of Action of this compound
This compound exerts its therapeutic effect by selectively inhibiting VMAT2, a transporter protein responsible for packaging monoamines, including dopamine, into presynaptic vesicles.[6][7] By inhibiting VMAT2, this compound reduces the loading of dopamine into these vesicles, leading to a decrease in its release into the synaptic cleft. This, in turn, mitigates the overstimulation of postsynaptic dopamine receptors, which are believed to be hypersensitive in individuals with TD.[8] The selective action on VMAT2 is crucial, as it modulates dopaminergic neurotransmission without directly blocking dopamine receptors, a mechanism distinct from the agents that often cause TD.
Signaling Pathway of this compound in Tardive Dyskinesia
The following diagram illustrates the proposed signaling pathway affected by this compound in the context of tardive dyskinesia.
Preclinical Research: Animal Models
The most common animal model for TD is the induction of vacuous chewing movements (VCMs) in rodents through chronic administration of antipsychotic drugs like haloperidol (B65202).[9][10][11]
Experimental Protocol: Haloperidol-Induced Vacuous Chewing Movement (VCM) Model in Rats
Objective: To induce TD-like symptoms (VCMs) in rats for the evaluation of potential therapeutic agents like this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Haloperidol solution (e.g., 1 mg/kg) or haloperidol decanoate (B1226879) for long-acting injection
-
Vehicle control (e.g., saline or sesame oil)
-
This compound
-
Observation cages with a transparent front wall
-
Video recording equipment
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week before the experiment.
-
Induction of VCMs:
-
Behavioral Assessment (VCM Scoring):
-
On the designated assessment days (e.g., weekly), place each rat individually in an observation cage.
-
Allow a 10-minute habituation period.
-
Record the number of VCMs for a set period (e.g., 2 or 5 minutes). VCMs are defined as single mouth openings in the vertical plane not directed towards food or water.
-
Behavioral scoring should be performed by at least two observers blinded to the treatment groups.
-
-
Drug Administration (this compound):
-
Following the induction period, divide the haloperidol-treated rats into treatment and control groups.
-
Administer this compound at the desired doses (e.g., via oral gavage) to the treatment group.
-
The control group receives the vehicle.
-
-
Post-Treatment Assessment:
-
Assess VCMs at various time points after this compound administration to determine its efficacy in reducing TD-like symptoms.
-
Clinical Research: Human Trials
Clinical trials are essential for evaluating the safety and efficacy of this compound in patients with TD. The KINECT series of trials for valbenazine provides a robust framework for such investigations.
Key Quantitative Data from Valbenazine Clinical Trials
The following tables summarize key efficacy data from the KINECT 3 trial, a pivotal phase 3 study of valbenazine for tardive dyskinesia.[2][3][12]
| Efficacy Endpoint | Placebo (n=74) | Valbenazine 40 mg/day (n=76) | Valbenazine 80 mg/day (n=75) |
| Mean Change from Baseline in AIMS Dyskinesia Score at Week 6 | -0.1 | -1.9 | -3.2 |
| Response Rate (≥50% improvement in AIMS score at Week 6) | Placebo | Valbenazine 40 mg/day | Valbenazine 80 mg/day |
| Percentage of Responders | 9% | 24% | 40% |
Experimental Protocol: Phase 3 Clinical Trial for Tardive Dyskinesia
Objective: To evaluate the efficacy and safety of this compound in adults with moderate to severe tardive dyskinesia.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
Participant Population:
-
Inclusion Criteria:
-
Exclusion Criteria:
Treatment:
-
Participants are randomized to receive a fixed dose of this compound (e.g., 40 mg or 80 mg) or a matching placebo, administered orally once daily for a specified duration (e.g., 6 weeks).
Assessments:
-
Primary Efficacy Endpoint: The change from baseline in the Abnormal Involuntary Movement Scale (AIMS) dyskinesia total score (items 1-7) at the end of the treatment period.[2][3]
-
Secondary Efficacy Endpoints:
-
Clinical Global Impression of Change-Tardive Dyskinesia (CGI-TD).
-
Patient Global Impression of Change (PGIC).
-
-
Safety Assessments:
Protocol for Abnormal Involuntary Movement Scale (AIMS) Assessment
The AIMS is a standardized tool for assessing the severity of tardive dyskinesia.
Procedure:
-
Patient Observation: The rater observes the patient for involuntary movements at rest and during specific activation procedures.[14][15]
-
Activation Procedures:
-
Scoring: The severity of involuntary movements is rated on a 5-point scale (0=none to 4=severe) for seven body regions (muscles of facial expression, lips and perioral area, jaw, tongue, upper extremities, lower extremities, and trunk).[14] The total dyskinesia score is the sum of the scores for these seven items.
Logical Workflow for this compound Research in Tardive Dyskinesia
The following diagram outlines the logical progression of research and development for this compound in the context of tardive dyskinesia.
Conclusion
This compound is a significant advancement in the treatment of tardive dyskinesia. Its selective VMAT2 inhibition offers a targeted approach to managing the hyperkinetic movements associated with this disorder. The protocols and data presented here provide a framework for researchers and clinicians to further investigate and utilize this compound in both preclinical and clinical settings. Continued research will be crucial for optimizing treatment strategies and improving outcomes for individuals affected by tardive dyskinesia.
References
- 1. msjonline.org [msjonline.org]
- 2. KINECT 3: A Phase 3 Randomized, Double-Blind, Placebo-Controlled Trial of Valbenazine for Tardive Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KINECT 3: A Phase 3 Randomized, Double-Blind, Placebo-Controlled Trial of Valbenazine for Tardive Dyskinesia. | Read by QxMD [read.qxmd.com]
- 4. Antipsychotic Induced Dopamine Receptor Supersensitivity and It's Clinical Implications | Jurnal Psikiatri Surabaya [e-journal.unair.ac.id]
- 5. Dogma disputed: is tardive dyskinesia due to postsynaptic dopamine receptor supersensitivity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Synthesis and analysis of this compound derivatives as novel vesicular monoamine transporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurologylive.com [neurologylive.com]
- 9. researchgate.net [researchgate.net]
- 10. The rat model of tardive dyskinesia: relationship between vacuous chewing movements and gross motor activity during acute and long-term haloperidol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Haloperidol-Induced Preclinical Tardive Dyskinesia Model in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. psychiatrist.com [psychiatrist.com]
- 14. ohsu.edu [ohsu.edu]
- 15. dmh.mo.gov [dmh.mo.gov]
Application Note: Quantification of Dihydrotetrabenazine in Human Plasma by HPLC
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of dihydrotetrabenazine (B1670615) (DTBZ) in human plasma. This compound is the primary active metabolite of tetrabenazine (B1681281), a drug used in the management of hyperkinetic movement disorders. The method employs solid-phase extraction (SPE) for sample clean-up and reversed-phase HPLC for separation, with detection by tandem mass spectrometry (MS/MS). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.
Introduction
Tetrabenazine is rapidly and extensively metabolized to its active metabolites, α-dihydrotetrabenazine (α-DTBZ) and β-dihydrotetrabenazine (β-DTBZ). These metabolites are potent inhibitors of the vesicular monoamine transporter 2 (VMAT2). Accurate quantification of this compound isomers in plasma is crucial for understanding the pharmacokinetics and pharmacodynamics of tetrabenazine. This document provides a detailed protocol for the extraction and quantification of this compound from human plasma using a validated HPLC-MS/MS method.
Experimental
Materials and Reagents
-
This compound (α and β isomers) reference standards
-
Tetrabenazine-d7 (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Water (Milli-Q or equivalent)
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions
A summary of the chromatographic conditions is presented in Table 1.
Table 1: HPLC and Mass Spectrometry Parameters
| Parameter | Condition |
| HPLC Column | Zorbax SB C18 or Acquity BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm)[1][2] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water or 0.1% Formic Acid in Water[1][2] |
| Mobile Phase B | Acetonitrile or Acetonitrile with 0.1% Formic Acid[1][2] |
| Gradient | Isocratic (e.g., 60:40 v/v Acetonitrile:5 mM Ammonium Acetate) or Gradient[1][2] |
| Flow Rate | 0.6 - 0.8 mL/min[1][2] |
| Column Temperature | 35 - 40 °C |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1][2] |
| MRM Transitions | This compound: specific precursor > product ion; Tetrabenazine-d7 (IS): specific precursor > product ion |
Protocols
Standard and Quality Control Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of α-DTBZ, β-DTBZ, and Tetrabenazine-d7 (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solutions in 50% methanol to create a series of working standard solutions for the calibration curve.
-
Spiked Calibration Standards and Quality Controls (QCs): Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation: Solid-Phase Extraction (SPE)
The following protocol outlines a general solid-phase extraction procedure.
-
Conditioning: Condition the C18 SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of plasma sample (or standard/QC), add the internal standard solution. Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute the analytes with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject the reconstituted sample into the HPLC-MS/MS system.
Method Validation
The analytical method was validated according to regulatory guidelines. The key validation parameters are summarized in Table 2.
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range (α & β-DTBZ) | 0.50 - 100 ng/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.99[1] |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL[1] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Results and Discussion
The described HPLC-MS/MS method provides excellent sensitivity and selectivity for the quantification of this compound in human plasma. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in extraction efficiency. The solid-phase extraction procedure effectively removes endogenous plasma components, leading to a clean extract and minimizing ion suppression in the mass spectrometer.
The chromatographic conditions allow for the baseline separation of the α and β isomers of this compound from each other and from potential interfering substances. The short run time of approximately 2.5 minutes per sample enables high-throughput analysis, which is advantageous for clinical studies with large numbers of samples.[1]
Conclusion
The HPLC-MS/MS method presented in this application note is a reliable and efficient tool for the quantification of this compound in human plasma. The detailed protocol and validated performance characteristics make it suitable for a wide range of applications in clinical and pharmaceutical research.
References
- 1. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences in this compound Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dihydrotetrabenazine Administration in Non-Human Primate Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dihydrotetrabenazine (B1670615) (DTBZ) in non-human primate (NHP) research, with a focus on positron emission tomography (PET) imaging of the vesicular monoamine transporter 2 (VMAT2). The protocols outlined below are synthesized from various studies and are intended to serve as a detailed guide for designing and conducting similar experiments.
Introduction
This compound (DTBZ) and its derivatives are potent and selective inhibitors of the vesicular monoamine transporter 2 (VMAT2).[1][2] VMAT2 is a crucial protein responsible for packaging monoamine neurotransmitters, such as dopamine, into synaptic vesicles for subsequent release.[1][3] Its density can be an indicator of the integrity of dopaminergic neurons. In non-human primate models of neurological disorders, particularly Parkinson's disease, radiolabeled DTBZ analogs are invaluable tools for in vivo quantification of VMAT2 using PET imaging.[4][5][6] This allows for the assessment of disease progression and the efficacy of therapeutic interventions.
Mechanism of Action
DTBZ exerts its effects by reversibly binding to VMAT2, thereby blocking the uptake of monoamines from the cytoplasm into synaptic vesicles.[1][7] This leads to a depletion of monoamine stores, reducing their subsequent release into the synaptic cleft.[1][3] The mechanism involves a non-competitive inhibition, where DTBZ locks the transporter in a conformation that prevents its normal function.[8] This presynaptic modulation of monoaminergic neurotransmission is distinct from the action of receptor antagonists or reuptake inhibitors.[1]
Quantitative Data from NHP PET Studies
The following tables summarize quantitative data from PET imaging studies using various DTBZ-based radioligands in non-human primates. These studies are critical for understanding the pharmacokinetics and binding characteristics of these tracers in the primate brain.
Table 1: Comparison of Brain Uptake and Binding Potential (BPND) of VMAT2 Radioligands in Cynomolgus Monkeys [9][10][11]
| Radioligand | Brain Region | Standardized Uptake Value (SUV) | Binding Potential (BPND) |
| [18F]FE-DTBZ-d4 | Putamen | 4.28 ± 1.01 | 5.5 ± 1.4 |
| Caudate | 4.4 ± 1.1 | ||
| Midbrain | 1.4 ± 0.4 | ||
| [18F]FE-DTBZ | Putamen | 3.43 ± 0.54 | Lower than [18F]FE-DTBZ-d4 |
| Caudate | Lower than [18F]FE-DTBZ-d4 | ||
| Midbrain | Lower than [18F]FE-DTBZ-d4 | ||
| [11C]DTBZ | Putamen | 3.06 ± 0.32 | Lower than [18F]FE-DTBZ-d4 |
| Caudate | Lower than [18F]FE-DTBZ-d4 | ||
| Midbrain | Lower than [18F]FE-DTBZ-d4 |
Table 2: Distribution Volume Ratios (DVR) of VMAT2 Radioligands in Rhesus Monkey Brain [12]
| Radioligand | Striatum to Cerebellum Ratio |
| [18F]FP-(+)-DTBZ | 6.2 |
| [18F]FP-(±)-DTBZ | Significantly better than [18F]FE-(±)-DTBZ |
| [18F]FE-(±)-DTBZ | 2.37 |
Table 3: --INVALID-LINK--DTBZ Binding Potential (BP) in Control and MPTP-Treated Macaca fascicularis [13]
| Condition | Striatum Binding Potential (BP) |
| Control | 1.31 and 1.06 (in two animals) |
| MPTP-Treated | ~40% reduction from control |
Experimental Protocols
Non-Human Primate Model of Parkinson's Disease
A common NHP model for Parkinson's disease involves the administration of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).[4][6] This toxin selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[4][6]
Protocol for MPTP Administration:
-
Animal Selection: Use healthy, adult non-human primates (e.g., Macaca fascicularis, Macaca mulatta).
-
Pre-treatment Assessment: Conduct baseline behavioral assessments and PET imaging with a VMAT2 radioligand (e.g., [11C]DTBZ) to establish normal dopaminergic function.[13][14]
-
MPTP Administration: Administer MPTP hydrochloride intravenously or intramuscularly. The dosing regimen can vary but a typical protocol might involve multiple injections over several days.
-
Post-treatment Monitoring: Closely monitor the animals for the development of parkinsonian symptoms such as bradykinesia, rigidity, and tremor.
-
Post-treatment PET Imaging: Perform follow-up PET scans to quantify the loss of VMAT2 binding, confirming the dopaminergic lesion.[13][14]
PET Imaging Protocol with DTBZ Radioligands
The following is a generalized protocol for conducting a VMAT2 PET imaging study in NHPs using a radiolabeled DTBZ analog.
Protocol:
-
Animal Preparation:
-
Fast the NHP for at least 12 hours prior to the scan.
-
Induce anesthesia with an appropriate agent (e.g., ketamine hydrochloride) and maintain with isoflurane (B1672236) gas.[11][12][14]
-
Place a catheter in a peripheral vein for radiotracer injection and blood sampling.
-
Position the animal in the PET scanner with its head securely fixed.[14]
-
-
Radioligand Administration:
-
Image Acquisition:
-
Blood Sampling and Metabolite Analysis:
-
Data Analysis:
-
Reconstruct PET images.
-
Define regions of interest (ROIs) on the images, typically including the putamen, caudate, midbrain, and cerebellum (as a reference region).
-
Generate time-activity curves for each ROI.
-
Calculate quantitative parameters such as Standardized Uptake Value (SUV), Binding Potential (BPND), or Distribution Volume Ratio (DVR) using appropriate kinetic models.[9][10][12]
-
Visualizations
Signaling Pathway
Caption: DTBZ inhibits VMAT2, preventing monoamine packaging and release.
Experimental Workflow
Caption: Workflow for a typical NHP PET imaging study with a DTBZ radioligand.
Logical Relationship in Parkinson's Disease Model
Caption: Logical flow of using DTBZ PET in NHP models of Parkinson's disease.
References
- 1. droracle.ai [droracle.ai]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. neurologylive.com [neurologylive.com]
- 4. The use of nonhuman primate models to understand processes in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonhuman primate models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The MPTP-lesioned non-human primate models of Parkinson's disease. Past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differences in this compound Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PET Imaging of VMAT2 with the Novel Radioligand [18F]FE-DTBZ-d4 in Nonhuman Primates: Comparison with [11C]DTBZ and [18F]FE-DTBZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PET Imaging of VMAT2 with the Novel Radioligand [18F]FE-DTBZ-d4 in Nonhuman Primates: Comparison with [11C]DTBZ and [18F]FE-DTBZ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of [18F]Fluoroalkyl Derivatives of this compound (DTBZ) in Rat and Monkey Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Use of 11C-(+)-alpha -dihydrotetrabenazine for the assessment of dopaminergic innervation in animal models of Parkinson's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Autologous Transplant Therapy Alleviates Motor and Depressive Behaviors in Parkinsonian Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Measurement of Dihydrotetrabenazine VMAT2 Occupancy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the in vitro determination of Vesicular Monoamine Transporter 2 (VMAT2) occupancy by dihydrotetrabenazine (B1670615) (DTBZ) and its analogs. The primary method described is the competitive radioligand binding assay, a robust and widely used technique to quantify the affinity of a compound for a specific receptor or transporter.
Principle of the Assay
The in vitro VMAT2 occupancy assays are typically based on the principle of competitive binding.[1] A radiolabeled ligand with high affinity and specificity for VMAT2, most commonly [³H]this compound ([³H]DTBZ), is incubated with a biological preparation containing VMAT2, such as isolated synaptic vesicles or cell membranes from tissues rich in VMAT2 (e.g., rat striatum).[1][2] The test compound (e.g., unlabeled DTBZ or its analogs) is added at various concentrations to compete with the radioligand for the same binding site on VMAT2. The amount of radioactivity bound to VMAT2 is inversely proportional to the affinity of the test compound.[1] By measuring the displacement of the radioligand, the inhibitory constant (Ki) of the test compound can be determined, providing a quantitative measure of its VMAT2 occupancy.
Experimental Protocols
Radioligand Binding Assay for VMAT2 Occupancy
This protocol details the steps for a competitive radioligand binding assay using [³H]DTBZ to determine the VMAT2 binding affinity of a test compound.
Materials and Reagents:
-
Biological Sample: Rat brain striatal tissue or cell lines expressing VMAT2.
-
Test Compounds: this compound, its stereoisomers, or other potential VMAT2 inhibitors.
-
Assay Buffer: 25 mM HEPES, 100 mM potassium tartrate, 5 mM MgSO₄, 0.1 mM EDTA, 0.05 mM EGTA, pH 7.5.[2]
-
Wash Buffer: Cold buffer (25 mM HEPES, 100 mM potassium tartrate, 50 µM EGTA, 100 µM EDTA, pH 7.4).[2]
-
Non-specific Binding Control: A high concentration of a known VMAT2 inhibitor, such as unlabeled tetrabenazine (B1681281) (TBZ) (e.g., 2 mM).[2]
-
Scintillation Cocktail: For radioactivity measurement.
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filter harvester, scintillation counter.
Protocol for Vesicle Preparation from Rat Striatum:
-
Dissect rat striata on ice.
-
Homogenize the tissue in an appropriate buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet crude synaptic vesicles.[2]
-
Resuspend the pellet in ice-cold MilliQ water for 5 minutes.[2]
-
Add HEPES (to a final concentration of 25 mM) and potassium tartrate (to a final concentration of 100 mM) solution.[2]
-
Centrifuge at 20,000 x g for 20 minutes at 4°C.[2]
-
Add MgSO₄ solution (1 mM) to the supernatant.[2]
-
Centrifuge the mixed solution at 100,000 x g for 45 minutes at 4°C.[2]
-
Resuspend the final pellets in ice-cold assay buffer to obtain the vesicle suspension.[2]
Binding Assay Protocol:
-
In a 96-well plate, set up the assay in duplicate or triplicate.
-
Total Binding Wells: Add assay buffer, [³H]DTBZ (at a concentration near its Kd, e.g., 20 nM), and the vesicle suspension.[4]
-
Non-specific Binding Wells: Add assay buffer, [³H]DTBZ, a high concentration of unlabeled tetrabenazine (e.g., 10 µM), and the vesicle suspension.[4]
-
Competition Wells: Add assay buffer, [³H]DTBZ, serially diluted concentrations of the test compound, and the vesicle suspension.
-
Incubate the plate at 30°C for 90 minutes.[4]
-
Terminate the binding reaction by rapid filtration through Whatman GF/B filters using a Brandel harvester.[2]
-
Wash the filters four times with cold wash buffer to remove unbound radioligand.[2]
-
Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Fluorescence-Based VMAT2 Uptake Assay
An alternative to radioligand binding is a cell-based fluorescence assay that measures the uptake of a fluorescent substrate of VMAT2. This method can be adapted for high-throughput screening.
Principle:
This assay utilizes a fluorescent compound, such as FFN206, which is a substrate for VMAT2.[5][6][7][8] The compound is transported into VMAT2-expressing cells and accumulates in vesicles. The fluorescence intensity inside the cells is proportional to VMAT2 activity. VMAT2 inhibitors will block the uptake of the fluorescent substrate, leading to a decrease in intracellular fluorescence.
Protocol Outline:
-
Cell Culture: Use a cell line stably expressing human VMAT2 (e.g., HEK293-VMAT2).[5][6]
-
Cell Plating: Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.[5]
-
Compound Addition: Add serial dilutions of the test compound (e.g., this compound) and control inhibitors (e.g., tetrabenazine) to the cells.[5]
-
Fluorescent Substrate Addition: Add the fluorescent VMAT2 substrate (e.g., FFN206).[5]
-
Incubation: Incubate the plate for a specified time to allow for substrate uptake.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader with appropriate excitation and emission filters.[5]
-
Data Analysis: Determine the IC₅₀ values for the test compounds by plotting the fluorescence intensity against the compound concentration.
Data Presentation
The following tables summarize quantitative data for the binding of this compound and related compounds to VMAT2.
Table 1: Binding Affinities (Ki) of this compound Stereoisomers for VMAT2
| Compound | Ki (nM) | Source |
| (+)-α-Dihydrotetrabenazine | 0.97 ± 0.48 | [9] |
| (-)-α-Dihydrotetrabenazine | 2200 ± 300 | [9] |
| (+)-13e | 1.48 | [2] |
| (-)-13e | 270 | [2] |
| HTBZ | 4.22 | [2] |
| P2 [(2R, 3R, 11bR)-13a] | 0.75 | [10] |
Table 2: Dissociation Constants (Kd) for VMAT2 Ligands
| Ligand | Kd (nM) | Preparation | Source |
| [³H]this compound | 18 ± 4 | Wild Type VMAT2 | [3] |
| [³H]this compound | 26 ± 9 | VMAT2 Chimera | [3] |
| [³H]this compound | ~5 | Mouse striatal synaptic vesicles | [4] |
| Tetrabenazine | 60 | VMAT2 | [11] |
| [³H]this compound | 2.7 | Human brain homogenates | [12] |
Table 3: IC₅₀ Values of VMAT2 Inhibitors from Fluorescence-Based Uptake Assay
| Compound | IC₅₀ | Source |
| Reserpine | 30.41 nM | [7] |
| Tetrabenazine | 73.09 nM | [7] |
| Methamphetamine | 2.399 µM | [7] |
| Methylphenidate | 94.33 µM | [7] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 5. benchchem.com [benchchem.com]
- 6. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [3H]this compound, a New In Vitro Monoaminergic Probe for Human Brain | Scilit [scilit.com]
Synthesizing the Future of Neurological Treatment: A Guide to Dihydrotetrabenazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the synthesis of dihydrotetrabenazine (B1670615) (DHTBZ) derivatives, potent inhibitors of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a critical protein in the central nervous system responsible for packaging neurotransmitters like dopamine (B1211576) into synaptic vesicles.[1][2] Its inhibition is a key therapeutic strategy for managing hyperkinetic movement disorders such as Huntington's disease and tardive dyskinesia.[1][3][4] This document outlines detailed protocols for the stereoselective synthesis of DHTBZ isomers, summarizes key quantitative data, and visualizes the relevant biological pathway and experimental workflows.
Introduction to this compound and VMAT2 Inhibition
Tetrabenazine (B1681281) (TBZ) is a well-established VMAT2 inhibitor.[1] In vivo, it is rapidly metabolized to its active dihydro-metabolites, collectively known as this compound.[5] These metabolites, particularly the (+)-α-dihydrotetrabenazine isomer, exhibit high-affinity and stereospecific binding to VMAT2, leading to the depletion of monoamines from nerve terminals.[2][5] The development of synthetic routes to specific DHTBZ stereoisomers is crucial for advancing drug discovery efforts aimed at producing more potent and safer therapeutics.[5][6]
Synthetic Strategies and Protocols
The synthesis of specific this compound derivatives can be broadly approached via two main strategies:
-
Stereoselective Reduction of Tetrabenazine: This common method involves the reduction of the keto group of a specific tetrabenazine enantiomer to yield the desired this compound isomer.[3]
-
Asymmetric Total Synthesis: This approach builds the chiral molecule from achiral starting materials, offering precise control over the stereochemistry.[7]
Protocol: Stereoselective Reduction of (+)-Tetrabenazine to (+)-α-Dihydrotetrabenazine
This protocol details the reduction of (+)-(3R,11bR)-Tetrabenazine to yield (+)-(2R,3R,11bR)-dihydrotetrabenazine, a highly potent VMAT2 inhibitor.[5]
Materials:
-
(+)-(3R,11bR)-Tetrabenazine
-
Sodium borohydride (B1222165) (NaBH₄)
-
Saturated aqueous potassium carbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve (+)-tetrabenazine (100 mg, 0.32 mmol) in ethanol (3 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.[3]
-
Slowly add sodium borohydride (34 mg, 0.90 mmol) to the stirred solution.[3]
-
Allow the reaction mixture to warm to room temperature and continue stirring for 60 minutes.[3]
-
Remove the ethanol under reduced pressure using a rotary evaporator.[3]
-
Take up the resulting residue in dichloromethane and wash it with saturated aqueous potassium carbonate solution.[3]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]
-
The crude (+)-α-dihydrotetrabenazine can be further purified by recrystallization from acetone-water.[3]
Protocol: Synthesis of (2S,3R,11bR)-Dihydrotetrabenazine
This protocol describes the synthesis of another stereoisomer of this compound using a different reducing agent.
Materials:
-
(3R,11bR)-Tetrabenazine
-
L-Selectride® (1 M solution in THF)
-
Ethanol
-
Tetrahydrofuran (THF)
-
Ether
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve (3R,11bR)-tetrabenazine (14 g, 44.2 mmol) in a mixture of ethanol (70 mL) and THF (70 mL) and cool the solution to 0 °C.[5]
-
Add L-Selectride® (1 M, 126 mL) dropwise to the solution while maintaining the temperature at 0 °C.[5]
-
Stir the reaction mixture at 0 °C for 40 minutes.[5]
-
Pour the mixture into 400 mL of ice-water and extract the product with ether.[5]
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under vacuum at a temperature below 25 °C, protecting it from light, to obtain the product as a yellow oil.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for various tetrabenazine and this compound derivatives, highlighting their binding affinities for VMAT2.
| Compound | VMAT2 Binding Affinity (Ki, nM) |
| (+)-Tetrabenazine ((+)-1) | 4.47[5][6] |
| (-)-Tetrabenazine ((-)-1) | 36,400[5][6] |
| (+)-α-Dihydrotetrabenazine ((+)-2) | 3.96[5][6] |
| Compound | VMAT2 Binding Affinity (IC₅₀, nM) | [³H]DA Uptake Inhibition (IC₅₀, nM) |
| Compound 13e | 5.13 ± 0.16 | 6.04 ± 0.03[4] |
Visualizing the Mechanism and Workflow
To better understand the context of this compound synthesis and application, the following diagrams illustrate the VMAT2 signaling pathway and a general experimental workflow for evaluating VMAT2 inhibitors.
Caption: VMAT2-mediated packaging of monoamines and its inhibition by this compound derivatives.
Caption: A general experimental workflow for the development of novel VMAT2 inhibitors.
Conclusion
The stereoselective synthesis of this compound derivatives is a cornerstone of modern medicinal chemistry efforts targeting VMAT2. The protocols and data presented herein provide a valuable resource for researchers in the field. Continued exploration of the structure-activity relationships of these compounds will undoubtedly lead to the development of improved therapies for a range of neurological disorders.
References
- 1. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and analysis of this compound derivatives as novel vesicular monoamine transporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of this compound as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of this compound as VMAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A concise total synthesis of (+)-tetrabenazine and (+)-α-dihydrotetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Dihydrotetrabenazine-Characterized MPTP Model of Parkinsonism in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), leading to motor and non-motor symptoms.[1][2][3] Animal models are crucial for understanding the pathophysiology of PD and for the development of novel therapeutic strategies.[4][5][6] The most widely used and well-characterized rodent model of PD is induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).[4][7][8] This model recapitulates many of the key pathological features of human PD, including the selective loss of dopaminergic neurons and subsequent motor deficits.[8]
Dihydrotetrabenazine (DTBZ) and its radiolabeled analogs are potent and specific ligands for the vesicular monoamine transporter 2 (VMAT2).[4][9] VMAT2 is responsible for packaging monoamines, such as dopamine (B1211576), into synaptic vesicles for release.[9][10] In the context of Parkinson's disease models, a reduction in VMAT2 density, as measured by DTBZ binding, serves as a reliable biomarker for the loss of dopaminergic nerve terminals.[4][11] While DTBZ itself is not typically used to induce Parkinsonism, it plays a critical role in the characterization and validation of the MPTP-induced model through techniques like Positron Emission Tomography (PET) imaging.[4][12][13][14] This document provides detailed protocols for inducing a Parkinsonian model in mice using MPTP and for subsequently assessing the dopaminergic lesion with this compound-based methods.
Signaling Pathway of MPTP-Induced Dopaminergic Neurodegeneration
The neurotoxin MPTP induces Parkinsonism through a well-defined mechanism. Once administered, the lipophilic MPTP readily crosses the blood-brain barrier and is taken up by astrocytes. Inside astrocytes, it is metabolized by monoamine oxidase-B (MAO-B) into the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+). MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT). The accumulation of MPP+ within these neurons inhibits complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, apoptotic cell death of dopaminergic neurons in the substantia nigra.
Experimental Protocols
I. Induction of Parkinsonism in Mice using MPTP
This protocol describes the acute administration of MPTP to induce a significant and reproducible lesion of the nigrostriatal dopaminergic system.[4][8]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)[4]
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
Warming pad
-
Appropriate personal protective equipment (PPE) for handling neurotoxins
Procedure:
-
Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment to allow for acclimation.
-
MPTP Preparation: On the day of injection, prepare a fresh solution of MPTP in sterile saline at a concentration of 2 mg/mL. All handling of MPTP should be performed in a certified chemical fume hood with appropriate PPE.
-
Dosing Regimen:
-
Post-Injection Care: Keep the mice warm on a heating pad during and after the injection period to prevent MPTP-induced hypothermia, which can affect the extent of the lesion.
-
Post-Lesion Period: Allow for a post-lesion period of at least 7 days for the neurotoxic effects to stabilize before proceeding with behavioral or terminal assessments.[8]
II. Assessment of Dopaminergic Degeneration using [18F]-DTBZ PET Imaging
This protocol outlines the use of PET imaging with a radiolabeled DTBZ analog to non-invasively quantify the loss of VMAT2 in the striatum.[4][13]
Materials:
-
MPTP-lesioned and control mice
-
[18F]-Fluoropropyl-(+)-dihydrotetrabenazine ([18F]FP-(+)-DTBZ)
-
MicroPET scanner
-
Anesthesia (e.g., isoflurane)
-
Tail vein catheter
Procedure:
-
Animal Preparation: Anesthetize the mouse with isoflurane.
-
Radiotracer Injection: Inject approximately 300 µCi of [18F]FP-(+)-DTBZ via a tail vein catheter.[4]
-
Uptake Period: Allow for a 60-minute uptake period, during which the animal should remain anesthetized.[4]
-
PET Scan Acquisition: Position the animal in the microPET scanner and acquire data for 15 minutes.[4]
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., iterative reconstruction).[4]
-
Define regions of interest (ROIs) for the striatum and a reference region with low VMAT2 density (e.g., cerebellum).
-
Calculate the standardized uptake value (SUV) in the striatum to quantify [18F]FP-(+)-DTBZ binding. A significant reduction in striatal SUV in MPTP-treated mice compared to controls indicates dopaminergic neuron loss.[16]
-
III. Behavioral Assessment of Motor Deficits
A battery of behavioral tests should be performed to assess the motor phenotype of the MPTP-induced Parkinsonian mice.[5][6][17]
A. Open Field Test:
-
Purpose: To assess general locomotor activity and exploratory behavior.[18]
-
Procedure: Place the mouse in the center of an open field arena (e.g., 40x40 cm) and record its activity for a set period (e.g., 30 minutes) using an automated tracking system. Key parameters to measure include total distance traveled, ambulatory time, and rearing frequency. MPTP-lesioned mice are expected to show reduced locomotor activity.
B. Pole Test:
-
Purpose: To evaluate bradykinesia and motor coordination.[17][18]
-
Procedure: Place the mouse head-upward on top of a vertical wooden pole (e.g., 50 cm high, 1 cm diameter). Record the time it takes for the mouse to turn downwards and the total time to descend the pole. MPTP-treated mice will exhibit longer turning and descent times.[17]
C. Cylinder Test:
-
Purpose: To assess forelimb akinesia and asymmetry in unilateral lesion models.
-
Procedure: Place the mouse in a transparent cylinder and record the number of times it rears and touches the wall with its left, right, or both forepaws. A lesioned mouse will show a preference for using the non-impaired forelimb.
IV. Post-mortem Neurochemical and Histological Analysis
A. High-Performance Liquid Chromatography (HPLC) for Dopamine and Metabolites:
-
Purpose: To quantify the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum.
-
Procedure:
-
Euthanize the mice and rapidly dissect the striata on ice.
-
Homogenize the tissue in an appropriate buffer.
-
Analyze the supernatant using HPLC with electrochemical detection.[4]
-
B. Immunohistochemistry for Tyrosine Hydroxylase (TH):
-
Purpose: To visualize and quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.[4][14]
-
Procedure:
-
Perfuse the mice with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix overnight.
-
Cryoprotect the brains in sucrose (B13894) solution and section them on a cryostat.
-
Perform immunohistochemical staining using an antibody against tyrosine hydroxylase (TH), a key enzyme in dopamine synthesis.
-
Quantify the number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods. A significant decrease in TH-positive staining is expected in MPTP-treated mice.[4][14]
-
Experimental Workflow
Data Presentation
Table 1: Quantitative Outcomes of MPTP-Induced Parkinsonism in Mice
| Parameter | Control Group | MPTP-Treated Group | Method of Analysis | Expected Outcome |
| Striatal [18F]-DTBZ Binding (SUV) | High | Significantly Reduced | PET Imaging | Decreased VMAT2 density |
| Total Distance Traveled (cm) | Normal | Significantly Reduced | Open Field Test | Hypoactivity |
| Time to Descend (s) | Normal | Significantly Increased | Pole Test | Bradykinesia |
| Striatal Dopamine (ng/mg tissue) | High | Significantly Reduced | HPLC | Dopaminergic depletion |
| Striatal DOPAC (ng/mg tissue) | High | Significantly Reduced | HPLC | Reduced dopamine turnover |
| Striatal HVA (ng/mg tissue) | High | Significantly Reduced | HPLC | Reduced dopamine turnover |
| TH+ Neurons in SNpc (cell count) | Normal | Significantly Reduced | Immunohistochemistry | Loss of dopaminergic neurons |
| TH+ Fiber Density in Striatum (%) | 100% | Significantly Reduced | Immunohistochemistry | Loss of dopaminergic terminals |
Conclusion
The MPTP-induced mouse model of Parkinson's disease, when characterized with advanced techniques such as this compound-based PET imaging, provides a robust platform for investigating disease mechanisms and evaluating potential therapeutic interventions. The protocols and data presented herein offer a comprehensive guide for researchers to reliably establish and validate this critical preclinical model. The quantitative assessment of dopaminergic neurodegeneration through both in vivo imaging and post-mortem analyses ensures the rigor and reproducibility of studies aimed at combating Parkinson's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Histological Analysis of Neurodegeneration in the Mouse Brain | Springer Nature Experiments [experiments.springernature.com]
- 3. Current understanding of the molecular mechanisms in Parkinson's disease: Targets for potential treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET Imaging a MPTP-Induced Mouse Model of Parkinson’s Disease Using the Fluoropropyl-Dihydrotetrabenazine Analog [18F]-DTBZ (AV-133) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral phenotyping of mouse models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral phenotyping of mouse models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrabenazine, a vesicular monoamine transporter 2 inhibitor, inhibits vesicular storage capacity and release of monoamine transmitters in mouse brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 12. PET imaging a MPTP-induced mouse model of Parkinson's disease using the fluoropropyl-dihydrotetrabenazine analog [18F]-DTBZ (AV-133) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PET Imaging a MPTP-Induced Mouse Model of Parkinson’s Disease Using the Fluoropropyl-Dihydrotetrabenazine Analog [18F]-DTBZ (AV-133) | PLOS One [journals.plos.org]
- 14. scienceopen.com [scienceopen.com]
- 15. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 16. MicroPET imaging of vesicular monoamine transporter 2 revealed the potentiation of (+)-dihydrotetrabenazine on MPTP-induced degeneration of dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 18. Age-Related Behavioral Phenotype of an Astrocytic Monoamine Oxidase-B Transgenic Mouse Model of Parkinson’s Disease | PLOS One [journals.plos.org]
Application Notes: Utilizing Dihydrotetrabenazine for the Study of Vesicular Dopamine Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
The vesicular monoamine transporter 2 (VMAT2) is a crucial protein responsible for packaging monoamine neurotransmitters, such as dopamine (B1211576), from the neuronal cytoplasm into synaptic vesicles.[1][2] This process is vital for neurotransmitter storage and subsequent release into the synapse. Dysregulation of VMAT2 is implicated in several neuropsychiatric disorders, including Parkinson's disease.[1][3] Dihydrotetrabenazine (DTBZ), a high-affinity and specific ligand for VMAT2, serves as an invaluable tool for investigating the transporter's density, function, and pharmacology.[4] This document provides detailed protocols and data for using DTBZ in various research applications, from in vitro binding assays to in vivo imaging.
Mechanism of Action
This compound is the active metabolite of tetrabenazine (B1681281) (TBZ) and its derivatives like valbenazine.[5] It acts as a potent and reversible inhibitor of VMAT2.[6] The binding of DTBZ to VMAT2 is highly stereospecific, with the (+)-α-enantiomer exhibiting an affinity approximately 1000-fold greater than the (-)-enantiomer.[7] Upon binding, DTBZ locks the transporter in a dead-end, occluded conformation, which prevents the conformational changes necessary for dopamine translocation into the vesicle.[6][8][9] This blockade effectively reduces the loading of dopamine into synaptic vesicles, thereby decreasing its availability for release.[10]
Quantitative Data Summary
The affinity and inhibitory concentration of DTBZ and related compounds for VMAT2 have been determined through various in vitro assays.
Table 1: VMAT2 Binding Affinities
| Compound | Preparation | Ligand | Parameter | Value (nM) | Reference(s) |
| (+)-α-DTBZ | Rat Brain Striatum | [³H]DTBZ | Kᵢ | 0.97 ± 0.48 | [11] |
| DTBZ | Rat Brain Sections | [³H]DTBZ | Kₑ | 5.0 | [12] |
| DTBZ | Wild Type VMAT2 (purified) | [³H]DTBZ | Kₑ | 18 ± 4 | [8][9] |
| DTBZ | Chimeric VMAT2 (purified) | [³H]DTBZ | Kₑ | 26 ± 9 | [8][9] |
| (+)-9-Trifluoroethoxy-α-DTBZ | Rat Brain | [³H]HTBZ | Kᵢ | 1.48 | [13] |
Table 2: VMAT2 Functional Inhibition
| Compound | Preparation | Assay | Parameter | Value (nM) | Reference(s) |
| (+)-9-Trifluoroethoxy-α-DTBZ | Rat Striatal Synaptosomes | [³H]DA Uptake | IC₅₀ | 6.11 | [13] |
| HTBZ (this compound) | Rat Striatal Synaptosomes | [³H]DA Uptake | IC₅₀ | 30.61 | [13] |
Experimental Protocols & Workflows
In Vitro VMAT2 Binding Assay
This assay quantifies the binding of radiolabeled DTBZ to VMAT2 in tissue homogenates, providing a measure of VMAT2 density.
Detailed Protocol:
-
Vesicle Preparation:
-
Homogenize rat striatal tissue in an ice-cold buffer.
-
Perform differential centrifugation steps to isolate the vesicle suspension. A detailed method involves resuspending pellets in ice-cold water, adding HEPES and potassium tartrate, and performing successive centrifugations, including a final ultracentrifugation at 100,000 x g.[13]
-
Resuspend the final pellet in an ice-cold assay buffer (e.g., 25 mM HEPES, 100 mM potassium tartrate, 5 mM MgSO₄, 0.1 mM EDTA, 0.05 mM EGTA, pH 7.5).[13]
-
-
Binding Reaction:
-
In a 96-well plate, set up triplicate wells for each condition.
-
For total binding , add the vesicle suspension to wells containing [³H]this compound at various concentrations (for saturation experiments) or a single saturating concentration (for competition experiments, e.g., 20 nM).[14]
-
For non-specific binding , add the vesicle suspension and [³H]DTBZ as above, but also include a high concentration of an unlabeled VMAT2 inhibitor (e.g., 10 µM tetrabenazine).[14]
-
Incubate the plate for 90 minutes at 30°C.[14]
-
-
Filtration and Counting:
-
Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters using a cell harvester.[13]
-
Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to remove unbound radioligand.[13]
-
Transfer filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.[14]
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific counts from the total counts.
-
For saturation binding, plot specific binding against the concentration of [³H]DTBZ to determine the dissociation constant (Kd) and maximum binding capacity (Bmax).
-
For competition assays, calculate the Ki of the competing ligand.
-
In Vitro [³H]Dopamine Uptake Assay
This functional assay measures the ability of DTBZ to inhibit the transport of dopamine into vesicles, providing an IC₅₀ value.
Detailed Protocol:
-
Synaptosome/Vesicle Preparation: Prepare vesicle or synaptosome suspensions as described in the binding assay protocol.[13]
-
Uptake Reaction:
-
Termination and Counting:
-
Data Analysis:
-
Determine the percentage of inhibition of [³H]Dopamine uptake at each DTBZ concentration relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of DTBZ and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
In Vivo PET Imaging of VMAT2
Positron Emission Tomography (PET) with radiolabeled DTBZ analogs (e.g., [¹¹C]DTBZ or [¹⁸F]FP-(+)-DTBZ) allows for the non-invasive quantification and visualization of VMAT2 density in the living brain.[3][4]
Detailed Protocol (General Overview):
-
Radiotracer Synthesis: Synthesize the chosen DTBZ radiotracer (e.g., [¹¹C]-(+)-DTBZ or [¹⁸F]FE-DTBZ-d4) according to established radiochemistry protocols.[7][15]
-
Subject Preparation:
-
For animal studies, anesthetize the subject (e.g., with isoflurane) and position it in the PET scanner.[7]
-
For human studies, position the subject comfortably in the scanner.
-
Acquire a transmission scan for attenuation correction.
-
-
Imaging Procedure:
-
Inject a bolus of the radiotracer intravenously.[7]
-
Begin a dynamic PET scan lasting from 90 to 180 minutes, depending on the radiotracer's half-life.[15]
-
Collect arterial or venous blood samples at specified time points to measure radiotracer concentration in the plasma, which is required for full kinetic modeling.[15]
-
-
Image Analysis:
-
Reconstruct the dynamic PET images.
-
Co-register the PET images with an anatomical MRI scan of the same subject to accurately delineate brain regions.[15]
-
Define regions of interest (ROIs) for high-density areas like the caudate and putamen (striatum) and a reference region with negligible specific binding, such as the cerebellum.[15]
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate VMAT2 binding using semi-quantitative methods (e.g., striatum-to-cerebellum ratio) or by applying kinetic models to determine the binding potential (BPₙₑ).[3][7]
-
In Vitro Autoradiography
This technique uses [³H]DTBZ to visualize the detailed anatomical distribution of VMAT2 binding sites on slide-mounted brain sections.
Detailed Protocol (General Overview):
-
Tissue Preparation: Prepare thin (e.g., 20 µm) cryosections of the brain region of interest and thaw-mount them onto microscope slides.
-
Incubation: Incubate the slides with a solution containing [³H]DTBZ (e.g., 5 nM) in a suitable buffer.[12] A parallel set of slides should be incubated with the addition of an excess of unlabeled tetrabenazine to determine non-specific binding.
-
Washing: Wash the slides in ice-cold buffer to remove unbound radioligand, followed by a final rinse in distilled water to remove buffer salts.
-
Exposure and Imaging:
-
Dry the slides thoroughly.
-
Appose the slides to a tritium-sensitive phosphor imaging plate or film for a period of several weeks.
-
Develop the film or scan the imaging plate to generate an autoradiogram.
-
-
Analysis: Quantify the optical density in different brain regions using image analysis software, with reference to co-exposed radioactive standards. This allows for the relative quantification of VMAT2 density across various anatomical structures.[12]
Important Considerations
-
Stereospecificity: Always use the active (+)-α-isomer of DTBZ for highest affinity and specificity.[11]
-
Endogenous Dopamine: In vivo [¹¹C]DTBZ binding can be sensitive to significant fluctuations in vesicular dopamine concentrations.[4] Large depletions of dopamine can increase DTBZ binding, potentially masking neuronal loss, while increases in dopamine can decrease binding.[4][16] This is a critical factor when interpreting results from studies involving pharmacological challenges or disease states that alter dopamine turnover.
References
- 1. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imaging-cro.biospective.com [imaging-cro.biospective.com]
- 3. Brain Imaging of Vesicular Monoamine Transporter Type 2 in Healthy Aging Subjects by 18F-FP-(+)-DTBZ PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo [11C]this compound ([11C]DTBZ) Binding in Rat Striatum: Sensitivity to Dopamine Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. A Novel Potential Positron Emission Tomography Imaging Agent for Vesicular Monoamine Transporter Type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 9. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 10. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects | CNS Spectrums | Cambridge Core [cambridge.org]
- 11. Binding of alpha-dihydrotetrabenazine to the vesicular monoamine transporter is stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative autoradiography of the rat brain vesicular monoamine transporter using the binding of [3H]this compound and 7-amino-8-[125I]iodoketanserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Increased vesicular monoamine transporter binding during early abstinence in human methamphetamine users: Is VMAT2 a stable dopamine neuron biomarker? - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Dihydrotetrabenazine Bioavailability
This center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the oral bioavailability of dihydrotetrabenazine (B1670615) (DTBZ).
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound typically low and variable?
A1: this compound, the primary active metabolite of tetrabenazine, faces bioavailability challenges primarily due to its poor aqueous solubility.[1][2] Like many compounds in the Biopharmaceutics Classification System (BCS) Class II, its absorption is limited by its dissolution rate in the gastrointestinal fluids.[3][4] This inherent low solubility is a major factor contributing to the poor and variable absorption observed in preclinical studies.[2][5]
Q2: What are the primary metabolic pathways for this compound that I should be aware of?
A2: this compound (DTBZ) itself is a product of the metabolism of tetrabenazine, which is rapidly reduced by carbonyl reductase into two main isomers, α-DTBZ and β-DTBZ.[6] These active metabolites are further metabolized, primarily by the cytochrome P450 enzyme CYP2D6, with minor contributions from CYP1A2 and CYP3A4/5.[7] Genetic variations in CYP2D6 can lead to significant differences in metabolite exposure among subjects. The development of deutetrabenazine, a deuterated form, was a strategy to attenuate this rapid metabolism by CYP2D6, thereby increasing the half-life of the active metabolites.[8][9]
Q3: What are the most promising formulation strategies to enhance DTBZ bioavailability?
A3: For BCS Class II compounds like DTBZ, several advanced formulation strategies can significantly improve oral bioavailability:
-
Amorphous Solid Dispersions (ASDs): This is a highly effective technique where the crystalline drug is molecularly dispersed within a polymer matrix.[10][11] This amorphous state enhances wettability, increases the dissolution rate, and can achieve a supersaturated state in the gut, which boosts absorption.[11][12]
-
Nanosuspensions: Reducing the particle size of DTBZ to the nanometer range dramatically increases the surface area for dissolution.[13][14] This method is particularly useful for drugs that are poorly soluble in both aqueous and organic media and can be scaled up using techniques like high-pressure homogenization or media milling.[14][15]
-
Lipid-Based Formulations: Systems like self-nanoemulsifying drug delivery systems (SNEDDS) can improve the solubility and absorption of lipophilic drugs.[1][16] These formulations form fine oil-in-water emulsions in the GI tract, which can enhance absorption through lymphatic pathways, bypassing some first-pass metabolism.
Q4: Should I consider structural modification of DTBZ to improve its pharmacokinetic profile?
A4: Yes, structural modification is a proven strategy. Valbenazine, for example, is a prodrug of the (+)-α-DTBZ isomer.[6] The addition of an L-valine ester increases its half-life, allowing for once-daily dosing.[6] Another approach is deuteration, as seen with deutetrabenazine, which slows metabolism by CYP2D6, leading to a better pharmacokinetic profile and reduced side effects compared to tetrabenazine.[7][8] Research into novel derivatives, such as trifluoroethoxy-dihydrotetrabenazine, has also shown potential for high oral bioavailability by avoiding certain metabolic pathways.[17]
Troubleshooting Experimental Issues
Problem 1: High variability in plasma concentrations across subjects in my rat pharmacokinetic study.
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Formulation | For suspensions, ensure the formulation is homogenous immediately before dosing each animal using methods like vortexing or sonicating.[18] |
| Improper Oral Gavage Technique | Ensure personnel are thoroughly trained. Use appropriate gavage needle sizes and administer the dose slowly to prevent dosing errors or reflux into the esophagus.[1][18] |
| Food Effects | The presence of food can significantly alter absorption. Fast animals overnight (with access to water) before dosing to standardize GI conditions.[18] Note that for some formulations, administration with food (especially high-fat meals) can increase absorption.[9] |
| Genetic Polymorphism | The animal strain used may have variations in metabolic enzymes like CYP2D6, which is key to DTBZ metabolism.[7] Be aware of the genetic background of your animals. |
Problem 2: My novel DTBZ formulation shows poor dissolution during in vitro testing.
| Potential Cause | Troubleshooting Recommendation |
| Drug Recrystallization | In amorphous solid dispersions, the drug can revert to its more stable, less soluble crystalline form.[19] Verify the amorphous nature of your formulation before and after the study using techniques like XRPD or DSC.[11] Consider using polymers that are effective crystallization inhibitors.[11] |
| Insufficient Particle Size Reduction | For nanosuspensions, the desired particle size may not have been achieved. Characterize particle size and distribution using methods like Photon Correlation Spectroscopy (PCS).[20] Optimize your preparation method (e.g., increase homogenization pressure or milling time). |
| Poor Wettability | The formulation may not be dispersing well in the dissolution media. Incorporating a suitable surfactant or using a hydrophilic polymer carrier can improve wettability.[4] |
Problem 3: The observed in vivo bioavailability is much lower than predicted from in vitro dissolution.
| Potential Cause | Troubleshooting Recommendation |
| Extensive First-Pass Metabolism | DTBZ is subject to significant first-pass metabolism in the liver.[2][5] Consider co-administration with a known inhibitor of CYP2D6 in your preclinical model to assess the impact of metabolism on bioavailability. |
| P-glycoprotein (P-gp) Efflux | The compound may be a substrate for efflux transporters like P-gp in the intestinal wall, which pump it back into the GI tract.[21] Evaluate this possibility using in vitro models like Caco-2 cell monolayers.[17] |
| Precipitation in the GI Tract | A formulation that creates a supersaturated solution may lead to drug precipitation in the GI tract before it can be absorbed.[22] Use biorelevant dissolution media that simulate fed and fasted intestinal conditions to better predict in vivo performance. |
Quantitative Data Summary
The table below presents representative pharmacokinetic parameters for different VMAT2 inhibitors and their metabolites, illustrating how deuteration and prodrug strategies affect exposure.
Table 1: Comparison of Pharmacokinetic Parameters
| Compound/Metabolite | Dose | Cmax (ng/mL) | Tmax (hr) | AUCinf (ng·hr/mL) | t½ (hr) | Reference |
|---|---|---|---|---|---|---|
| Deutetrabenazine Metabolites | ||||||
| Total (α+β)-deuHTBZ (Fasted) | 15 mg | 70.9 | 3.0 | 599 | 9.4 | [8][9] |
| Total (α+β)-deuHTBZ (Fed) | 15 mg | 108 | 4.0 | 794 | 10.1 | [8] |
| Tetrabenazine Metabolites | ||||||
| Total (α+β)-HTBZ (Fasted) | 25 mg | 159 | 2.0 | 557 | 4.5 | [8][9] |
| Valbenazine Metabolite | ||||||
| [+]-α-HTBZ | 40 mg | 20.8 | 16.0 | 851 | 22.2 | [23][24] |
| Deutetrabenazine Isomer | ||||||
| [+]-β-deuHTBZ | 24 mg | 17.5 | 4.0 | 250 | 7.7 | [23][24] |
(Data are mean values compiled from studies in healthy volunteers. Cmax: Maximum Plasma Concentration; Tmax: Time to Cmax; AUCinf: Area Under the Curve from time zero to infinity; t½: Elimination Half-life)
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Polymer Selection: Identify a suitable polymer (e.g., HPMCAS, PVP K30, Soluplus®) that is a known crystallization inhibitor for the drug.[11][12]
-
Solubilization: Dissolve both the this compound and the selected polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture thereof) at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Further dry the resulting solid film in a vacuum oven for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried product into a fine powder and pass it through a sieve to ensure particle size uniformity.
-
Characterization: Confirm the amorphous state of the dispersion using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[12]
Protocol 2: In Vivo Oral Bioavailability Study in Sprague-Dawley Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250g) for at least one week with a standard 12-hour light/dark cycle and free access to food and water.[25]
-
Fasting: Fast the animals overnight (approx. 12-16 hours) prior to dosing, ensuring continued access to water.[18]
-
Formulation Preparation: Prepare the DTBZ formulation (e.g., ASD reconstituted as a suspension in 0.5% methylcellulose) and ensure homogeneity immediately before administration.[1]
-
Dosing: Administer a single oral dose (e.g., 10 mg/kg) via oral gavage. Record the exact time of administration for each animal.[1]
-
Blood Sampling: Collect serial blood samples (approx. 0.2-0.3 mL) from the tail vein or saphenous vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[1][25]
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge immediately to separate plasma. Store plasma samples at -80°C until analysis.[1]
-
Bioanalysis: Quantify the concentration of DTBZ and its major isomers in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[26]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.[8]
Visualizations
Caption: Metabolic pathway of Tetrabenazine to this compound isomers.
Caption: Experimental workflow for assessing bioavailability enhancement.
Caption: Decision tree for troubleshooting low bioavailability results.
References
- 1. benchchem.com [benchchem.com]
- 2. EP1716145B1 - Dihydrotetrabenazines and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. jddtonline.info [jddtonline.info]
- 5. AU2023274089B2 - this compound For Use In The Treatment of a Movement Disorder - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients | MDPI [mdpi.com]
- 13. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 15. hrpub.org [hrpub.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pexacy.com [pexacy.com]
- 23. researchgate.net [researchgate.net]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. benchchem.com [benchchem.com]
- 26. protocols.io [protocols.io]
Dihydrotetrabenazine (DHTBZ) in DMSO: A Technical Support Guide for Researchers
For researchers, scientists, and drug development professionals utilizing Dihydrotetrabenazine (DHTBZ) in a Dimethyl Sulfoxide (DMSO) solvent, ensuring the stability of the solution is paramount for reproducible and accurate experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered during laboratory work.
This compound, a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), is a critical tool in neuroscience research. However, like many small molecules, its stability in solution can be influenced by various factors. This guide aims to provide practical advice and detailed protocols to mitigate degradation and ensure the integrity of your DHTBZ solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for DHTBZ in DMSO?
A1: For optimal stability, it is recommended to store stock solutions of DHTBZ in DMSO at low temperatures. Aliquoting the stock solution into smaller, single-use volumes is also advised to avoid repeated freeze-thaw cycles.
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Note: These are general recommendations. For critical experiments, it is always best to use freshly prepared solutions or to validate the stability of your specific solution under your laboratory's conditions.
Q2: What are the potential signs of DHTBZ degradation in my DMSO stock?
A2: Visual inspection can sometimes reveal degradation, although analytical methods are required for confirmation. Signs of potential degradation include:
-
Color Change: A noticeable change in the color of the solution (e.g., yellowing).
-
Precipitation: The formation of solid particles in the solution, even after thorough vortexing. Note that precipitation can also be due to solubility issues, especially at high concentrations or when the solution is cooled.
-
Reduced Potency: A decrease in the expected biological activity in your experiments.
Q3: What are the likely degradation pathways for DHTBZ in DMSO solution?
A3: While specific degradation pathways of DHTBZ in DMSO are not extensively documented in publicly available literature, information from forced degradation studies on its parent compound, tetrabenazine (B1681281), and related molecules suggests potential vulnerabilities. The primary degradation pathways are likely to involve:
-
Oxidation: The tertiary amine and other parts of the molecule can be susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain contaminants in the DMSO.
-
Hydrolysis: If the DMSO is not anhydrous, the presence of water can lead to hydrolysis of certain functional groups, although DHTBZ itself does not contain highly labile ester or amide bonds susceptible to simple hydrolysis.
-
Acid/Base Catalyzed Degradation: Exposure to acidic or basic conditions can promote degradation. For instance, tetrabenazine has shown susceptibility to acidic conditions, leading to the formation of impurities.
Q4: Can I store my DHTBZ in DMSO solution at room temperature?
A4: It is strongly advised against storing DHTBZ in DMSO at room temperature for extended periods. Studies on the general stability of compounds in DMSO at ambient temperatures show a significant decrease in compound integrity over time. One study indicated that after one year of storage at room temperature, only 52% of the compounds in DMSO remained intact[1]. For DHTBZ, storage at room temperature should be limited to the duration of the experiment itself.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of DHTBZ stock solution. | 1. Prepare a fresh stock solution of DHTBZ in high-purity, anhydrous DMSO. 2. Perform a stability study on your existing stock using HPLC or LC-MS (see Experimental Protocols section). 3. Aliquot new stock solutions into single-use vials to minimize freeze-thaw cycles. |
| Visible precipitate in the solution | 1. Compound has precipitated out of solution due to low temperature or exceeding solubility limits. 2. Degradation product is insoluble. | 1. Gently warm the solution to room temperature and vortex thoroughly. If the precipitate redissolves, it was likely due to temperature. 2. If the precipitate remains, it may be a degradation product. Analyze the solution by HPLC or LC-MS. 3. Ensure the concentration of your solution does not exceed the solubility of DHTBZ in DMSO. |
| Solution has changed color | Oxidation or other chemical degradation. | 1. Discard the solution. 2. Prepare a fresh solution using high-purity, anhydrous DMSO and protect it from light. 3. Consider purging the vial headspace with an inert gas like argon or nitrogen before sealing and storing. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO using HPLC
This protocol outlines a method to determine the stability of DHTBZ in a DMSO solution over time under different storage conditions.
1. Materials and Reagents:
-
This compound (DHTBZ) powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Solutions:
-
DHTBZ Stock Solution: Accurately weigh and dissolve DHTBZ in DMSO to prepare a stock solution of known concentration (e.g., 10 mM).
-
Mobile Phase: Prepare a mobile phase suitable for the separation of DHTBZ and its potential degradation products. A common mobile phase for related compounds consists of a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate), with the ratio adjusted to achieve optimal separation (e.g., 60:40 v/v acetonitrile:buffer).
3. Stability Study Setup:
-
Aliquot the DHTBZ stock solution into several vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, -80°C).
-
Protect one set of samples from light at each temperature to assess photostability.
-
At designated time points (e.g., T=0, 1 week, 2 weeks, 4 weeks, etc.), retrieve one aliquot from each condition.
4. HPLC Analysis:
-
Sample Preparation: Dilute an aliquot of the stored DHTBZ solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic or gradient elution with an acetonitrile/ammonium acetate buffer mixture.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor at the wavelength of maximum absorbance for DHTBZ (e.g., ~285 nm).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
At T=0, identify the retention time of the main DHTBZ peak.
-
At subsequent time points, quantify the peak area of the DHTBZ peak.
-
Calculate the percentage of DHTBZ remaining relative to the T=0 sample.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
5. Data Presentation:
The results of the stability study can be summarized in a table for easy comparison.
| Storage Condition | Time Point | % DHTBZ Remaining | Appearance of Degradation Products (Peak Area %) |
| Room Temperature | 0 | 100 | 0 |
| 1 Week | |||
| 2 Weeks | |||
| 4 Weeks | |||
| 4°C | 0 | 100 | 0 |
| 1 Week | |||
| 2 Weeks | |||
| 4 Weeks | |||
| -20°C | 0 | 100 | 0 |
| 1 Month | |||
| 3 Months | |||
| -80°C | 0 | 100 | 0 |
| 3 Months | |||
| 6 Months |
Visualizations
VMAT2 Inhibition by this compound
This compound exerts its effect by inhibiting the Vesicular Monoamine Transporter 2 (VMAT2). This transporter is responsible for packaging monoamine neurotransmitters (like dopamine, serotonin, and norepinephrine) from the cytoplasm into synaptic vesicles. By blocking VMAT2, DHTBZ leads to a depletion of these neurotransmitters in the vesicles, thus reducing their release into the synapse.
References
Technical Support Center: Off-Target Effects of Dihydrotetrabenazine in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the off-target effects of dihydrotetrabenazine (B1670615) (DTBZ) and its isomers in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of this compound (DTBZ)?
A1: The primary on-target effect of DTBZ isomers is the inhibition of the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging monoamines like dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) into synaptic vesicles. This leads to the depletion of these neurotransmitters at the synapse. However, certain isomers of DTBZ, particularly those derived from the metabolism of tetrabenazine (B1681281) and deutetrabenazine, can exhibit off-target binding to other receptors, most notably dopamine and serotonin receptors. For instance, the (-)-α-deuterated-HTBZ isomer has shown significant affinity for dopamine D2S and D3 receptors, as well as serotonin 5-HT1A, 5-HT2B, and 5-HT7 receptors.[1][2] In contrast, the (+)-α-HTBZ isomer, the main metabolite of valbenazine, is a potent VMAT2 inhibitor with minimal off-target receptor binding.[1][2]
Q2: Why am I observing unexpected cellular responses, such as changes in cell proliferation or signaling pathways, that are inconsistent with VMAT2 inhibition alone?
A2: Unexpected cellular responses can often be attributed to the off-target effects of specific DTBZ isomers. If you are using a preparation of DTBZ that is a mix of isomers, or if your cellular model metabolizes a parent compound like tetrabenazine into various DTBZ isomers, you may be observing the consequences of interactions with receptors other than VMAT2. For example, engagement of D2 or 5-HT receptors can trigger distinct intracellular signaling cascades that can influence cell proliferation, apoptosis, and other cellular processes.[3] It is crucial to consider the isomeric composition of your DTBZ and the metabolic capabilities of your cell line.
Q3: How can I minimize or control for off-target effects in my experiments?
A3: To minimize off-target effects, consider the following strategies:
-
Use isomerically pure compounds: Whenever possible, use specific, purified isomers of DTBZ, such as (+)-α-HTBZ, which has high selectivity for VMAT2.[1][2]
-
Characterize your test article: If using a mixture of isomers, ensure you have a clear understanding of the composition.
-
Use appropriate controls: Include control experiments with well-characterized, selective agonists or antagonists for the potential off-target receptors (e.g., D2, 5-HT1A, 5-HT2B, 5-HT7) to dissect the observed cellular effects.
-
Target knockdown/knockout cells: Utilize cell lines where the suspected off-target receptor has been knocked down or knocked out to confirm if the unexpected phenotype is mediated through that receptor.
-
Perform counter-screening: Screen your DTBZ preparation against a panel of receptors to identify potential off-target interactions empirically.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Troubleshooting Steps |
| Unexpected changes in cAMP levels | The (-)-α-DTBZ isomer may be interacting with G-protein coupled receptors. D2 receptor activation inhibits adenylyl cyclase, decreasing cAMP, while some 5-HT receptors (e.g., 5-HT7) can increase cAMP. | 1. Measure cAMP levels in response to specific D2 and 5-HT receptor agonists/antagonists to characterize the signaling potential of your cell line. 2. If using a mixed isomer preparation, try to obtain a more selective VMAT2 inhibitor to see if the effect persists. |
| Alterations in cell viability or apoptosis not explained by monoamine depletion | Off-target binding to receptors like D2 or certain 5-HT subtypes can influence cell survival pathways. | 1. Perform a broader screen for off-target liabilities using a receptor panel. 2. Investigate the activation of signaling pathways downstream of D2 and 5-HT receptors known to be involved in apoptosis (e.g., Akt, MAPK pathways). |
| Inconsistent results between different batches of DTBZ or different cell lines | 1. Different batches of a DTBZ mixture may have varying isomeric compositions. 2. Different cell lines may have varying expression levels of off-target receptors or different metabolic profiles for converting a parent drug to DTBZ isomers. | 1. Analyze the isomeric purity of your DTBZ batches. 2. Characterize the expression of D2, 5-HT1A, 5-HT2B, and 5-HT7 receptors in your cell lines using techniques like qPCR or western blotting. |
| Phenotypic changes unrelated to neurotransmitter storage | The observed phenotype could be a direct result of signaling from an off-target receptor. | 1. Conduct a thorough literature search for the observed phenotype in relation to D2 or 5-HT receptor signaling. 2. Use selective antagonists for the suspected off-target receptors to see if the phenotype can be reversed. |
Quantitative Data: Off-Target Binding Affinities of this compound Isomers
The following table summarizes the binding affinities (Ki, in nM) of deuterated this compound (deuHTBZ) isomers for their on-target (VMAT2) and key off-target receptors. Data is derived from radioligand binding assays.
| Isomer | VMAT2 | Dopamine D2S | Dopamine D3 | Serotonin 5-HT1A | Serotonin 5-HT2B | Serotonin 5-HT7 |
| (+)-α-deuHTBZ | 1.5 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| (+)-β-deuHTBZ | 12.4 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| (-)-α-deuHTBZ | 1,130 | 254 | 240 | 362 | 215 | 390 |
| (-)-β-deuHTBZ | 2,680 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| (+)-α-HTBZ (from Valbenazine) | 1.4 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
Data adapted from a study by Neurocrine Biosciences, Inc.[1][2]
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor
This protocol describes a competitive binding assay to determine the affinity of DTBZ isomers for the human dopamine D2 receptor.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Membrane Preparation:
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, supplemented with protease inhibitors.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
-
Radioligand: [3H]-Spiperone (a D2 antagonist).
-
Non-specific Binding Determiner: 10 µM Haloperidol.
-
Test Compounds: this compound isomers.
-
Equipment: 96-well microplates, filter plates (e.g., GF/C), microplate harvester, liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in cold Lysis Buffer and homogenize.
-
Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in Assay Buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following in a final volume of 250 µL:
-
Total Binding: 150 µL of membrane preparation, 50 µL of Assay Buffer, and 50 µL of [3H]-Spiperone.
-
Non-specific Binding: 150 µL of membrane preparation, 50 µL of Haloperidol, and 50 µL of [3H]-Spiperone.
-
Competition: 150 µL of membrane preparation, 50 µL of varying concentrations of DTBZ isomer, and 50 µL of [3H]-Spiperone.
-
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through the filter plates using a microplate harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and add scintillation cocktail.
-
Count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the IC50 value from the competition binding data.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Radioligand Binding Assay for Serotonin 5-HT Receptors (General Protocol)
This protocol can be adapted for 5-HT1A, 5-HT2B, and 5-HT7 receptors by selecting the appropriate radioligand and non-specific binding determiner.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human serotonin receptor of interest.
-
Membrane Preparation: As described in Protocol 1.
-
Radioligands:
-
5-HT1A: [3H]-8-OH-DPAT (agonist).
-
5-HT2B: [3H]-LSD (antagonist).
-
5-HT7: [3H]-5-CT (agonist).
-
-
Non-specific Binding Determiners:
-
5-HT1A: 10 µM Serotonin.
-
5-HT2B: 10 µM Serotonin.
-
5-HT7: 10 µM Serotonin.
-
-
Test Compounds: this compound isomers.
-
Equipment: As described in Protocol 1.
Procedure:
The procedure is analogous to the Dopamine D2 Receptor Binding Assay, with the substitution of the appropriate radioligand and non-specific binding determiner for the specific 5-HT receptor subtype being investigated.
Visualizations
Experimental Workflow and Logic
Caption: Troubleshooting workflow for unexpected cellular effects of DTBZ.
Signaling Pathways of Off-Target Receptors
Caption: Downstream signaling of DTBZ isomer off-target receptors.
References
- 1. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Dihydrotetrabenazine Insolubility for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydrotetrabenazine (B1670615) (DHTBZ). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its insolubility in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHTBZ) and why is its solubility a concern for in vivo research?
A1: this compound is the primary active metabolite of tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the research of hyperkinetic movement disorders.[1] Its efficacy in preclinical studies depends on achieving adequate systemic exposure. However, DHTBZ is a lipophilic molecule with limited aqueous solubility, making it challenging to prepare formulations suitable for in vivo administration, which can consequently affect its bioavailability and the reliability of experimental outcomes.[]
Q2: What are the general strategies to enhance the bioavailability of poorly soluble compounds like DHTBZ?
A2: For poorly soluble compounds, several formulation strategies can be employed to improve bioavailability. These include:
-
pH modification: For ionizable compounds, adjusting the pH of the vehicle can increase solubility.[3]
-
Co-solvents: Utilizing a mixture of water-miscible organic solvents can significantly enhance the solubility of hydrophobic drugs.[3]
-
Surfactants: These agents can increase solubility by forming micelles that encapsulate the drug molecules.[3]
-
Complexation: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[4]
-
Lipid-based formulations: Encapsulating the drug in lipid systems like self-emulsifying drug delivery systems (SEDDS) can improve absorption.[5]
-
Particle size reduction: Micronization or nanosizing increases the surface area of the drug, which can enhance the dissolution rate.[3]
Q3: Are there established formulations for administering DHTBZ in vivo?
A3: Yes, there are established protocols for formulating DHTBZ for in vivo research. Two commonly used approaches are a co-solvent system and a cyclodextrin-based formulation, both of which can achieve a DHTBZ concentration of at least 2.5 mg/mL.
Troubleshooting Guide
Issue 1: My DHTBZ formulation appears cloudy or has visible precipitate.
-
Possible Cause: The solubility of DHTBZ in your chosen vehicle has been exceeded. This could be due to inaccurate measurements, improper mixing order, or the use of non-anhydrous solvents. DMSO, for example, is hygroscopic and can absorb moisture, which reduces its solvating power for hydrophobic compounds.
-
Solution Workflow:
Troubleshooting workflow for formulation precipitation.
Issue 2: The formulation is clear initially but precipitates upon injection into the animal.
-
Possible Cause: The drug is "crashing out" of solution when the formulation is introduced to the aqueous physiological environment of the animal. This is a common issue with co-solvent formulations when the solvent diffuses away, leaving the poorly soluble drug behind.
-
Recommended Actions:
-
Slow down the injection rate: This allows for slower mixing with physiological fluids and can sometimes prevent immediate precipitation.
-
Consider a cyclodextrin-based formulation: Cyclodextrin complexes can be more stable upon dilution in an aqueous environment compared to co-solvent systems.
-
Decrease the drug concentration: If experimentally feasible, lowering the concentration of DHTBZ in the formulation can reduce the risk of precipitation.
-
Issue 3: I am observing adverse effects in my animals that may be related to the vehicle.
-
Possible Cause: The solvents used in the formulation, such as DMSO or PEG300, can have their own biological effects or toxicity, especially at higher concentrations or with repeated administration.
-
Signs of Vehicle Toxicity in Mice: Common signs can include lethargy, ataxia, disorientation, reduced locomotor activity, and changes in body weight.[6][7][8]
-
Mitigation Strategies:
-
Include a vehicle-only control group: This is essential to differentiate the effects of the vehicle from the effects of DHTBZ.
-
Minimize the concentration of organic solvents: Use the lowest possible concentration of solvents like DMSO that still achieves the desired drug solubility.
-
Consult toxicity data: Refer to the provided toxicity data for the vehicle components to ensure you are using them within a safe dose range.
-
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₉NO₃ | [9] |
| Molar Mass | 319.44 g/mol | [9] |
| Aqueous Solubility | Sparingly soluble | [10] |
| LogP | 3.2 | [11] |
| pKa (Strongest Basic) | 7.5 | [7] |
Table 2: Solubility of this compound in Different Vehicles
| Vehicle Composition | Achievable Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | |
| DMSO | 25 mg/mL (with sonication) | [12] |
| Chloroform | Soluble | [1] |
| Methanol | Soluble | [1] |
Table 3: Acute Toxicity of Formulation Excipients in Mice
| Excipient | LD₅₀ (Route) | Value | Reference |
| DMSO | 6.2 mL/kg | Intraperitoneal (i.p.) | [6] |
| DMSO | 10.9 - 15.4 g/kg | Intraperitoneal (i.p.) | [13] |
| PEG300 | ~7.5 mL/kg | Intraperitoneal (i.p.) | [14] |
| Tween 80 | 25,000 mg/kg | Oral (p.o.) | [15] |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for DHTBZ
This protocol is adapted from commercially available guidelines for preparing a clear solution of DHTBZ.
Materials:
-
This compound (DHTBZ) powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
Procedure:
-
Prepare a stock solution of DHTBZ in DMSO: Aseptically weigh the required amount of DHTBZ and dissolve it in anhydrous DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Brief sonication may be required to fully dissolve the compound.
-
Sequential addition of solvents: To prepare the final formulation, add the components in the following order, ensuring the solution is mixed thoroughly after each addition:
-
To 400 µL of PEG300, add 100 µL of the 25 mg/mL DHTBZ stock solution in DMSO.
-
Add 50 µL of Tween-80 to the mixture and vortex to ensure homogeneity.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
-
Final concentration: This procedure will yield a 1 mL solution containing 2.5 mg of DHTBZ in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Protocol 2: Preparation of a Cyclodextrin-Based Formulation for DHTBZ
This protocol utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance the aqueous solubility of DHTBZ.
Materials:
-
This compound (DHTBZ) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
Procedure:
-
Prepare a 20% SBE-β-CD solution: Aseptically dissolve SBE-β-CD in sterile saline to a final concentration of 20% (w/v). Gentle warming or sonication may be required to fully dissolve the SBE-β-CD.
-
Prepare a stock solution of DHTBZ in DMSO: As in Protocol 1, prepare a concentrated stock solution of DHTBZ in anhydrous DMSO (e.g., 25 mg/mL).
-
Combine components:
-
To 900 µL of the 20% SBE-β-CD solution, add 100 µL of the 25 mg/mL DHTBZ stock solution in DMSO.
-
Vortex the mixture thoroughly to ensure the formation of the inclusion complex.
-
-
Final concentration: This procedure will yield a 1 mL solution containing 2.5 mg of DHTBZ in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in saline).
Visualized Workflows
References
- 1. caymanchem.com [caymanchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Repeated intratracheal instillation effects of commonly used vehicles in toxicity studies with mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polysorbate 80: a pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. beta-Dihydrotetrabenazine | C19H29NO3 | CID 14580382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. Tween 80 | surfactant | CAS# 9005-65-6 | emulsifier, excipient and non-ionic detergent | Polysorbate 80; Montanox 80; Alkest TW 80; Tween 80; PS 80| InvivoChem [invivochem.com]
Technical Support Center: Optimizing Dihydrotetrabenazine for VMAT2 Inhibition
Welcome to the technical support center for the optimization of dihydrotetrabenazine (B1670615) (DTBZ) concentration in Vesicular Monoamine Transporter 2 (VMAT2) inhibition experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist researchers, scientists, and drug development professionals in their studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound for VMAT2 inhibition.
Q1: What is the mechanism of action for this compound (DTBZ) on VMAT2?
A1: this compound is a high-affinity, reversible, and selective inhibitor of VMAT2.[1] VMAT2 is a transport protein responsible for packaging monoamine neurotransmitters (like dopamine, serotonin, norepinephrine, and histamine) from the neuronal cytoplasm into synaptic vesicles.[1][2][3] DTBZ binds to a site on VMAT2 that is distinct from the monoamine substrate binding site.[1] This binding locks the transporter in an occluded conformation, preventing it from cycling and thereby inhibiting the uptake of neurotransmitters into vesicles.[4][5] This leads to a depletion of monoamines available for release at the synapse.[6]
Q2: Which stereoisomer of DTBZ is the most active?
A2: The activity of this compound is highly stereospecific. The (+)-α-dihydrotetrabenazine isomer is the most potent inhibitor of VMAT2. Different stereoisomers, such as the (-)-α-HTBZ and β-HTBZ forms, have significantly lower affinities for VMAT2.[7] When conducting experiments, it is crucial to use the correct, high-purity stereoisomer to ensure accurate and reproducible results.
Q3: What is a good starting concentration for DTBZ in my in vitro assay?
A3: The optimal concentration of DTBZ will depend on the specific experimental setup, including the tissue or cell type and the assay conditions. Based on published data, a good starting point for a concentration-response experiment is in the low nanomolar range.[8] It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or Ki (inhibitor constant) for your specific system.
Q4: I am not observing the expected level of VMAT2 inhibition. What could be the issue?
A4: Several factors could contribute to a lack of expected inhibition.[8] Consider the following troubleshooting steps:
-
Incorrect Concentration: The concentration of your DTBZ solution may be too low. It is advisable to perform a dose-response experiment to identify the optimal concentration range for your assay.[8]
-
Solubility Issues: this compound may have limited solubility in aqueous buffers. Ensure that the compound is fully dissolved in a suitable organic solvent, such as DMSO, before preparing your final dilutions in the assay buffer. The final concentration of the organic solvent should be kept low (typically ≤0.1%) to prevent artifacts.[8]
-
Compound Degradation: Verify that your DTBZ stock has been stored correctly and has not degraded. Preparing fresh stock solutions is recommended.[8]
-
Assay Sensitivity: Your experimental assay may not be sensitive enough to detect the inhibitory effect. You may need to optimize assay conditions, such as incubation time, temperature, and substrate concentration.[8]
-
Cell/Vesicle Health: Ensure that the cells or synaptic vesicles used in your assay are viable and functional.
Q5: How can I differentiate between specific and non-specific binding in my radioligand assay?
A5: In a radioligand binding assay using [³H]this compound, non-specific binding is determined by including a high concentration of an unlabeled VMAT2 ligand, such as tetrabenazine (B1681281) (TBZ) or Ro4-1,284, in a parallel set of experiments.[2][9] This unlabeled ligand will displace the radiolabeled DTBZ from the specific VMAT2 binding sites, leaving only the non-specific binding. Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the unlabeled competitor).
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds in VMAT2 inhibition studies.
Table 1: VMAT2 Binding Affinities (Ki) and Inhibitory Concentrations (IC50)
| Compound/Isomer | Assay Type | Preparation | Ki (nM) | IC50 (nM) | Reference |
| (+)-α-Dihydrotetrabenazine | [³H]DTBZ Binding | Rat Striatum | 3.96 | [7] | |
| (+)-α-Dihydrotetrabenazine | [³H]DA Uptake | Rat Striatal Synaptosomes | 6.11 | [2] | |
| (±)-Tetrabenazine | [³H]DTBZ Binding | Rat Striatum | 7.62 | [7] | |
| (+)-Tetrabenazine | [³H]DTBZ Binding | Rat Striatum | 4.47 | [7] | |
| (-)-Tetrabenazine | [³H]DTBZ Binding | Rat Striatum | 36,400 | [7] | |
| (+)-9-TF-ethoxy-α-DTBZ | [³H]DTBZ Binding | Rat Brain | 1.48 | [2] | |
| (+)-9-TF-ethoxy-α-DTBZ | [³H]DA Uptake | Rat Striatal Synaptosomes | 6.11 | [2] | |
| Tetrabenazine | [³H]DA Uptake | HEK-293-VMAT2:eGFP cells | 28.8 | [9] | |
| Reserpine | [³H]DA Uptake | HEK-293-VMAT2:eGFP cells | 25.2 | [9] |
DTBZ: this compound; DA: Dopamine; TF: Trifluoro
Key Experimental Protocols
Below are detailed methodologies for common experiments used to assess VMAT2 inhibition by this compound.
[³H]this compound Binding Assay
This protocol is adapted from methodologies described in the literature.[2][10]
-
Vesicle Preparation:
-
Homogenize whole rat brain (excluding the cerebellum) or striatum in ice-cold 0.32 M sucrose (B13894) solution.
-
Centrifuge the homogenate at 1,000 x g for 12 minutes at 4°C.
-
Collect the supernatant and centrifuge again at 22,000 x g for 10 minutes at 4°C.
-
Resuspend the resulting pellet in an ice-cold assay buffer (e.g., 25 mM HEPES, 100 mM potassium tartrate, 5 mM MgSO₄, 0.1 mM EDTA, 0.05 mM EGTA, pH 7.5).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in duplicate:
-
50 µL of the vesicle suspension.
-
50 µL of assay buffer containing a fixed concentration of [³H]this compound (typically around its Kd, e.g., 1-10 nM).
-
50 µL of assay buffer containing varying concentrations of the test compound (e.g., unlabeled DTBZ) or vehicle for total binding.
-
-
For determining non-specific binding, add a high concentration of an unlabeled VMAT2 inhibitor (e.g., 10 µM tetrabenazine) instead of the test compound.
-
Incubate the plate at room temperature for 30-90 minutes to reach equilibrium.[2][9]
-
-
Termination and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% BSA).
-
Quickly wash the filters with ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Vesicular [³H]Dopamine Uptake Assay
This protocol is based on methods found in the scientific literature.[2][3]
-
Synaptosome/Vesicle Preparation:
-
Prepare synaptic vesicles as described in the binding assay protocol.
-
-
Uptake Assay:
-
In a 96-well plate or microcentrifuge tubes, add the following:
-
Vesicle suspension.
-
Assay buffer containing ATP and an ATP-regenerating system.
-
Desired concentrations of this compound or vehicle control.
-
-
Pre-incubate the mixture for 10-15 minutes at 30°C.
-
Initiate the uptake by adding a fixed concentration of [³H]dopamine.
-
Incubate for a short period (e.g., 1-5 minutes) at 30°C.
-
-
Termination and Detection:
-
Stop the uptake reaction by rapid filtration over glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of [³H]dopamine taken up by the vesicles using a scintillation counter.
-
Visualizations
VMAT2 Signaling Pathway and Inhibition by this compound
References
- 1. neurologylive.com [neurologylive.com]
- 2. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and analysis of this compound derivatives as novel vesicular monoamine transporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]
- 6. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of this compound as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 10. In Vivo [11C]this compound ([11C]DTBZ) Binding in Rat Striatum: Sensitivity to Dopamine Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting dihydrotetrabenazine-induced cytotoxicity
Welcome to the technical support center for dihydrotetrabenazine (B1670615) (DHTBZ). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experiments involving DHTBZ.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (DHTBZ) is the active metabolite of tetrabenazine (B1681281) (TBZ), a drug used to treat hyperkinetic movement disorders.[1][2] Its primary mechanism of action is the inhibition of the vesicular monoamine transporter 2 (VMAT2).[1][3] VMAT2 is a protein responsible for transporting monoamine neurotransmitters (like dopamine (B1211576), serotonin (B10506), and norepinephrine) from the neuronal cytoplasm into synaptic vesicles.[3][4] By inhibiting VMAT2, DHTBZ reduces the loading of these neurotransmitters into vesicles, leading to their depletion from presynaptic stores and a subsequent reduction in monoaminergic neurotransmission.[1][5]
Q2: What are the different isomers of DHTBZ and why is this important for cytotoxicity studies?
DHTBZ exists as multiple stereoisomers because its parent compound, tetrabenazine, is metabolized by carbonyl reductase, creating different spatial arrangements of the same molecule.[2][5] The primary isomers are typically referred to as (+)-α-HTBZ, (−)-α-HTBZ, (+)-β-HTBZ, and (−)-β-HTBZ.[6]
This is critically important because the isomers have vastly different affinities for VMAT2 and for off-target receptors.[5][6] For example, the (+)-α isomer shows high affinity for VMAT2, whereas the (-)-α isomer is significantly less potent at the VMAT2 target but has a higher affinity for other CNS targets like dopamine D2 and serotonin receptors.[6][7][8][9] Therefore, the observed cytotoxicity in an experiment can be highly dependent on the specific isomer or mixture of isomers being used.
Q3: What are the common off-target effects associated with DHTBZ isomers that could contribute to cytotoxicity?
While the primary target is VMAT2, certain DHTBZ isomers have appreciable affinity for other receptors, which can lead to off-target effects and contribute to cytotoxicity.[6][10] The [−]-α-HTBZ isomer, in particular, has been shown to bind to dopamine (D2S, D3) and serotonin (5-HT1A, 5-HT2B, 5-HT7) receptors.[8] Activation or inhibition of these off-target receptors can trigger unintended signaling cascades, potentially leading to cellular stress, apoptosis, or other cytotoxic outcomes independent of VMAT2 inhibition.[6] These off-target effects may explain unexpected cytotoxicity profiles in cell lines with high expression of these receptors.
Troubleshooting Guide
Q1: I'm observing high variability or inconsistent results in my DHTBZ cytotoxicity assays. What are the likely causes?
High variability is a common issue in cell-based assays. Consider the following factors:
-
Compound Isomer and Purity: Confirm the specific isomer(s) of DHTBZ you are using. Different isomers have different potencies and off-target effects, which can lead to varied results.[6][8] Ensure the purity of your compound stock.
-
Cell Culture Practices:
-
Passage Number: Use cells within a consistent and low passage number range.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before treatment. Over-confluency can induce spontaneous cell death.
-
-
Assay Protocol Execution:
-
Seeding Density: Optimize and maintain a consistent cell seeding density. Uneven seeding is a major source of variability.
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when performing serial dilutions.
-
Edge Effects: Wells on the edge of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. It is often recommended to fill outer wells with sterile PBS or media and not use them for experimental data.
-
-
Reagent Quality and Handling:
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line. Include a vehicle-only control.
-
Reagent Preparation: Prepare fresh reagents and avoid repeated freeze-thaw cycles of stock solutions.
-
Q2: The observed cytotoxicity is much lower or higher than I expected. What should I check?
-
Check the Isomer: As mentioned, the (+)-α-HTBZ isomer is a much more potent VMAT2 inhibitor than the (-)-α or β isomers.[7][8][11] Using a less potent isomer will result in lower-than-expected cytotoxicity if the effect is VMAT2-mediated.
-
Cell Line Sensitivity: Different cell lines have varying expression levels of VMAT2 and off-target receptors. A cell line with low VMAT2 expression may be less sensitive to DHTBZ. Conversely, a cell line expressing off-target receptors like D2 or specific serotonin subtypes may show higher-than-expected cytotoxicity due to these secondary interactions.[8]
-
Compound Stability: Verify that your DHTBZ stock solution has not degraded. While stable when stored properly, improper handling can reduce its potency.[2]
-
Assay Timing: The incubation time can significantly impact results. For a compound that induces apoptosis, a longer incubation period may be required to observe significant cell death.
-
Mechanism of Cell Death: DHTBZ-induced cytotoxicity may be mediated by apoptosis or necrosis. The choice of cytotoxicity assay is important. An MTT assay measures metabolic activity and reflects viable cells, while an LDH assay measures membrane integrity loss (necrosis).[12] Running orthogonal assays can provide a clearer picture.
Q3: I am having trouble dissolving DHTBZ for my in vitro experiments. What is the recommended procedure?
DHTBZ is a solid that is soluble in organic solvents like Chloroform, Methanol, and DMSO.[1][2][13] For cell culture experiments, DMSO is the most common choice.
-
Recommended Practice: Prepare a high-concentration stock solution in 100% DMSO (e.g., 25 mg/mL may require sonication to fully dissolve).[1][13]
-
Working Solution: Serially dilute the DMSO stock solution in your cell culture medium to achieve the desired final concentrations.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture wells is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Precipitation: If you observe precipitation when diluting the stock in aqueous media, try vortexing or gentle warming. If the issue persists, you may need to lower your final test concentrations or use a different solubilization strategy for in vivo work, such as formulations with PEG300 and Tween-80.[1]
Q4: I suspect my DHTBZ compound may have degraded. How can I check this and what are the storage recommendations?
-
Storage: DHTBZ is stable for at least 4 years when stored as a solid at -20°C.[2] Stock solutions in DMSO should be stored at -80°C for long-term (up to 6 months) or -20°C for short-term (1 month) use.[13] Avoid repeated freeze-thaw cycles.
-
Signs of Degradation: A significant decrease in potency in your positive control experiments can be a sign of degradation.
-
Verification: The most definitive way to check for degradation is through analytical methods like HPLC or LC-MS to verify the purity and integrity of the compound.[6]
Quantitative Data Summary
The biological effects of DHTBZ are highly dependent on the specific stereoisomer. The following tables summarize key quantitative data from the literature.
Table 1: VMAT2 Binding Affinity and Inhibition by DHTBZ Isomers
| Compound/Isomer | Ki (nM) for VMAT2 Binding | IC50 (nM) for [3H]DA Uptake | Source(s) |
| (+)-α-HTBZ | 0.97 - 4.22 | 30.61 | [4][7] |
| (-)-α-HTBZ | 2,200 | - | [9] |
| (+)-β-deuHTBZ | 10.1 | - | [8] |
| (-)-α-deuHTBZ | 1,070 | - | [8] |
| (2R, 3R, 11bR)-13a* | 0.75 | - | [14][15] |
| (+)-9-TFE-α-DHTBZ** | 1.48 | 6.11 | [4] |
| Racemic DHTBZ | - | 5.13 - 6.04 | [3][4] |
Note: 13a is a derivative, 9-cyclopropylmethoxy-dihydrotetrabenazine. *Note: TFE-DHTBZ is a derivative, 9-trifluoroethoxy-dihydrotetrabenazine.
Table 2: Off-Target Receptor Binding Affinities (Ki, nM) of deu-DHTBZ Isomers
| Receptor | [+]-α-deuHTBZ | [+]-β-deuHTBZ | [-]-α-deuHTBZ | [-]-β-deuHTBZ | Source |
| Dopamine D2S | >10,000 | >10,000 | 251 | >10,000 | [8] |
| Dopamine D3 | >10,000 | >10,000 | 413 | >10,000 | [8] |
| Serotonin 5-HT1A | >10,000 | >10,000 | 231 | >10,000 | [8] |
| Serotonin 5-HT2B | >10,000 | >10,000 | 185 | >10,000 | [8] |
| Serotonin 5-HT7 | >10,000 | >10,000 | 54 | >10,000 | [8] |
Note: Data for deuterated (deu) forms of DHTBZ. Lower Ki values indicate higher binding affinity.
Visualizations
Below are diagrams illustrating key concepts and workflows related to DHTBZ experiments.
Caption: DHTBZ inhibits VMAT2, preventing monoamine uptake into vesicles.
Caption: A logical workflow for troubleshooting inconsistent results.
Caption: Potential pathways of DHTBZ-induced cytotoxicity.
Key Experimental Protocols
Protocol 1: VMAT2 Radioligand Binding Assay
This protocol is adapted from methodologies used to determine the binding affinity of compounds to VMAT2.[4][16][17]
-
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., a DHTBZ isomer) by measuring its ability to compete with a radiolabeled ligand ([3H]this compound) for binding to VMAT2 in prepared tissue membranes.
-
Materials:
-
Rat brain tissue (striatum or whole brain minus cerebellum)
-
[3H]this compound ([3H]DTBZ)
-
Unlabeled DHTBZ isomer (or other test compound)
-
Ro4-1284 or Tetrabenazine (for determining non-specific binding)
-
Assay Buffer: 25 mM HEPES, 100 mM potassium tartrate, 5 mM MgSO₄, 0.1 mM EDTA, 0.05 mM EGTA, pH 7.5
-
Homogenization Buffer: 0.32 M sucrose (B13894), ice-cold
-
Scintillation fluid and vials
-
Glass-fiber filters and filtration apparatus
-
Homogenizer, centrifuges, scintillation counter
-
-
Procedure:
-
Vesicle Preparation: a. Homogenize rat brain tissue in ice-cold sucrose solution.[4] b. Centrifuge at 1,000 x g for 10-12 minutes at 4°C. Collect the supernatant. c. Centrifuge the supernatant at 22,000 x g for 20 minutes at 4°C. d. Resuspend the pellet in ice-cold water for osmotic shock, then add buffer components. e. Centrifuge again at high speed (e.g., 100,000 x g) for 45 minutes at 4°C. f. Resuspend the final pellet (vesicle suspension) in Assay Buffer and determine protein concentration.
-
Binding Assay: a. In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound. b. Total Binding: Add vesicle suspension, [3H]DTBZ (e.g., 2-10 nM final concentration), and Assay Buffer.[4][17] c. Non-specific Binding (NSB): Add vesicle suspension, [3H]DTBZ, and a high concentration of an unlabeled competitor (e.g., 10 µM Ro4-1284).[4] d. Competitive Binding: Add vesicle suspension, [3H]DTBZ, and serial dilutions of your test compound. e. Incubate the plate for 30-90 minutes at room temperature or 30°C.[4][17]
-
Filtration and Counting: a. Rapidly filter the contents of each well through glass-fiber filters. b. Wash the filters quickly with ice-cold buffer to remove unbound radioligand. c. Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for VMAT2.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12][18][19]
-
Objective: To determine the effect of DHTBZ on cell viability by quantifying the reduction of MTT to formazan (B1609692) by mitochondrial dehydrogenases in living cells.
-
Materials:
-
Cell line of interest in culture
-
96-well clear flat-bottom plates
-
DHTBZ stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (absorbance at 570 nm)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[20] Incubate overnight to allow for attachment.
-
Compound Treatment: a. Prepare serial dilutions of DHTBZ in culture medium from your DMSO stock. b. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of DHTBZ. c. Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: a. Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12] b. Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: a. Carefully remove the medium from the wells. b. Add 100-150 µL of Solubilization Solution (e.g., DMSO) to each well.[20] c. Place the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader. Use a reference wavelength of >650 nm if desired.[12]
-
Subtract the absorbance of a "medium-only" blank from all readings.
-
Calculate the percentage of cell viability for each concentration: (Absorbance of treated cells / Absorbance of vehicle control cells) x 100.
-
Plot the percentage of viability against the log concentration of DHTBZ to determine the IC₅₀ value.
-
Protocol 3: Cytotoxicity Assessment using LDH Release Assay
This assay quantifies lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis.[21][22]
-
Objective: To determine DHTBZ-induced cytotoxicity by measuring the amount of LDH released from damaged cells.
-
Materials:
-
Cell line of interest in culture
-
96-well clear or opaque flat-bottom plates
-
DHTBZ stock solution (in DMSO)
-
Commercial LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye)
-
Lysis Buffer (usually 10X, provided in the kit)
-
Stop Solution (if required by the kit)
-
Plate reader (absorbance or fluorescence, depending on the kit)
-
-
Procedure:
-
Cell Seeding and Treatment: a. Seed and treat cells with DHTBZ as described in the MTT protocol (Steps 1 & 2). b. It is critical to set up the following controls in triplicate:[22][23]
- Untreated Control: Spontaneous LDH release.
- Vehicle Control: Spontaneous LDH release with solvent.
- Maximum LDH Release Control: Add 10 µL of 10X Lysis Buffer to untreated wells 45 minutes before the end of the incubation.[24]
- Medium Background Control: Wells with medium but no cells.
-
Sample Collection: a. After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. b. Carefully transfer a portion of the supernatant (e.g., 50-100 µL) from each well to a new 96-well plate.[23]
-
LDH Reaction: a. Prepare the LDH reaction mixture according to the kit manufacturer's instructions.[22] b. Add the reaction mixture to each well of the new plate containing the supernatant. c. Incubate at room temperature for up to 30 minutes, protected from light.[24]
-
Measurement: a. If the kit requires, add Stop Solution.[24] b. Measure the absorbance (e.g., 490 nm) or fluorescence according to the kit's protocol.
-
-
Data Analysis:
-
Subtract the Medium Background Control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:[24] % Cytotoxicity = [ (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity) ] x 100.
-
Plot the percentage of cytotoxicity against the log concentration of DHTBZ to determine the EC₅₀ value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Synthesis and analysis of this compound derivatives as novel vesicular monoamine transporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Differences in this compound Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding of alpha-dihydrotetrabenazine to the vesicular monoamine transporter is stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and Pharmacologic Characterization of the this compound Isomers of Deutetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. file.medchemexpress.eu [file.medchemexpress.eu]
- 14. tandfonline.com [tandfonline.com]
- 15. 9-Cyclopropylmethoxy-dihydrotetrabenazine and its stereoisomers as vesicular monoamine transporter-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 22. LDH cytotoxicity assay [protocols.io]
- 23. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cellbiologics.com [cellbiologics.com]
Dihydrotetrabenazine Experiments: A Technical Support Center for Minimizing Variability
Welcome to the technical support center for dihydrotetrabenazine (B1670615) (DTBZ) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize variability in your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can lead to variability in experiments involving this compound.
1. Compound & Reagent Integrity
-
Question: My results are inconsistent between experiments. Could the stability of my this compound be the issue?
-
Answer: Yes, the stability of DTBZ is critical for reproducible results. Improper storage can lead to degradation of the compound. For short-term storage (days to weeks), it is recommended to keep DTBZ in a dry, dark place at 0 - 4°C.[1] For long-term storage (months to years), it should be stored at -20°C.[1] Stock solutions, typically prepared in DMSO, should also be stored at 0 - 4°C for short-term use or -20°C for longer periods.[1] To avoid repeated freeze-thaw cycles which can degrade the compound, it is best practice to aliquot stock solutions. For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[2]
-
-
Question: I'm observing high background noise in my radioligand binding assay. What are the potential causes?
-
Answer: High background noise in a [³H]-DTBZ binding assay can stem from several factors. The concentration of the radioligand may be too high, or there may be insufficient washing steps to remove unbound ligand.[3] Additionally, the radioligand itself could have high non-specific binding properties.[3] To troubleshoot, you can titrate the radioligand to a concentration at or below its dissociation constant (Kd) and optimize the number and volume of wash steps.[3]
-
2. Experimental Design & Execution
-
Question: Why is there high variability between my replicates in a VMAT2 binding assay?
-
Answer: High variability between replicates can be caused by several factors, including inconsistent pipetting, incomplete mixing of reagents, and temperature fluctuations during incubation.[3] It is crucial to use calibrated pipettes and ensure all solutions are thoroughly mixed. Maintaining a constant temperature throughout the experiment is also essential for consistency.[3]
-
-
Question: I am not seeing any specific binding in my assay. What should I check?
-
Answer: A lack of specific binding could be due to inactive VMAT2 protein, incorrect buffer composition (pH or ionic strength), or degraded radioligand.[3] Ensure you are using freshly prepared membrane fractions and that the buffer composition is correct. It is also important to check the age and storage conditions of your radioligand and consider purchasing a new batch if it has been stored for an extended period.[3]
-
3. Understanding Stereoisomers
-
Question: I am using a commercially available this compound, and my results differ from published data. Why might this be?
-
Answer: this compound has three chiral centers, meaning it exists as eight different stereoisomers.[1][4] These stereoisomers have significantly different binding affinities for the vesicular monoamine transporter 2 (VMAT2).[1][4] Commercially available DTBZ is often sold as a mixture of isomers.[1] The exact composition of this mixture can vary between batches and suppliers, leading to experimental variability. The (+)-α-HTBZ (or (2R,3R,11bR)-DHTBZ) isomer is the most potent VMAT2 inhibitor.[5][6] Therefore, it is crucial to know the isomeric composition of the DTBZ you are using.
-
Data Presentation
Table 1: VMAT2 Binding Affinities of this compound Stereoisomers
This table summarizes the binding affinities (Ki) of various DTBZ stereoisomers for VMAT2, highlighting the significant variability in potency between isomers.
| Stereoisomer Configuration | Common Name | VMAT2 Binding Affinity (Ki, nM) |
| (2R,3R,11bR) | (+)-α-HTBZ | 1.4 - 3.96[1][5] |
| (2S,3R,11bR) | (+)-β-HTBZ | 12.4 - 13.4[1][5] |
| (2R,3S,11bR) | (-)-β-HTBZ | 71.1[1] |
| (2S,3S,11bS) | (-)-α-HTBZ | 323 - 4630[1][5] |
| (2R,3R,11bS) | - | 1130[1] |
| (2S,3R,11bS) | - | >10,000[1] |
| (2S,3S,11bR) | - | 593[1] |
| (2R,3S,11bS) | - | 14,400[1] |
Experimental Protocols
Protocol 1: [³H]-Dihydrotetrabenazine VMAT2 Binding Assay
This protocol outlines a typical competitive radioligand binding assay to determine the affinity of a test compound for VMAT2.
Materials:
-
Membrane preparation containing VMAT2 (e.g., from rat striatum)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]-Dihydrotetrabenazine ([³H]-DTBZ)
-
Unlabeled DTBZ or another VMAT2 ligand (for determining non-specific binding)
-
Test compound
-
96-well filter plates (e.g., GF/B glass fiber)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound.
-
Dilute the membrane preparation to the desired concentration in assay buffer.
-
Prepare a solution of [³H]-DTBZ at a concentration close to its Kd.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Membrane preparation
-
Either vehicle, a high concentration of unlabeled ligand (for non-specific binding), or the test compound at various concentrations.
-
-
Initiate the binding reaction by adding [³H]-DTBZ to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[7]
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapidly filtering the contents of each well through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3]
-
-
Quantification:
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well.
-
Quantify the bound radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: Workflow for a [³H]-Dihydrotetrabenazine VMAT2 binding assay.
Caption: this compound inhibits VMAT2-mediated monoamine uptake into synaptic vesicles.
Caption: A logical workflow for troubleshooting variability in this compound experiments.
References
- 1. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of this compound as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Dihydrotetrabenazine degradation products and their interference
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential issues related to the degradation of dihydrotetrabenazine (B1670615) and the interference of its degradation products in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary known metabolites of this compound in vivo?
A1: this compound (DTBZ), which is a metabolite of tetrabenazine (B1681281) (TBZ), is further metabolized in vivo. The primary metabolic pathways include mono-oxidation, demethylation, and glucuronide conjugation. O-demethylation of the this compound isomers is a significant pathway mediated primarily by the cytochrome P450 enzyme CYP2D6.
Q2: What are the potential degradation products of this compound under forced degradation conditions?
A2: While specific forced degradation studies on this compound are not extensively published, based on its chemical structure and known metabolic pathways, the following degradation products can be anticipated under stress conditions (acidic, basic, oxidative, photolytic, and thermal):
-
Oxidation: The secondary alcohol group can be oxidized to a ketone, reverting to tetrabenazine. The tertiary amine can be oxidized to an N-oxide. The methoxy (B1213986) groups are also susceptible to oxidation.
-
Demethylation: Similar to its metabolic pathway, the methoxy groups can be demethylated.
-
Dehydration: Under acidic or thermal stress, the secondary alcohol could undergo dehydration.
-
Photodegradation: Based on studies of its parent compound, tetrabenazine, photodegradation may lead to products like dethis compound and detetrahydrotetrabenazine.[1][2]
Q3: How can degradation products of this compound potentially interfere with my experiments?
A3: Degradation products can interfere with your experiments in several ways:
-
Chromatographic Co-elution: Degradation products with similar polarity to this compound may co-elute in liquid chromatography, leading to inaccurate quantification.
-
Mass Spectrometry Interference: Degradation products may have mass-to-charge ratios (m/z) that are isobaric with this compound or its internal standard, causing interference in mass spectrometric detection. Some metabolites, like glucuronides, can undergo in-source fragmentation, reverting to the parent drug and causing falsely elevated results.[3]
-
Pharmacological Assays: If degradation products retain biological activity, they can interfere with in vitro and in vivo pharmacological studies, leading to misleading results.
-
Immunoassays: Structurally similar degradation products can cross-react with antibodies in immunoassays, resulting in inaccurate quantification.
Troubleshooting Guides
Issue 1: Inconsistent quantification of this compound in stability studies.
Possible Cause: Degradation of this compound during sample collection, processing, or storage.
Troubleshooting Steps:
-
Review Sample Handling: Ensure that samples are processed promptly and stored at appropriate temperatures (e.g., -80°C) to minimize degradation.
-
Investigate Matrix Effects: The biological matrix can influence stability. Conduct stability tests in the relevant matrix (e.g., plasma, serum) at different temperatures and for varying durations.
-
Use of Stabilizers: If degradation is unavoidable, consider the use of antioxidants or other appropriate stabilizers.
-
Develop a Stability-Indicating Method: Employ a validated analytical method that can separate this compound from its potential degradation products.
Issue 2: Unexpected peaks observed in the chromatogram during this compound analysis.
Possible Cause: Formation of degradation products due to exposure to light, heat, or incompatible solvents.
Troubleshooting Steps:
-
Protect from Light: Store this compound standards and samples in amber vials or protect them from light to prevent photodegradation.
-
Control Temperature: Maintain consistent and appropriate temperatures for sample storage and during analysis.
-
Solvent Compatibility: Ensure that the solvents used for sample preparation and in the mobile phase are compatible with this compound and do not induce degradation.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector or a similar technique to assess the purity of the this compound peak.
-
Peak Identification: If unknown peaks are consistently observed, use mass spectrometry (MS) to identify the mass of the impurities and deduce their potential structures.
Issue 3: Falsely elevated concentrations of this compound in bioanalytical assays.
Possible Cause: In-source fragmentation of glucuronide metabolites back to the parent this compound in the mass spectrometer.[3]
Troubleshooting Steps:
-
Chromatographic Separation: Optimize the liquid chromatography method to ensure baseline separation of this compound from its glucuronide metabolites.
-
Optimization of MS Conditions: Adjust the ionization source parameters (e.g., temperature, voltages) to minimize in-source fragmentation.
-
Use of a Different Ionization Technique: If in-source fragmentation persists, consider using a softer ionization technique if available.
Data Presentation
Table 1: Potential Degradation Products of this compound and their m/z Values.
| Potential Degradation Product | Proposed Structure/Modification | Expected m/z [M+H]⁺ |
| This compound | - | 320.2 |
| Tetrabenazine | Oxidation of secondary alcohol | 318.2 |
| O-desmethyl-dihydrotetrabenazine | Demethylation of one methoxy group | 306.2 |
| This compound N-oxide | Oxidation of the tertiary amine | 336.2 |
| Dehydro-dihydrotetrabenazine | Dehydrogenation | 318.2 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3%)
-
Methanol, Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Dissolve this compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C in an oven for 24 hours.
-
Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with a control sample, using a stability-indicating LC-MS/MS method.
Protocol 2: Stability-Indicating LC-MS/MS Method
Objective: To separate and quantify this compound in the presence of its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 320.2 → 165.1
-
Potential Degradation Products: Monitor for the m/z values listed in Table 1 with appropriate product ions.
-
-
Source Parameters: Optimize source temperature, gas flows, and voltages to achieve maximum sensitivity and minimize in-source fragmentation.
Visualizations
Caption: Potential degradation and metabolic pathways of this compound.
Caption: Workflow for forced degradation studies of this compound.
Caption: Troubleshooting logic for this compound analysis issues.
References
- 1. Structural elucidation of two photolytic degradation products of tetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Dosing Schedules for Chronic Dihydrotetrabenazine (DTBZ) Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining dosing schedules for chronic dihydrotetrabenazine (B1670615) (DTBZ) treatment in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTBZ) and why is it used in research?
A1: this compound (DTBZ) is the primary active metabolite of tetrabenazine (B1681281) (TBZ) and its derivatives, such as deutetrabenazine and valbenazine (B1662120).[1] It is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2).[2][3] VMAT2 is responsible for packaging monoamine neurotransmitters (e.g., dopamine, serotonin, norepinephrine) into synaptic vesicles for release.[4][5] By inhibiting VMAT2, DTBZ depletes the levels of these neurotransmitters, making it a valuable tool for studying conditions associated with hyperkinetic movements, such as Huntington's disease and tardive dyskinesia, in animal models.[6]
Q2: Which stereoisomer of DTBZ is the most potent VMAT2 inhibitor?
A2: The VMAT2 binding affinity of DTBZ is highly stereospecific. The (+)-α-HTBZ, specifically the (2R,3R,11bR)-DHTBZ stereoisomer, demonstrates the highest affinity and is considered the most potent inhibitor of VMAT2.[3] In contrast, other stereoisomers have significantly lower binding affinities.[3] Therefore, for targeted VMAT2 inhibition, it is crucial to use the correct stereoisomer.
Q3: What are the main differences between tetrabenazine, deutetrabenazine, and valbenazine in preclinical studies?
A3: The primary difference lies in their pharmacokinetic profiles, which subsequently affects the dosing schedule.
-
Tetrabenazine (TBZ): It is rapidly metabolized into four main DTBZ isomers.[1] Its shorter half-life often necessitates more frequent administration.[7]
-
Deutetrabenazine: This is a deuterated form of tetrabenazine. The deuterium (B1214612) substitution slows down its metabolism by CYP2D6, resulting in a longer half-life of its active DTBZ metabolites compared to those of tetrabenazine.[8] This allows for less frequent dosing.
-
Valbenazine: This is a prodrug of (+)-α-HTBZ, the most potent DTBZ isomer.[8] It is designed for a slower and more controlled release of the active metabolite, also allowing for less frequent administration.[4]
Understanding these differences is key to selecting the appropriate compound and designing a chronic dosing study.
Q4: What is a typical starting dose for DTBZ in rodent studies?
A4: The starting dose can vary depending on the specific DTBZ derivative, the animal model, and the desired level of VMAT2 inhibition. A common approach is to perform a dose-response study to determine the optimal dose for the intended pharmacological effect. For example, in one study investigating a DTBZ derivative, doses ranging from 0.16 to 10.4 μmol/kg were administered to rats to assess the dose-dependent inhibition of locomotor activity.[9] It is recommended to consult the literature for doses used in similar experimental paradigms and to conduct a pilot study to establish the effective dose range for your specific model.
Troubleshooting Guides
Formulation and Administration Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Precipitation or instability of the dosing solution. | - Poor solubility of DTBZ in the chosen vehicle.- Incorrect pH of the solution.- Degradation of the compound over time. | - Vehicle Selection: Consult resources on appropriate vehicles for animal studies. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO, cyclodextrins, or Tween 80.[10] For initial synthesis, DTBZ can be prepared in DMSO with potassium hydroxide.[11]- pH Adjustment: Ensure the pH of the vehicle is compatible with the compound's stability and suitable for the route of administration.- Fresh Preparation: Prepare dosing solutions fresh daily, if possible. If solutions need to be stored, conduct stability tests under the intended storage conditions (e.g., temperature, light exposure). |
| Variability in animal response to the same dose. | - Inconsistent administration technique (e.g., variable injection volume, incorrect placement of gavage tube).- Stress-induced variability in drug absorption and metabolism. | - Standardize Administration: Ensure all personnel are thoroughly trained in the administration technique. Use calibrated equipment to ensure accurate dosing volumes.- Acclimatization: Allow animals to acclimate to the experimental procedures and handling to minimize stress. |
Efficacy and Dosing Schedule Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Lack of expected pharmacological effect (e.g., no reduction in hyperlocomotion). | - The dose is too low.- Poor bioavailability due to formulation or route of administration.- Incorrect DTBZ stereoisomer is being used. | - Dose-Response Study: Conduct a dose-escalation study to determine the effective dose range in your animal model.[9]- Pharmacokinetic Analysis: If possible, measure plasma concentrations of the active DTBZ metabolite to assess exposure.- Verify Compound Identity: Confirm the identity and purity of the DTBZ stereoisomer being used. |
| Waning effect of the drug before the next scheduled dose. | - The dosing interval is too long for the compound's half-life. | - Review Pharmacokinetics: Re-evaluate the pharmacokinetic profile of the specific DTBZ prodrug being used. Compounds like tetrabenazine have a shorter half-life than deutetrabenazine or valbenazine.[7][8]- Adjust Dosing Frequency: Increase the dosing frequency (e.g., from once to twice daily) or consider switching to a longer-acting derivative like deutetrabenazine or valbenazine. |
| Excessive pharmacological effect or adverse events. | - The dose is too high. | - Dose Reduction: Reduce the dose to a lower, better-tolerated level. A dose-titration strategy is often employed in clinical settings and can be adapted for preclinical studies.[4] |
Adverse Effects and Animal Welfare
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Animals appear sedated, lethargic, or show signs of depression (e.g., reduced grooming, social interaction). | - Excessive VMAT2 inhibition leading to significant monoamine depletion.- Off-target effects of the parent drug or other metabolites.[1] | - Monitor Behavior: Implement a regular monitoring schedule to observe for signs of sedation, akathisia (restlessness), or other behavioral changes.[8]- Dose Adjustment: Reduce the dose to the minimum effective level to mitigate side effects.- Refine Dosing Schedule: For compounds with a shorter half-life, splitting the total daily dose into multiple smaller doses may help to maintain a more stable plasma concentration and reduce peak-dose-related side effects. |
| Weight loss or reduced food and water intake. | - Sedation or other adverse effects may reduce the animal's motivation to eat or drink.- Basal cell hyperplasia of the stomach's nonglandular mucosa has been observed in rats with chronic administration of some compounds.[12] | - Daily Monitoring: Monitor body weight and food/water consumption daily.- Provide Supportive Care: Ensure easy access to food and water. Consider providing palatable, high-moisture food if intake is low.- Veterinary Consultation: Consult with a veterinarian if significant weight loss or other health concerns arise. |
Quantitative Data
Table 1: VMAT2 Binding Affinity of DTBZ Stereoisomers
| Compound | Stereoisomer | VMAT2 Binding Affinity (Ki, nM) |
| (+)-Tetrabenazine | (3R,11bR) | 4.47 |
| (-)-Tetrabenazine | (3S,11bS) | 36,400 |
| (+)-α-Dihydrotetrabenazine | (2R,3R,11bR) | 3.96 |
| (-)-α-Dihydrotetrabenazine | (2S,3S,11bS) | Not reported |
| (+)-β-Dihydrotetrabenazine | (2S,3R,11bR) | 13.4 |
| (-)-β-Dihydrotetrabenazine | (2R,3S,11bS) | Not reported |
| Data from Yao et al. (2011).[3] |
Table 2: Dose-Dependent Effect of a DTBZ Derivative on Locomotor Activity in Rats
| Dose (µmol/kg) | Reduction in Locomotor Activity (%) |
| 0.16 | 18.6 |
| 0.32 | 58.6 |
| 1.3 | 95.5 |
| 2.6 | >98.4 |
| 5.2 | >98.4 |
| 10.4 | >98.4 |
| Data adapted from a study on (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine.[9] |
Experimental Protocols
Protocol: Establishing a Dose-Response Relationship for a DTBZ Derivative on Locomotor Activity in Rats
This protocol is based on the methodology described by Yang et al. (2021).[9]
-
Animals: Male Sprague-Dawley rats (n=12 per group).
-
Acclimatization: Allow animals to acclimate to the housing facility for at least one week and to the testing room for at least 1 hour before the experiment.
-
Drug Preparation:
-
Prepare a stock solution of the DTBZ derivative in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Prepare serial dilutions to achieve the desired final doses.
-
-
Administration:
-
Administer the vehicle or the DTBZ derivative at various doses (e.g., 0.16, 0.32, 1.3, 2.6, 5.2, 10.4 µmol/kg) via oral gavage.
-
-
Locomotor Activity Measurement:
-
Immediately after administration, place the rats in individual locomotor activity chambers.
-
Record the total distance traveled for a defined period (e.g., 1 hour, starting 30 minutes post-administration).
-
-
Data Analysis:
-
Calculate the mean total distance traveled for each group.
-
Determine the percent reduction in locomotor activity for each dose group compared to the vehicle control group using the formula: % Reduction = [(Mean distance of vehicle group - Mean distance of drug group) / Mean distance of vehicle group] * 100
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
-
Visualizations
Caption: Mechanism of VMAT2 inhibition by this compound.
Caption: Experimental workflow for refining a chronic dosing schedule.
Caption: Logical relationships for troubleshooting common experimental issues.
References
- 1. Differences in this compound Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of this compound as VMAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of this compound as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurologylive.com [neurologylive.com]
- 5. Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical experience and treatment considerations with vesicular monoamine transport 2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gadconsulting.com [gadconsulting.com]
- 11. [Quick and simple synthesis of (11)C-(+)-alpha-dihydrotetrabenazine to be used as a PET radioligand of vesicular monoamine transporters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chronic toxicity and oncogenicity studies of ingested 1, 3-dichloropropene in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dihydrotetrabenazine (DTBZ) PET Imaging
Welcome to the technical support center for dihydrotetrabenazine (B1670615) (DTBZ) PET scan data interpretation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on experimental protocols and data analysis.
Frequently Asked Questions (FAQs)
Q1: What is DTBZ and why is it used in PET imaging?
A1: this compound (DTBZ) is a high-affinity ligand for the vesicular monoamine transporter type 2 (VMAT2).[1] VMAT2 is a protein responsible for transporting monoamine neurotransmitters (like dopamine (B1211576), serotonin, and norepinephrine) into synaptic vesicles for storage and release.[2][3] Because VMAT2 density is an indicator of the integrity of monoaminergic nerve terminals, radiolabeled DTBZ (commonly with Carbon-11 or Fluorine-18) is used in Positron Emission Tomography (PET) to quantify these terminals in the brain.[4][5] This makes it a valuable tool for studying neurodegenerative disorders such as Parkinson's disease and Huntington's disease.[3][5]
Q2: Which DTBZ isomer is most relevant for VMAT2 binding?
A2: The binding of DTBZ to VMAT2 is highly stereospecific. The (+)-α-DTBZ isomer (also referred to as [+]-α-HTBZ) demonstrates a significantly higher affinity for VMAT2 compared to other isomers.[6][7] For instance, the (+)-enantiomer can have a binding affinity that is over 1000 times greater than the (-)-enantiomer.[3] Therefore, PET imaging studies almost exclusively use radiolabeled (+)-α-DTBZ to ensure specific and high-affinity binding to VMAT2.
Q3: What are the main differences between Carbon-11 and Fluorine-18 labeled DTBZ tracers?
A3: The primary difference lies in the half-life of the radioisotope. Carbon-11 has a short half-life of about 20 minutes, while Fluorine-18 has a longer half-life of approximately 110 minutes.[8]
-
¹¹C-DTBZ: The short half-life requires an on-site cyclotron for production and allows for repeat scans in the same subject on the same day.[3] However, the rapid decay limits the scan duration and can be challenging for complex kinetic modeling.
-
¹⁸F-DTBZ Analogs (e.g., ¹⁸F-FP-DTBZ): The longer half-life allows for off-site production and distribution, making it more accessible for clinical settings.[8] It also permits longer scan times, which can improve signal-to-noise ratios and may be more suitable for equilibrium-based analysis methods.[9] Some deuterated ¹⁸F-labeled analogs, like [¹⁸F]FE-DTBZ-d4, have been developed to improve stability against defluorination and may offer higher brain uptake.[10][11]
Q4: Is DTBZ binding affected by patient medications or endogenous dopamine levels?
A4: DTBZ binding to VMAT2 is considered relatively stable and less susceptible to acute fluctuations in synaptic dopamine levels or competition from common dopaminergic medications compared to tracers for the dopamine transporter (DAT).[5][12] However, severe and prolonged alterations in dopamine stores can have a measurable effect. For example, significant depletion of dopamine with α-methyl-p-tyrosine (AMPT) has been shown to increase [¹¹C]DTBZ binding in animal studies, an effect that was reversible with L-DOPA administration.[1] Therefore, it is crucial to document all patient medications, particularly those affecting monoamine systems like tetrabenazine (B1681281) or its derivatives.
Troubleshooting Guides
Problem 1: Low Striatal Signal or Poor Target-to-Background Ratio
-
Possible Cause 1: Radiotracer Synthesis/Quality Issues.
-
Troubleshooting: Verify the radiochemical purity and specific activity of the tracer batch. Impurities or low specific activity can lead to poor target binding and increased nonspecific signal. A new synthesis procedure for ¹¹C-(+)DTBZ has been shown to reliably produce a radiochemical purity of >99%.[13]
-
-
Possible Cause 2: Patient Medication Interference.
-
Troubleshooting: Review the patient's medication history for any VMAT2 inhibitors (e.g., tetrabenazine, deutetrabenazine, valbenazine).[6] These drugs will directly compete with the radiotracer for binding to VMAT2, significantly reducing the specific signal. A sufficient washout period is required before scanning.
-
-
Possible Cause 3: Incorrect Image Acquisition or Processing.
-
Troubleshooting: Ensure the dynamic scan was acquired for the appropriate duration (e.g., at least 60 minutes for ¹¹C-DTBZ).[14] Confirm that motion correction has been applied, as patient movement can blur the image and reduce regional uptake values. Verify that the chosen reference region is appropriate and devoid of specific binding. The occipital cortex or cerebellum are commonly used.[12][15]
-
Problem 2: High Variability in Quantitative Results (e.g., Binding Potential)
-
Possible Cause 1: Inconsistent Kinetic Modeling Approach.
-
Troubleshooting: The choice of kinetic model can significantly impact results. While a three-compartment model may provide a better fit to the data, a two-compartment model can yield more stable estimates of the total distribution volume (DVtot), a parameter related to VMAT2 density.[14] The Logan graphical analysis is also frequently used to derive binding potential (BP).[4] It is critical to use a consistent and validated modeling approach for all subjects within a study to ensure comparability.
-
-
Possible Cause 2: Partial Volume Effects (PVE).
-
Troubleshooting: Atrophy of brain structures, particularly the striatum in neurodegenerative diseases, can lead to an underestimation of radiotracer uptake due to the limited spatial resolution of PET scanners. This is known as the partial volume effect.[16] Applying a validated partial volume correction (PVC) method, often requiring a co-registered anatomical MRI, is recommended to obtain more accurate quantification, though it may also introduce noise.[16]
-
-
Possible Cause 3: Inappropriate Reference Region.
-
Troubleshooting: The reference region is assumed to be devoid of VMAT2, representing non-displaceable binding. The cerebellum is often used, but some studies prefer the occipital cortex.[12][15] The choice must be consistent. In some specific applications, like pancreatic imaging, identifying a suitable reference tissue is a significant challenge.[9][17]
-
Problem 3: Unexpected Asymmetry or Regional Distribution of Binding
-
Possible Cause 1: Pathophysiology of the Disease.
-
Troubleshooting: In many neurodegenerative diseases, the loss of dopaminergic terminals is asymmetric. For example, in early Parkinson's disease, DTBZ binding is often significantly more reduced in the posterior putamen contralateral to the side of symptom onset.[18][19] This asymmetry is an expected finding and correlates with clinical features like bradykinesia and rigidity.[18]
-
-
Possible Cause 2: Image Co-registration or ROI Definition Errors.
-
Troubleshooting: Inaccurate co-registration of the PET image to an anatomical MRI or inconsistent definition of regions of interest (ROIs) can introduce artificial asymmetry. Use a validated, automated pipeline for ROI definition to ensure consistency across all subjects.[15][20] Visually inspect the co-registration and ROI placement for each subject.
-
Quantitative Data Summary
Table 1: VMAT2 Binding Affinity of DTBZ Isomers and Related Compounds
| Compound | Isomer | In Vitro VMAT2 Affinity (Ki, nM) |
| This compound (HTBZ) | (+)-α-HTBZ | 1.4 - 3.96 |
| This compound (HTBZ) | (+)-β-HTBZ | 12.4 |
| This compound (HTBZ) | (-)-α-HTBZ | ~23,700 |
| Deutetrabenazine Metabolite | [+]-α-deuHTBZ | 1.5 |
| Deutetrabenazine Metabolite | [+]-β-deuHTBZ | 12.4 |
| (Data sourced from references[6][7]) |
Table 2: Example Striatal SUVR Values for ¹⁸F-FP-DTBZ in Parkinson's Disease (PD) vs. Healthy Controls (HC)
| Brain Region (Contralateral to Symptom Onset) | Healthy Controls (SUVR, Mean) | Parkinson's Disease (SUVR, Mean) | % Reduction in PD |
| Caudate | 5.23 | 4.30 | -17.8% |
| Anterior Dorsal Putamen (ADP) | 6.55 | 3.23 | -50.7% |
| Posterior Dorsal Putamen (PDP) | 6.20 | 2.08 | -66.4% |
| (SUVR calculated using the occipital lobe as the reference region. Data adapted from reference[15]) |
Experimental Protocols & Workflows
Key Experiment: Dynamic DTBZ PET Scan for VMAT2 Quantification
Objective: To quantify VMAT2 density in the brain using dynamic PET imaging with a radiolabeled DTBZ tracer (e.g., [¹¹C]DTBZ).
Methodology:
-
Patient Preparation:
-
Obtain written informed consent.[21]
-
Patients should be fasting for at least 4-6 hours.
-
A detailed medication history must be recorded, with special attention to drugs affecting monoamine systems. A washout period may be required.
-
An intravenous line is placed for radiotracer injection.
-
-
Radiotracer Synthesis:
-
Image Acquisition:
-
The patient is positioned in the PET scanner with the head immobilized to minimize motion.
-
A transmission scan (using a CT or Germanium-68 source) is performed for attenuation correction.
-
A bolus injection of the radiotracer (e.g., ~666 MBq for [¹¹C]DTBZ) is administered intravenously.[14]
-
Dynamic emission scanning begins simultaneously with the injection and continues for 60-90 minutes.[3][14] The data is typically acquired in a series of time frames of increasing duration.
-
-
Image Processing and Analysis:
-
The dynamic PET data is reconstructed, correcting for attenuation, scatter, and radioactive decay.
-
A workflow for processing this data is visualized in the diagram below. This includes motion correction, co-registration with an anatomical MRI, definition of regions of interest (ROIs) for target areas (e.g., caudate, putamen) and a reference region (e.g., cerebellum or occipital cortex), and extraction of time-activity curves (TACs) for each ROI.[12][15]
-
Logical Diagrams
Troubleshooting Low Striatal Binding
This decision tree outlines a logical process for investigating the cause of unexpectedly low VMAT2 binding signal in the striatum.
References
- 1. In Vivo [11C]this compound ([11C]DTBZ) Binding in Rat Striatum: Sensitivity to Dopamine Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and analysis of this compound derivatives as novel vesicular monoamine transporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Potential Positron Emission Tomography Imaging Agent for Vesicular Monoamine Transporter Type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. PET/CT in diagnosis of movement disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Optically Resolved 9-fluoropropyl-dihydrotetrabenazine as a Potential PET Imaging Agent Targeting Vesicular Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PET Imaging of VMAT2 with the Novel Radioligand [18F]FE-DTBZ-d4 in Nonhuman Primates: Comparison with [11C]DTBZ and [18F]FE-DTBZ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diagnostic value of striatal 18F-FP-DTBZ PET in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Quick and simple synthesis of (11)C-(+)-alpha-dihydrotetrabenazine to be used as a PET radioligand of vesicular monoamine transporters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetic evaluation of [11C]this compound by dynamic PET: measurement of vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Diagnostic value of striatal 18F-FP-DTBZ PET in Parkinson’s disease [frontiersin.org]
- 16. Frontiers | Challenges and innovations in brain PET analysis of neurodegenerative disorders: a mini-review on partial volume effects, small brain region studies, and reference region selection [frontiersin.org]
- 17. PET quantification of pancreatic VMAT 2 binding using (+) and (−) enantiomers of [18F]FP-DTBZ in baboons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound positron emission tomography imaging in early, untreated Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Diagnostic value of striatal 18F-FP-DTBZ PET in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ovid.com [ovid.com]
Technical Support Center: Immunohistochemistry in Dihydrotetrabenazine-Treated Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering artifacts in immunohistochemistry (IHC) experiments involving tissues treated with dihydrotetrabenazine (B1670615) (DTBZ).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTBZ) and how does it affect tissues?
A1: this compound is the active metabolite of tetrabenazine (B1681281) and a potent, reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2] VMAT2 is responsible for transporting monoamine neurotransmitters (like dopamine, serotonin, and norepinephrine) from the cytoplasm into synaptic vesicles for storage and subsequent release.[3][4][5] By inhibiting VMAT2, DTBZ leads to the depletion of these monoamines from presynaptic nerve terminals.[2][4][6] This depletion is the primary mechanism of action and can affect the physiological state of the tissue, which may have downstream effects on protein expression and localization that could be relevant for IHC studies.
Q2: Can DTBZ treatment directly cause artifacts in immunohistochemistry?
A2: While there is no direct evidence in the scientific literature to suggest that DTBZ itself chemically interferes with the IHC process, its pharmacological effects on the tissue could indirectly lead to staining issues. For example, prolonged monoamine depletion might alter the expression levels or post-translational modifications of your protein of interest, potentially leading to weaker than expected staining. It is also conceivable that changes in the cellular environment due to DTBZ treatment could affect tissue morphology or antigen accessibility. Therefore, it is crucial to have appropriate controls, such as tissue from vehicle-treated animals, to distinguish between treatment-induced biological changes and technical IHC artifacts.
Q3: What are the most common artifacts encountered in IHC, and could they be more prevalent in DTBZ-treated tissues?
A3: The most common IHC artifacts include weak or no staining, high background, and non-specific signal.[7][8][9] While these are general issues in IHC, some could be exacerbated by the physiological changes in DTBZ-treated tissues. For instance, if your target protein's expression is downregulated as a biological consequence of DTBZ treatment, you might observe weak staining. High background could occur if the tissue integrity is compromised, although this is not a reported effect of DTBZ. Careful optimization of your IHC protocol is key to mitigating these potential issues.
Q4: Is antigen retrieval necessary for tissues treated with DTBZ?
A4: The necessity of antigen retrieval is primarily determined by the type of tissue fixation used, not by the drug treatment.[10][11] Formalin fixation, which is commonly used for preserving tissue morphology, creates cross-links that can mask antigenic sites.[10] These masked epitopes must be "retrieved" for the primary antibody to bind. Therefore, if you are using formalin-fixed, paraffin-embedded tissues, antigen retrieval (either heat-induced or enzymatic) is almost always a critical step, regardless of whether the tissue was treated with DTBZ.[12][13]
Troubleshooting Guides
Problem 1: Weak or No Staining
This is a common issue where the target antigen is not detected or the signal is very faint.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Antibody Issues | |
| Primary antibody not validated for IHC | Ensure the antibody is validated for the specific application (IHC) and tissue type (e.g., paraffin-embedded, frozen).[7][14] |
| Improper antibody dilution | Perform a titration experiment to determine the optimal antibody concentration.[15] |
| Primary and secondary antibodies are incompatible | Use a secondary antibody raised against the host species of the primary antibody (e.g., anti-mouse secondary for a mouse primary).[7][14] |
| Antibody storage issues | Store antibodies according to the manufacturer's instructions to avoid degradation. Avoid repeated freeze-thaw cycles.[7][14] |
| Protocol & Reagent Issues | |
| Inadequate antigen retrieval | Optimize the antigen retrieval method (heat-induced or enzymatic), buffer pH, temperature, and incubation time.[10][12] |
| Insufficient permeabilization (for intracellular targets) | If the target is intracellular, include a permeabilization step with a detergent like Triton X-100.[7] |
| Tissue sections dried out during staining | Keep slides moist with buffer throughout the staining procedure.[8][16] |
| Insufficient incubation times | Increase the incubation time for the primary and/or secondary antibody.[14] |
| Tissue-Specific Issues (Potentially related to DTBZ) | |
| Low or absent target protein expression | Confirm protein expression in your tissue using an alternative method like Western blotting.[15] The biological effect of DTBZ may have downregulated your target. |
| Slides stored for too long | Use freshly cut tissue sections for best results. If storage is necessary, keep slides at 4°C.[7][8] |
Problem 2: High Background or Non-Specific Staining
This occurs when staining is observed in areas where the target antigen is not expected, obscuring the specific signal.[9]
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Antibody Issues | |
| Primary or secondary antibody concentration too high | Decrease the antibody concentration and/or incubation time.[15][16] |
| Non-specific binding of secondary antibody | Use a secondary antibody that has been pre-adsorbed against the species of your sample tissue. |
| Protocol & Reagent Issues | |
| Inadequate blocking | Increase the concentration of the blocking agent (e.g., normal serum, BSA) and/or the blocking time.[16][17] The blocking serum should be from the same species as the secondary antibody.[17] |
| Endogenous peroxidase or biotin (B1667282) activity | If using an HRP-conjugated secondary, quench endogenous peroxidase activity with 3% H2O2.[8] If using a biotin-based detection system, block endogenous biotin. |
| Over-fixation of tissue | Reduce the fixation time. Over-fixation can lead to increased non-specific binding.[16] |
| Incomplete deparaffinization | Ensure complete removal of paraffin (B1166041) by using fresh xylene and sufficient incubation times.[16] |
| Insufficient washing | Increase the number and/or duration of wash steps between antibody incubations.[15] |
| Tissue-Specific Issues | |
| Presence of Fc receptors in the tissue | Block Fc receptors with an appropriate Fc blocking reagent.[9] |
| Necrotic or damaged tissue | Ensure the use of healthy, well-preserved tissue. Necrotic areas can non-specifically bind antibodies.[18] |
Experimental Protocols
Standard Immunohistochemistry Protocol for Paraffin-Embedded Tissues
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by sequential immersion in 100%, 90%, and 80% ethanol (B145695) for 3 minutes each.
-
Rinse slides in running tap water for 30 seconds.
-
Place slides in a PBS wash bath for 30 minutes.
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Immerse slides in a staining dish containing antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0).[12][13]
-
Heat the slides in a microwave, pressure cooker, or water bath at 95-100°C for a predetermined optimal time (typically 10-20 minutes).[10][12]
-
Allow the slides to cool to room temperature in the retrieval buffer.[12]
-
-
Blocking Endogenous Enzymes (if necessary):
-
To block endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes.[8]
-
Rinse with PBS.
-
-
Blocking Non-Specific Binding:
-
Primary Antibody Incubation:
-
Dilute the primary antibody in antibody diluent (e.g., PBS with 1% BSA) to the optimal concentration.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the slides three times in PBS for 5 minutes each.
-
Incubate with a biotinylated or fluorophore-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1-2 hours at room temperature.
-
-
Detection:
-
If using an enzyme-conjugated secondary antibody, wash the slides and incubate with the appropriate substrate-chromogen solution (e.g., DAB for HRP) until the desired color intensity develops.
-
If using a fluorescent secondary antibody, wash the slides.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with a suitable nuclear stain like hematoxylin (B73222) (for chromogenic detection).
-
Dehydrate the sections through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium. For fluorescence, use an aqueous mounting medium with an anti-fade agent.
-
Visualizations
Caption: General workflow for immunohistochemistry on paraffin-embedded tissues.
Caption: Simplified signaling pathway showing the mechanism of action of DTBZ.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Deutetrabenazine? [synapse.patsnap.com]
- 4. real.mtak.hu [real.mtak.hu]
- 5. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 9. Artifacts in IHC | BIOZOL [biozol.de]
- 10. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 11. Antigen retrieval - Wikipedia [en.wikipedia.org]
- 12. bosterbio.com [bosterbio.com]
- 13. IHC Antigen Retrieval | Proteintech Group [ptglab.co.jp]
- 14. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 15. Immunohistochemistry Troubleshooting | Antibodies.com [antibodies.com]
- 16. biossusa.com [biossusa.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrotetrabenazine Subcutaneous Injection Vehicle Selection: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selection of a suitable subcutaneous (SC) injection vehicle for dihydrotetrabenazine (B1670615) (DTBZ).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a subcutaneous formulation for this compound?
This compound, the active metabolite of tetrabenazine (B1681281), presents several formulation challenges due to its physicochemical properties. As tetrabenazine is sparingly soluble in water, DTBZ is also expected to have limited aqueous solubility.[1][2] Key challenges include:
-
Poor Aqueous Solubility: DTBZ has limited solubility in water, making it difficult to develop a simple aqueous solution for injection.[]
-
Potential for Precipitation: Upon injection into the subcutaneous space (pH ~7.4), a formulation with a non-physiological pH or solvent composition may lead to drug precipitation, resulting in poor bioavailability and potential injection site reactions.[4]
-
Injection Site Reactions (ISRs): The vehicle components, pH, osmolality, and the presence of undissolved drug particles can all contribute to pain, redness, swelling, and itching at the injection site.[5][6]
-
Formulation Stability: The formulation must remain physically and chemically stable throughout its shelf life under specified storage conditions.[7]
Q2: What are the initial steps to consider when selecting a vehicle for this compound?
The initial steps involve characterizing the physicochemical properties of DTBZ and defining the target product profile. This includes:
-
Determine the aqueous solubility of DTBZ across a physiologically relevant pH range (e.g., pH 4-8).
-
Assess the solubility of DTBZ in various pharmaceutically acceptable non-aqueous solvents and co-solvents.[8]
-
Define the target dose and desired injection volume. Subcutaneous injections are typically limited to a small volume (usually under 2 mL) to minimize patient discomfort.[9]
-
Consider the desired release profile (e.g., immediate or sustained release).
Q3: What are some common vehicle strategies for poorly water-soluble drugs like this compound?
Several strategies can be employed to formulate poorly water-soluble drugs for subcutaneous administration:
-
Co-solvent Systems: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol) can enhance solubility.[10]
-
pH Adjustment: If the drug has ionizable groups, adjusting the pH of the formulation can increase solubility. Tetrabenazine has a pKa of 6.51, suggesting that the solubility of DTBZ may also be pH-dependent.[11]
-
Surfactants: The inclusion of non-ionic surfactants (e.g., polysorbates, poloxamers) can improve solubility and prevent precipitation by forming micelles.
-
Complexation: Using complexing agents like cyclodextrins can increase the apparent solubility of the drug. A formulation with SBE-β-CD has been described for in vivo use.[12][13]
-
Lipid-based Formulations: For highly lipophilic compounds, lipid-based vehicles such as oils or self-emulsifying drug delivery systems (SEDDS) can be considered.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase the dissolution rate and bioavailability.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution during formulation preparation or storage.
-
Potential Cause: The solubility limit of DTBZ in the chosen vehicle has been exceeded.
-
Troubleshooting Steps:
-
Verify Solubility Data: Ensure you have accurate solubility data for DTBZ in the specific vehicle system you are using (see Table 1).
-
Increase Solvent Content: If using a co-solvent system, try increasing the proportion of the organic solvent in which DTBZ is more soluble.
-
Adjust pH: If the formulation pH is near the pKa of DTBZ, a slight adjustment away from the pKa may improve solubility.
-
Incorporate Solubilizing Excipients: Consider adding a surfactant or a complexing agent like a cyclodextrin (B1172386) to the formulation.
-
Temperature Control: Gently warming the solution may help dissolve the compound, but be cautious of potential degradation.[9] Ensure the compound remains in solution upon cooling to storage temperature.
-
Sonication: Use of a sonication bath can aid in the dissolution of stubborn particles.[9]
-
Issue 2: The formulation is clear upon preparation but shows precipitation after subcutaneous injection in an animal model.
-
Potential Cause: The change in physiological conditions at the injection site (e.g., pH buffering to ~7.4, dilution with interstitial fluid) causes the drug to precipitate.
-
Troubleshooting Steps:
-
Plasma Precipitation Test: Conduct an in vitro test by diluting the formulation with control plasma to observe for any precipitation.[4]
-
Modify Formulation to be More Robust to pH Change: Increase the buffer capacity of the formulation or select excipients that are less sensitive to pH changes.
-
Reduce Drug Concentration: Lowering the drug concentration in the formulation may prevent it from exceeding the solubility limit upon injection. This may necessitate a larger injection volume, which needs to be balanced with tolerability.
-
Utilize a Carrier System: Consider formulations like micelles or liposomes that can protect the drug from the aqueous environment of the subcutaneous space.
-
Issue 3: Injection site reactions (e.g., redness, swelling, pain) are observed in animal studies.
-
Potential Cause: ISRs can be caused by the drug itself, the vehicle components, the formulation's physicochemical properties (pH, osmolality), or the injection procedure.[14]
-
Troubleshooting Steps:
-
Evaluate Vehicle Tolerability: Inject the vehicle alone (without DTBZ) to determine if it is the cause of the reaction. Some organic solvents like DMSO can cause irritation.[10]
-
Adjust pH and Osmolality: Aim for a formulation pH between 5.5 and 8.5 and an osmolality close to physiological (~300 mOsm/kg) to minimize pain and irritation.[4]
-
Change Excipients: Some excipients are more irritating than others. Review the safety profile of each component for subcutaneous administration.
-
Optimize Injection Technique: Ensure proper injection technique, including rotating injection sites and using an appropriate needle gauge and length.[14]
-
Consider Anti-inflammatory Agents: In some cases, co-formulating with a small amount of a locally acting anti-inflammatory agent may be considered, though this adds complexity.
-
Dilute the Formulation: A more dilute formulation may be better tolerated.
-
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (DTBZ) | Tetrabenazine (TBZ) | Reference(s) |
| Molecular Formula | C₁₉H₂₉NO₃ | C₁₉H₂₇NO₃ | [12],[15] |
| Molecular Weight | 319.44 g/mol | 317.4 g/mol | [12],[15] |
| Aqueous Solubility | Limited/Sparingly Soluble | Sparingly soluble in water; does not mix well with water. | [],[1],[2],[11] |
| Solubility in Organic Solvents | Soluble in DMSO (25 mg/mL), Chloroform, Methanol | Soluble in Ethanol (~10 mg/mL), DMSO (~25 mg/mL), DMF (~30 mg/mL), Chloroform | [8],[15],[12] |
| pKa | Not explicitly found, but parent drug has a pKa. | 6.51 | [11] |
Table 2: Example Subcutaneous Vehicle Formulations for this compound (from literature for in vivo studies)
| Formulation Component | Concentration | Purpose | Reference(s) |
| Formulation 1 | [12],[13] | ||
| This compound | ≥ 2.5 mg/mL | Active Pharmaceutical Ingredient | [12],[13] |
| DMSO | 10% | Co-solvent | [12],[13] |
| PEG300 | 40% | Co-solvent | [12],[13] |
| Tween-80 | 5% | Surfactant/Solubilizer | [12],[13] |
| Saline | 45% | Vehicle base, tonicity agent | [12],[13] |
| Formulation 2 | [12],[13] | ||
| This compound | ≥ 2.5 mg/mL | Active Pharmaceutical Ingredient | [12],[13] |
| DMSO | 10% | Co-solvent | [12],[13] |
| 20% SBE-β-CD in Saline | 90% | Complexing agent/Solubilizer in aqueous vehicle | [12],[13] |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is adapted from standard shake-flask solubility assay procedures.[16][17][18][19]
Objective: To determine the equilibrium solubility of this compound in a selected vehicle.
Materials:
-
This compound powder
-
Selected vehicle (e.g., phosphate-buffered saline pH 7.4, co-solvent mixtures)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound powder to a glass vial. This is to ensure that a saturated solution is achieved.
-
Add a known volume of the selected vehicle to the vial.
-
Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.
-
After shaking, visually inspect the vials to ensure excess solid is still present.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method.
-
Repeat the experiment in triplicate to ensure reproducibility.
Protocol 2: Stability Testing of this compound Formulation
This protocol is based on ICH Q1A(R2) guidelines for stability testing.[7][20][21][22]
Objective: To evaluate the physical and chemical stability of a this compound formulation under accelerated and long-term storage conditions.
Materials:
-
Final this compound formulation in the proposed container closure system.
-
Stability chambers set to specified temperature and humidity conditions.
-
Analytical methods for assay, impurities/degradation products, and physical appearance.
Procedure:
-
Prepare at least three batches of the final formulation.
-
Place the samples in stability chambers under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Withdraw samples at predetermined time points.
-
Long-term testing frequency: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated testing frequency: 0, 3, and 6 months.[7]
-
-
At each time point, analyze the samples for the following:
-
Physical Appearance: Visual inspection for color change, clarity, and precipitation.
-
pH: Measure the pH of the formulation.
-
Assay: Quantify the concentration of this compound.
-
Impurities and Degradation Products: Use a stability-indicating HPLC method to identify and quantify any new peaks.
-
Particulate Matter: For injectable solutions, analyze for sub-visible particles.
-
-
Evaluate the data to establish a shelf life and recommended storage conditions.
Protocol 3: In Vitro Release Testing (IVRT)
This protocol outlines a general approach for IVRT of a subcutaneous formulation, adaptable to methods like sample and separate or flow-through cell (USP Apparatus 4).[23][24][25]
Objective: To determine the rate and extent of this compound release from the formulation in a simulated physiological environment.
Materials:
-
This compound formulation.
-
IVRT apparatus (e.g., USP Apparatus 4).
-
Release medium (e.g., phosphate-buffered saline pH 7.4, potentially with a surfactant to maintain sink conditions).
-
Analytical method for quantification (e.g., HPLC-UV).
Procedure:
-
Set up the IVRT apparatus with the selected release medium at 37°C.
-
Carefully introduce a known amount of the this compound formulation into the apparatus.
-
Start the flow of the release medium at a defined rate (for USP Apparatus 4) or begin agitation.
-
Collect samples of the release medium at predetermined time intervals.
-
Replenish the release medium with fresh medium to maintain a constant volume and sink conditions, if necessary.
-
Analyze the collected samples for the concentration of released this compound using a validated analytical method.
-
Calculate the cumulative percentage of drug released over time.
Protocol 4: In Vivo Pharmacokinetic (PK) Study in Rats
This protocol provides a general framework for a preliminary PK study in a rat model.[26][27] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) of this compound after subcutaneous administration.
Materials:
-
This compound formulation.
-
Sprague-Dawley rats (or other appropriate strain).
-
Dosing syringes and needles.
-
Blood collection supplies (e.g., tubes with anticoagulant).
-
Centrifuge.
-
Analytical method for quantification of DTBZ in plasma (e.g., LC-MS/MS).
Procedure:
-
Acclimate the animals to the housing conditions.
-
Fast the animals overnight before dosing, with free access to water.
-
Administer a single subcutaneous injection of the this compound formulation at the desired dose.
-
Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method.
-
Perform pharmacokinetic analysis of the plasma concentration-time data to determine key PK parameters.
Visualizations
References
- 1. Tetrabenazine | C19H27NO3 | CID 6018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. researchgate.net [researchgate.net]
- 6. Injection site reactions: Types, causes, treatment, and more [medicalnewstoday.com]
- 7. snscourseware.org [snscourseware.org]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.eu [file.medchemexpress.eu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Injection site reaction - Wikipedia [en.wikipedia.org]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. enamine.net [enamine.net]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 20. database.ich.org [database.ich.org]
- 21. database.ich.org [database.ich.org]
- 22. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 23. In vitro release testing method development for long-acting injectable suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. eurofins.it [eurofins.it]
- 25. researchgate.net [researchgate.net]
- 26. currentseparations.com [currentseparations.com]
- 27. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis of Alpha- and Beta-Dihydrotetrabenazine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of alpha-dihydrotetrabenazine (α-DHTBZ) and beta-dihydrotetrabenazine (β-DHTBZ), the primary active metabolites of tetrabenazine (B1681281) and its deuterated analog, deutetrabenazine. Valbenazine, another vesicular monoamine transporter 2 (VMAT2) inhibitor, is also discussed as it metabolizes to a single active isomer, (+)-α-dihydrotetrabenazine. This document is intended to serve as a resource for researchers and professionals in the field of drug development by presenting objective performance comparisons supported by experimental data.
Introduction
Tetrabenazine (TBZ) and its derivatives are pivotal in managing hyperkinetic movement disorders through their interaction with VMAT2. VMAT2 is a transporter protein responsible for packaging monoamines, such as dopamine (B1211576), into synaptic vesicles.[1] Inhibition of VMAT2 leads to the depletion of these neurotransmitters, thereby mitigating symptoms associated with conditions like Huntington's disease and tardive dyskinesia.[2][3] The clinical activity of tetrabenazine is not attributed to the parent drug but to its reduced metabolites, α- and β-dihydrotetrabenazine (DHTBZ), which exist as four distinct stereoisomers: (+)-α-DHTBZ, (-)-α-DHTBZ, (+)-β-DHTBZ, and (-)-β-DHTBZ.[4][5] Understanding the differential efficacy and receptor affinity of these isomers is crucial for the development of more targeted and effective therapeutics.
Data Presentation
The following tables summarize the quantitative data on the binding affinities of α- and β-dihydrotetrabenazine isomers for the VMAT2 transporter and other receptors.
Table 1: VMAT2 Binding Affinities of Dihydrotetrabenazine (B1670615) Isomers
| Isomer | Ki (nM) for VMAT2 | Reference |
| (+)-α-dihydrotetrabenazine | 0.97 ± 0.48 | [6] |
| 1.4 | [7] | |
| 1.5 | [7] | |
| (-)-α-dihydrotetrabenazine | 2200 ± 300 | [6] |
| Weak inhibitor | [7] | |
| (+)-β-dihydrotetrabenazine | 12.4 | [7] |
| (-)-β-dihydrotetrabenazine | Weak inhibitor | [7] |
Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.
Table 2: Off-Target Receptor Binding Affinities of this compound Isomers
| Isomer | Receptor | Ki (nM) | Reference |
| (+)-α-dihydrotetrabenazine | Dopamine (D2S, D3), Serotonin (B10506) (5-HT1A, 5-HT2B, 5-HT7), Adrenergic | Negligible affinity | [7] |
| (-)-α-dihydrotetrabenazine | Dopamine (D2S, D3), Serotonin (5-HT1A, 5-HT2B, 5-HT7) | Appreciable affinity | [7][8] |
| (+)-β-dihydrotetrabenazine | Not specified | - | |
| (-)-β-dihydrotetrabenazine | Not specified | - |
Experimental Protocols
Radioligand Binding Assay for VMAT2 Affinity
This protocol outlines the methodology for determining the in vitro binding affinity of this compound isomers to VMAT2.
1. Membrane Preparation:
-
Homogenize rat striatal tissue in an ice-cold sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4) containing a protease inhibitor cocktail.[9]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the supernatant at a higher speed to isolate the crude membrane fraction containing synaptic vesicles.[9]
-
Wash the pellet by resuspension and centrifugation to further purify the membranes.
-
Resuspend the final pellet in a suitable buffer and store at -80°C. Protein concentration is determined using a standard assay like the BCA or Bradford assay.[9]
2. Binding Assay:
-
The assay is performed in a competitive binding format using a radiolabeled ligand, typically [³H]this compound ([³H]DTBZ).[9][10]
-
Incubate the prepared membranes with a fixed concentration of [³H]DTBZ and varying concentrations of the unlabeled test compounds (α- and β-dihydrotetrabenazine isomers).[7]
-
The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
3. Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled VMAT2 inhibitor) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Quantification of this compound Isomers by LC-MS/MS
This protocol describes the quantification of individual this compound isomers in plasma or serum samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Extract the this compound isomers and an internal standard (e.g., tetrabenazine-d7) from the plasma or serum matrix.[1] This is typically achieved through solid-phase extraction (SPE) using C18 cartridges.[1][4]
-
After loading the sample, wash the SPE cartridge to remove interfering substances.
-
Elute the analytes of interest with an appropriate organic solvent mixture.[4]
-
Evaporate the eluent to dryness and reconstitute the residue in a mobile phase-compatible solution.[1][4]
2. Chromatographic Separation:
-
Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separate the isomers on a chiral stationary phase column or a suitable C18 column under gradient or isocratic elution conditions.[1][4] The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate).[1]
3. Mass Spectrometric Detection:
-
The eluent from the chromatography column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode to selectively detect and quantify the parent and product ions of each this compound isomer and the internal standard.[1]
4. Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the corresponding analyte concentration for a series of calibration standards.
-
Determine the concentration of each isomer in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualization
Caption: VMAT2-mediated dopamine transport and its inhibition by this compound.
Caption: Metabolic pathway of tetrabenazine to its active this compound metabolites.
Caption: Experimental workflows for VMAT2 binding affinity and isomer quantification.
Discussion and Conclusion
The experimental data clearly indicate a significant difference in the efficacy of the this compound isomers as VMAT2 inhibitors. (+)-α-dihydrotetrabenazine exhibits the highest affinity for VMAT2, with Ki values in the low nanomolar range, making it a potent inhibitor.[6][7] (+)-β-dihydrotetrabenazine also demonstrates high affinity, though slightly less potent than its alpha counterpart.[7] Conversely, the (-)-isomers of both alpha- and beta-dihydrotetrabenazine are weak inhibitors of VMAT2.[6][7]
This disparity in VMAT2 affinity has important implications for the therapeutic profiles of drugs that are metabolized to these isomers. Valbenazine, which is a prodrug of (+)-α-dihydrotetrabenazine, offers a highly selective VMAT2 inhibitory action with minimal off-target effects.[7] In contrast, tetrabenazine and deutetrabenazine are metabolized to a mixture of all four isomers. While (+)-α- and (+)-β-DHTBZ contribute to the therapeutic effect through VMAT2 inhibition, the presence of (-)-isomers, particularly (-)-α-DHTBZ, may lead to off-target effects due to their affinity for dopamine and serotonin receptors.[5][7][8] These off-target interactions could contribute to the side-effect profile of tetrabenazine and deutetrabenazine.
References
- 1. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]
- 3. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]
- 4. Differences in this compound Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences in this compound Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of alpha-dihydrotetrabenazine to the vesicular monoamine transporter is stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide: Valbenazine as an Alternative to Dihydrotetrabenazine Metabolites for VMAT2 Inhibition
For researchers and drug development professionals, the selection of a therapeutic agent is a multifaceted decision guided by mechanism of action, pharmacokinetics, efficacy, and safety. This guide provides an objective comparison of valbenazine (B1662120) and the active dihydrotetrabenazine (B1670615) metabolites derived from tetrabenazine (B1681281) and its deuterated analog, deutetrabenazine. Both drug classes target the vesicular monoamine transporter 2 (VMAT2) and are pivotal in managing hyperkinetic movement disorders such as tardive dyskinesia (TD).
Mechanism of Action: Targeting Dopamine (B1211576) Dysregulation
Tardive dyskinesia is hypothesized to arise from dopamine receptor hypersensitivity following prolonged exposure to dopamine receptor blocking agents.[1][2] The therapeutic strategy for both valbenazine and tetrabenazine/deutetrabenazine involves the reversible inhibition of VMAT2.[3][4][5] VMAT2 is a transport protein in presynaptic neurons responsible for packaging monoamines, primarily dopamine, into synaptic vesicles for subsequent release.[2][6] By inhibiting VMAT2, these drugs reduce the loading of dopamine into vesicles, leading to a decrease in its release into the synaptic cleft and attenuating the overstimulation of postsynaptic dopamine receptors.[2][7]
Valbenazine is a prodrug that, after hydrolysis, yields a single, highly selective active metabolite: (+)-α-dihydrotetrabenazine ([+]-α-HTBZ).[3][8][9] This metabolite is the most potent VMAT2 inhibitor among the isomers of this compound.[9][10] In contrast, tetrabenazine and deutetrabenazine are metabolized into a mixture of four active this compound isomers: (+)-α-HTBZ, (-)-α-HTBZ, (+)-β-HTBZ, and (-)-β-HTBZ.[10][11] These isomers exhibit varying affinities for VMAT2 and other off-target receptors, which can influence their overall pharmacological profile.[8][9]
Pharmacokinetics and Metabolism: A Tale of Two Pathways
The primary distinction between valbenazine and tetrabenazine/deutetrabenazine lies in their metabolic pathways and resulting active compounds. Valbenazine is specifically designed as a prodrug of the single, most potent VMAT2-inhibiting isomer, (+)-α-HTBZ.[9][12] This targeted delivery results in a more predictable pharmacokinetic profile and avoids the generation of other isomers that have lower VMAT2 affinity and potential off-target activity.[11][13]
Tetrabenazine is rapidly metabolized by carbonyl reductase to its four this compound isomers.[14] These metabolites are then further metabolized by CYP2D6.[15] This complex metabolism can lead to significant inter-individual variability. Deutetrabenazine, a deuterated form of tetrabenazine, has deuterium (B1214612) atoms at key metabolic sites, which slows its metabolism by CYP2D6.[15][16] This results in a longer half-life and lower peak plasma concentrations of its active metabolites compared to tetrabenazine, allowing for less frequent dosing and potentially improved tolerability.[16] However, it still produces the same four key metabolites.[13]
The longer half-life of valbenazine's active metabolite ([+]-α-HTBZ) at approximately 15-22 hours supports a convenient once-daily dosing regimen.[1][17] In contrast, the active metabolites of deutetrabenazine have a shorter half-life, necessitating twice-daily administration.[9]
References
- 1. Valbenazine - Wikipedia [en.wikipedia.org]
- 2. Mechanism of Action | INGREZZA® (valbenazine) capsules | HCP [ingrezzahcp.com]
- 3. Valbenazine (Ingrezza): The First FDA-Approved Treatment for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. academic.oup.com [academic.oup.com]
- 6. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Valbenazine Tosylate? [synapse.patsnap.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Comparing pharmacologic mechanism of action for the vesicular monoamine transporter 2 (VMAT2) inhibitors valbenazine and deutetrabenazine in treating tardive dyskinesia: does one have advantages over the other? | CNS Spectrums | Cambridge Core [cambridge.org]
- 10. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of this compound as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differences in this compound Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. becarispublishing.com [becarispublishing.com]
A Comparative Guide to Dihydrotetrabenazine and Other VMAT2 Inhibitors on Dopamine Release
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dihydrotetrabenazine's Performance with Alternative VMAT2 Inhibitors Supported by Experimental Data.
This compound (B1670615) (DTBZ), an active metabolite of tetrabenazine (B1681281), is a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2). By blocking VMAT2, DTBZ disrupts the packaging of dopamine (B1211576) into synaptic vesicles, leading to its depletion and a subsequent reduction in dopaminergic neurotransmission.[1] This mechanism of action makes DTBZ and other VMAT2 inhibitors valuable tools in both neuroscience research and for the treatment of hyperkinetic movement disorders. This guide provides a comprehensive cross-validation of DTBZ's effects on dopamine release, comparing its performance with other notable VMAT2 inhibitors, including tetrabenazine (TBZ), deutetrabenazine, valbenazine, and reserpine.
Quantitative Comparison of VMAT2 Inhibitors
The following tables summarize the in vitro binding affinities and in vivo effects on dopamine levels for this compound and its alternatives.
| Compound | VMAT2 Binding Affinity (Ki) [nM] | Receptor/Transporter | Species | Comments |
| (+)-α-Dihydrotetrabenazine | 0.97 - 3 | VMAT2 | Rat/Human | The most potent and selective active metabolite of tetrabenazine.[2] |
| (-)-α-Dihydrotetrabenazine | >5,000 | VMAT2 | Human | Weak VMAT2 inhibitor with appreciable affinity for D2S, D3, 5-HT1A, 5-HT2B, and 5-HT7 receptors.[2] |
| (+)-β-Dihydrotetrabenazine | ~150 | VMAT2 | Human | A metabolite of tetrabenazine.[2] |
| (-)-β-Dihydrotetrabenazine | >5,000 | VMAT2 | Human | Weak VMAT2 inhibitor.[2] |
| Tetrabenazine (TBZ) | 2.1 (Ki for displacement of [3H]spiperone) | Dopamine Receptors | Rat | Also exhibits dopamine receptor antagonist properties.[3] |
| Deutetrabenazine Metabolites | Metabolized to four deuterated DTBZ isomers with varying VMAT2 affinity and off-target effects.[4] | |||
| (+)-α-deuHTBZ | Potent | VMAT2 | Human | |
| (+)-β-deuHTBZ | Potent | VMAT2 | Human | Represents only 29% of circulating metabolites. |
| (-)-α-deuHTBZ | Weak | VMAT2 | Human | Represents 66% of circulating metabolites; has off-target affinities. |
| Valbenazine Metabolite | ||||
| (+)-α-HTBZ | ~3 | VMAT2 | Human | The single active metabolite of valbenazine.[2] |
| Reserpine | 0.03 (High affinity), 25 (Low affinity) | VMAT1 & VMAT2 | Rat | Binds irreversibly to both VMAT1 and VMAT2. |
| Compound | Experimental Method | Species/Brain Region | Key Findings on Dopamine Levels |
| This compound (as metabolite of TBZ) | In Vivo Microdialysis | Rat Striatum | Behaviorally active doses of TBZ reduce extracellular dopamine by approximately 75%.[5] |
| Tetrabenazine (TBZ) | In Vivo Study | Rat Brain | Decreased dopamine levels by 40%.[6] |
| Tetrabenazine (TBZ) | In Vivo Microdialysis | Rat Striatum | At 5 mg/kg, depleted striatal dopamine content by approximately 90% within 1 hour.[3] |
| Tetrabenazine (TBZ) | In Vivo Fast-Scan Cyclic Voltammetry | Rat Nucleus Accumbens | Increased extracellular dopamine to ~500 nM, likely through reverse transport by the dopamine transporter (DAT).[7][8] |
| Deutetrabenazine | Not specified | Not specified | Leads to presynaptic depletion of dopamine.[4] |
| Valbenazine | Not specified | Not specified | Believed to provide reversible reductions of dopamine release into the synaptic cleft.[2] |
| Reserpine | In Vivo Microdialysis | Rat Striatum | A single dose (5 mg/kg) reduced extracellular dopamine levels to 4% of basal values.[9] |
Mechanism of Action: VMAT2 Inhibition
VMAT2 inhibitors, including this compound, share a common mechanism of reducing dopamine release. They achieve this by blocking the VMAT2 transporter located on the membrane of synaptic vesicles. This transporter is responsible for pumping monoamines like dopamine from the neuronal cytoplasm into the vesicles for storage and subsequent release. By inhibiting this process, the cytosolic dopamine is left vulnerable to degradation by enzymes such as monoamine oxidase (MAO), leading to a depletion of the overall dopamine stores available for release into the synapse.[1]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and cross-validation of findings.
In Vivo Microdialysis for Dopamine Measurement
This technique allows for the sampling of extracellular fluid from specific brain regions in freely moving animals to measure neurotransmitter levels.
Protocol:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the subject animal (e.g., rat) and place it in a stereotaxic frame.
-
Surgically expose the skull and drill a small hole at the predetermined coordinates for the target brain region (e.g., striatum).
-
Slowly lower a guide cannula to the desired depth and secure it to the skull using dental cement and surgical screws.
-
Insert a dummy cannula to keep the guide patent and allow the animal to recover for at least 48-72 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently restrain the animal and replace the dummy cannula with a microdialysis probe.
-
Connect the probe's inlet to a microinfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (typically 1-2 µL/min).
-
Allow the system to stabilize for 1-2 hours to establish a stable baseline of dopamine levels.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer the VMAT2 inhibitor (e.g., this compound) via the appropriate route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples for several hours to monitor the time-course of the drug's effect.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for dopamine concentration using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Inject a fixed volume of each sample into the HPLC system.
-
Separate dopamine from other compounds using a reverse-phase C18 column.
-
Quantify the dopamine concentration by comparing the peak area to a standard curve.
-
Express the results as a percentage change from the baseline dopamine levels.
-
Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Detection
FSCV is an electrochemical technique with high temporal and spatial resolution for measuring real-time changes in dopamine concentration in the brain.
Protocol:
-
Electrode Preparation and Implantation:
-
Fabricate a carbon-fiber microelectrode by sealing a carbon fiber (typically 7 µm in diameter) in a glass capillary.
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant the carbon-fiber microelectrode into the target brain region (e.g., nucleus accumbens). A stimulating electrode may also be implanted to evoke dopamine release.[10]
-
-
FSCV Recording:
-
Apply a triangular voltage waveform to the carbon-fiber microelectrode. For dopamine detection, this typically involves scanning from a holding potential of -0.4 V to a switching potential of +1.3 V and back at a high scan rate (e.g., 400 V/s) and frequency (e.g., 10 Hz).[1]
-
Record the background current in the absence of stimulated dopamine release.
-
Evoke dopamine release using electrical stimulation of a relevant pathway (e.g., the medial forebrain bundle) or by local application of a chemical stimulus.
-
The applied voltage causes the oxidation of dopamine to dopamine-o-quinone, and the reverse scan causes its reduction back to dopamine, generating a Faradaic current that is proportional to the dopamine concentration.[1]
-
-
Data Analysis:
-
Subtract the background current from the recorded current during dopamine release to isolate the Faradaic current.
-
Generate a cyclic voltammogram, which is a plot of the Faradaic current versus the applied voltage. The shape of the voltammogram is characteristic of dopamine.
-
Quantify the dopamine concentration by relating the peak oxidation current to a calibration curve generated with known concentrations of dopamine.
-
Positron Emission Tomography (PET) Imaging with [11C]-(+)-DTBZ
PET imaging with a radiolabeled VMAT2 ligand like [11C]-(+)-DTBZ allows for the in vivo quantification and visualization of VMAT2 density, which can be an indirect measure of dopaminergic terminal integrity.
Protocol:
-
Radioligand Synthesis and Subject Preparation:
-
Synthesize the radioligand, (+)-[11C]this compound, through O-methylation using [11C]CH3OTf.[11]
-
Anesthetize the subject (e.g., a non-human primate) and position it in the PET scanner.
-
Place an intravenous line for radioligand injection and an arterial line for blood sampling.
-
-
PET Image Acquisition:
-
Administer a bolus injection of [11C]-(+)-DTBZ intravenously.
-
Acquire a series of dynamic PET scans over a period of 90-120 minutes.
-
Collect arterial blood samples at frequent intervals throughout the scan to measure the concentration of the radioligand in plasma and its metabolites. This is used to generate an arterial input function.
-
-
Data Analysis:
-
Reconstruct the dynamic PET images.
-
Define regions of interest (ROIs) on the reconstructed images, including the striatum (caudate and putamen) and a reference region with negligible VMAT2 density (e.g., cerebellum).
-
Perform kinetic modeling of the time-activity curves from the ROIs and the arterial input function. The Logan graphical analysis is commonly used to determine the distribution volume (VT).
-
Calculate the binding potential (BP_ND), which is a measure of the density of available VMAT2 sites, using the distribution volumes of the target and reference regions (BP_ND = VT(striatum) / VT(cerebellum) - 1). A study in a rhesus monkey showed good reproducibility of BPND-Logan estimates over a six-year period.[6] Changes in dopamine levels can modestly affect (+)-[11C]DTBZ binding.[12]
-
Off-Target Effects
While VMAT2 is the primary target for these inhibitors, some exhibit affinity for other receptors, which can contribute to their overall pharmacological profile and side effects. For instance, tetrabenazine has been shown to have weak affinity for the dopamine D2 receptor.[13] The metabolites of deutetrabenazine also show varying affinities for dopamine and serotonin (B10506) receptors.[2] Valbenazine's active metabolite, (+)-α-HTBZ, is reported to have negligible affinity for dopaminergic or serotonergic receptors.[2] Reserpine, being non-selective, also inhibits VMAT1.
Conclusion
This compound and other VMAT2 inhibitors are powerful tools for modulating dopamine release. While they share a common mechanism of action, they differ in their potency, selectivity, pharmacokinetics, and off-target effects. This comparative guide provides a framework for researchers and drug development professionals to select the most appropriate VMAT2 inhibitor for their specific research needs, based on a comprehensive review of the available experimental data. The choice of inhibitor will depend on the desired duration of action, the importance of selectivity, and the specific experimental model being used. Further head-to-head in vivo studies are needed to provide a more definitive comparison of the dopamine-depleting effects of these compounds under identical experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrabenazine, an amine-depleting drug, also blocks dopamine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deutetrabenazine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tetrabenazine in the treatment of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sources contributing to the average extracellular concentration of dopamine in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sources Contributing to the Average Extracellular Concentration of Dopamine in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reserpine pretreatment prevents increases in extracellular striatal dopamine following L-DOPA administration in rats with nigrostriatal denervation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo [11C]this compound ([11C]DTBZ) Binding in Rat Striatum: Sensitivity to Dopamine Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The in vivo microdialysis recovery of dopamine is altered independently of basal level by 6-hydroxydopamine lesions to the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
Replicating Key Findings on Dihydrotetrabenazine's VMAT2 Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dihydrotetrabenazine's (DTBZ) affinity for the vesicular monoamine transporter 2 (VMAT2), drawing upon key findings from multiple studies. It is designed to offer an objective overview supported by experimental data to aid in research and drug development. This compound, a primary active metabolite of tetrabenazine (B1681281) and its derivatives, is a potent and selective inhibitor of VMAT2, a critical transporter for monoamine neurotransmitters like dopamine (B1211576), serotonin, and norepinephrine.[1] Inhibition of VMAT2 leads to the depletion of these neurotransmitters from nerve terminals, a mechanism central to the treatment of hyperkinetic movement disorders.[1]
Quantitative Comparison of VMAT2 Inhibitor Affinity
The binding affinity of various tetrabenazine metabolites and other VMAT2 inhibitors is crucial for understanding their therapeutic efficacy and potential side effects. The following tables summarize the in vitro binding affinities (Ki) and inhibitory concentrations (IC50) from several key studies. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions.
Table 1: VMAT2 Binding Affinities (Ki) of this compound Isomers and Related Compounds
| Compound | Ki (nM) | Source Species | Radioligand | Key Findings |
| (+)-α-Dihydrotetrabenazine | 0.97 ± 0.48 | Rat | [11C]-(+)-α-DTBZ | The (+)-isomer demonstrates high affinity for VMAT2.[2][3] |
| 1.4 | Rat | Not Specified | A potent VMAT2 inhibitor.[4] | |
| 1.5 | Not Specified | Not Specified | High affinity for VMAT2 in vitro.[4] | |
| 3.96 | Rat | [3H]DHTBZ | Demonstrates highly stereospecific binding.[5] | |
| (-)-α-Dihydrotetrabenazine | 2200 ± 300 | Rat | [11C]-(+)-α-DTBZ | The (-)-isomer is largely inactive.[2] |
| 23,700 | Rat | [3H]DHTBZ | Shows significantly weaker binding affinity compared to the (+)-isomer.[5] | |
| (+)-β-Dihydrotetrabenazine | 12.4 | Not Specified | Not Specified | Another active metabolite with significant VMAT2 affinity.[4] |
| (-)-β-Dihydrotetrabenazine | >1000 | Not Specified | Not Specified | Weak VMAT2 inhibitor.[4][6] |
| Tetrabenazine (racemic) | Not specified | Not specified | Not specified | Acts as a prodrug, with its metabolites being the primary active agents.[5][7] |
| Reserpine | 0.3 | Not specified | Not specified | An irreversible, high-affinity VMAT2 inhibitor.[8] |
| (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine | 1.48 | Rat | [3H]HTBZ | A novel derivative with high VMAT2 affinity.[9] |
| (-)-9-Trifluoroethoxy-α-Dihydrotetrabenazine | 270 | Rat | [3H]HTBZ | The enantiomer is significantly less active.[9] |
Table 2: VMAT2 Inhibitory Potency (IC50) of this compound and Related Compounds
| Compound | IC50 (nM) | Assay Type | Key Findings |
| (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine | 6.11 | [3H]DA uptake | Potently inhibits dopamine uptake.[9] |
| HTBZ (unspecified isomer) | 30.61 | [3H]DA uptake | Used as a comparator for novel derivatives.[9] |
| Deutetrabenazine [+] metabolites | ~10 | Functional Assay | The (+) metabolites are the active moieties inhibiting VMAT2.[6] |
| Deutetrabenazine [-] metabolites | >1000 | Functional Assay | The (-) metabolites show significantly lower functional activity.[6] |
Experimental Protocols
The determination of VMAT2 binding affinity and inhibitory potency relies on well-established experimental protocols, primarily radioligand binding assays and neurotransmitter uptake assays.
Radioligand Binding Assay for VMAT2 Affinity (Ki)
This assay quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the VMAT2 transporter.
-
Membrane Preparation : Brain tissue, typically from the striatum which has a high density of VMAT2, is homogenized in an ice-cold buffer (e.g., 0.32 M sucrose (B13894) solution).[9] The homogenate is then subjected to a series of centrifugation steps to isolate a membrane fraction enriched with synaptic vesicles containing VMAT2.[9]
-
Binding Reaction : The prepared membranes are incubated with a specific radioligand, most commonly [3H]this compound ([3H]DTBZ), and varying concentrations of the unlabeled test compound.[1][10] The incubation is carried out at a controlled temperature (e.g., 30°C) for a set duration (e.g., 90 minutes) to allow the binding to reach equilibrium.[11]
-
Separation and Detection : After incubation, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand. The radioactivity retained on the filters is then measured using a liquid scintillation counter.[11]
-
Data Analysis :
-
Total Binding : Radioactivity measured in the absence of any competing unlabeled ligand.
-
Non-specific Binding : Radioactivity measured in the presence of a high concentration of a known VMAT2 inhibitor (e.g., tetrabenazine) to saturate all specific binding sites.[11]
-
Specific Binding : Calculated by subtracting non-specific binding from total binding.
-
IC50 Determination : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Ki Calculation : The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.[4]
-
[3H]Dopamine Uptake Assay for VMAT2 Function (IC50)
This functional assay measures the ability of a compound to inhibit the transport of monoamines into synaptic vesicles.
-
Synaptosome Preparation : Synaptosomes, which are isolated presynaptic terminals containing synaptic vesicles, are prepared from brain tissue (e.g., rat striatum).[9]
-
Uptake Reaction : The synaptosomes are incubated with [3H]dopamine ([3H]DA) in the presence of varying concentrations of the test compound.[9] The uptake of [3H]DA into the vesicles is an active process mediated by VMAT2.
-
Termination and Measurement : The uptake reaction is stopped, and the amount of [3H]DA taken up by the synaptosomes is measured, typically after separating the synaptosomes from the incubation medium.
-
Data Analysis : The concentration of the test compound that causes a 50% reduction in the uptake of [3H]DA is determined as the IC50 value, providing a measure of the compound's functional inhibitory potency.[9]
Visualizing the Process and Mechanism
To better illustrate the experimental workflow and the mechanism of action, the following diagrams are provided.
Caption: Workflow for a VMAT2 Radioligand Binding Assay.
Caption: Mechanism of VMAT2 Inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Binding of alpha-dihydrotetrabenazine to the vesicular monoamine transporter is stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PET Imaging of VMAT2 with the Novel Radioligand [18F]FE-DTBZ-d4 in Nonhuman Primates: Comparison with [11C]DTBZ and [18F]FE-DTBZ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 7. Differences in this compound Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligands for Imaging Vesicular Monoamine Transporters | Radiology Key [radiologykey.com]
- 9. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
A Comparative Analysis of Dihydrotetrabenazine and Reserpine: A Guide for Researchers
For immediate release: A comprehensive guide for researchers, scientists, and drug development professionals detailing a comparative analysis of dihydrotetrabenazine (B1670615) (DTBZ) and reserpine (B192253), two potent inhibitors of the vesicular monoamine transporter 2 (VMAT2). This guide provides a detailed examination of their mechanisms of action, pharmacokinetic profiles, and the resulting physiological effects, supported by experimental data and protocols.
Executive Summary
This compound, the active metabolite of tetrabenazine, and reserpine both function by inhibiting VMAT2, a crucial transporter responsible for loading monoamine neurotransmitters into synaptic vesicles. This inhibition leads to the depletion of monoamines such as dopamine, serotonin, and norepinephrine (B1679862) from nerve terminals. However, their interaction with VMAT2 and subsequent clinical profiles differ significantly. DTBZ is a reversible, non-competitive inhibitor, leading to a shorter duration of action and a more favorable side-effect profile. In contrast, reserpine is an irreversible inhibitor, resulting in prolonged monoamine depletion and a higher incidence of adverse effects, which has limited its clinical use. This guide will delve into the specifics of these differences, providing the data necessary for informed research and development decisions.
Mechanism of Action: A Tale of Two Binding Modes
The primary target for both this compound and reserpine is VMAT2. This transporter utilizes a proton gradient to sequester cytoplasmic monoamines into vesicles, a critical step for their subsequent release into the synapse. By inhibiting VMAT2, both drugs effectively reduce the amount of neurotransmitter available for signaling.
This compound (DTBZ): As the active metabolite of tetrabenazine, DTBZ acts as a reversible and non-competitive inhibitor of VMAT2.[1] Its binding to the transporter is transient, allowing for a more controlled and shorter-lasting depletion of monoamines. This reversibility is a key factor in its improved safety profile compared to reserpine.
Reserpine: Reserpine, on the other hand, binds irreversibly to VMAT2.[1] This covalent modification leads to a prolonged and profound depletion of monoamines that only recovers as new VMAT2 is synthesized. This long-lasting effect contributes to its significant side effects, including depression and parkinsonism.[1]
Comparative Data Presentation
The following tables summarize the key quantitative differences between this compound and reserpine.
Table 1: VMAT2 Binding Affinity
| Compound | Target | Binding Affinity (Ki) | Inhibition Type |
| This compound (α-HTBZ) | VMAT2 | ~1.4 nM[2] | Reversible, Non-competitive |
| Reserpine | VMAT2 | ~0.4 nM | Irreversible |
Table 2: Pharmacokinetic Profile
| Parameter | This compound (as [+]-α-HTBZ from Valbenazine) | Reserpine |
| Bioavailability | Well absorbed | ~50%[3] |
| Half-life (t1/2) | ~22.2 hours[4][5] | 50-100 hours (plasma)[3] |
| Protein Binding | Data not readily available | 96%[3][6] |
| Metabolism | Metabolite of Tetrabenazine/Valbenazine | Extensively hepatic[3][7] |
| Excretion | Primarily renal | Feces (~60%) and urine (~8%)[3] |
Table 3: Clinical and Side Effect Profile
| Feature | This compound | Reserpine |
| Primary Use | Treatment of hyperkinetic movement disorders | Historically used for hypertension and psychosis |
| Dopamine Depletion | Moderate and reversible | Profound and long-lasting |
| Common Side Effects | Drowsiness, parkinsonism, akathisia | Depression, sedation, nasal congestion, peptic ulcers[8] |
| Reversibility of Effects | High | Low |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. Differences in this compound Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mims.com [mims.com]
- 4. Pharmacokinetic and Pharmacologic Characterization of the this compound Isomers of Deutetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reserpine - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 7. Reserpine - BioPharma Notes [biopharmanotes.com]
- 8. mobile.fpnotebook.com [mobile.fpnotebook.com]
Dihydrotetrabenazine: A Tale of Two Transporters - Unraveling its Specificity for VMAT2
For researchers, scientists, and professionals in drug development, the precise interaction of a compound with its biological targets is paramount. Dihydrotetrabenazine (B1670615) (DTBZ), the active metabolite of the drug tetrabenazine (B1681281), is a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2). Its selectivity for VMAT2 over its closely related isoform, VMAT1, is crucial to its therapeutic efficacy and side-effect profile. This guide provides a comprehensive comparison of DTBZ's binding affinity for both transporters, supported by experimental data and detailed protocols.
High Affinity and Stereospecificity Define DTBZ's Interaction with VMAT2
Quantitative analysis of this compound's binding affinity reveals a strong and specific interaction with VMAT2. The binding is also highly stereospecific, with the (+)-α-isomer of DTBZ demonstrating significantly higher affinity than its (-)-isomer.
Below is a summary of the available quantitative data for the binding of DTBZ and its related compounds to VMAT2.
| Compound | Transporter | Binding Affinity (Ki) | Binding Affinity (Kd) |
| (+)-α-Dihydrotetrabenazine | VMAT2 | 0.97 ± 0.48 nM | - |
| (-)-α-Dihydrotetrabenazine | VMAT2 | 2.2 ± 0.3 µM | - |
| [3H]this compound | VMAT2 | - | 18 ± 4 nM |
| (+)-α-deuHTBZ | VMAT2 | 1.5 nM | - |
| (+)-β-deuHTBZ | VMAT2 | 12.4 nM | - |
| (+)-α-HTBZ | VMAT2 | 1.4 nM | - |
The "How": Experimental Validation of Binding Specificity
The specificity of this compound for VMAT2 is primarily validated through in vitro competitive radioligand binding assays. These experiments are fundamental in determining the binding affinity (Ki or Kd values) of a compound for a specific receptor or transporter.
Key Experimental Protocol: Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (unlabeled DTBZ) to displace a radiolabeled ligand (e.g., [3H]this compound) from its target (VMAT1 or VMAT2). The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined and then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
Materials:
-
Membrane preparations from cells expressing either human VMAT1 or VMAT2.
-
Radioligand: [3H]this compound ([3H]DTBZ).
-
Unlabeled this compound (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Incubation: Membrane preparations are incubated with a fixed concentration of [3H]DTBZ and varying concentrations of unlabeled DTBZ in the assay buffer.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then used to calculate the Ki value.
Visualizing the Process and Logic
To better understand the experimental workflow and the logic behind determining specificity, the following diagrams are provided.
Caption: Experimental workflow for determining DTBZ binding specificity.
Caption: Logical relationship of DTBZ's binding specificity.
The Structural Basis of Specificity
The high specificity of this compound for VMAT2 over VMAT1 is attributed to key differences in the amino acid residues within the ligand-binding pocket of the two transporters. While VMAT1 and VMAT2 share a high degree of sequence identity, subtle variations in the binding site architecture create a more favorable environment for DTBZ interaction in VMAT2. These structural differences likely hinder the binding of DTBZ to VMAT1, leading to its significantly lower affinity.
Deuterated vs. Non-Deuterated Dihydrotetrabenazine: A Head-to-Head Comparison for Researchers
A comprehensive analysis of the pharmacokinetic, efficacy, and safety profiles of deuterated and non-deuterated dihydrotetrabenazine (B1670615), supported by experimental data and detailed methodologies.
This guide provides a detailed, data-driven comparison of deuterated this compound (deutetrabenazine) and non-deuterated this compound, the active metabolite of tetrabenazine (B1681281). It is intended for researchers, scientists, and drug development professionals seeking an objective understanding of the pharmacological differences conferred by deuteration in this class of vesicular monoamine transporter 2 (VMAT2) inhibitors.
Executive Summary
Deuteration of this compound results in a significantly altered pharmacokinetic profile, characterized by a longer half-life and lower peak plasma concentrations of its active metabolites. This key difference allows for a lower, less frequent dosing regimen for deutetrabenazine compared to tetrabenazine, while maintaining comparable therapeutic efficacy in managing conditions such as chorea associated with Huntington's disease and tardive dyskinesia. The improved pharmacokinetic profile of the deuterated form is also associated with a more favorable safety and tolerability profile, with a lower incidence of several key adverse events.
Mechanism of Action: VMAT2 Inhibition
Both deuterated and non-deuterated this compound exert their therapeutic effects by reversibly inhibiting Vesicular Monoamine Transporter 2 (VMAT2).[1][2] VMAT2 is a protein responsible for packaging monoamine neurotransmitters, such as dopamine (B1211576), into synaptic vesicles in presynaptic neurons.[3][4] By inhibiting VMAT2, both forms of this compound lead to the depletion of dopamine stores in nerve terminals, thereby reducing the amount of dopamine released into the synaptic cleft.[3] This reduction in dopaminergic neurotransmission is the key mechanism underlying their efficacy in treating hyperkinetic movement disorders.[5][6]
Pharmacokinetic Profile: The Impact of Deuteration
The primary distinction between deuterated and non-deuterated this compound lies in their pharmacokinetic profiles. The substitution of hydrogen with deuterium (B1214612) at key metabolic sites in deutetrabenazine slows its metabolism by the cytochrome P450 2D6 (CYP2D6) enzyme.[7] This "kinetic isotope effect" results in a longer half-life and lower peak plasma concentrations (Cmax) of the active metabolites, while maintaining a comparable total drug exposure (AUC).[7][8]
| Parameter | Deuterated this compound (from Deutetrabenazine 25 mg) | Non-deuterated this compound (from Tetrabenazine 25 mg) | Reference |
| Half-life (t½) of total (α+β)-HTBZ | 8.6 hours | 4.8 hours | [8] |
| Peak Plasma Concentration (Cmax) of total (α+β)-HTBZ | 74.6 ng/mL | 61.6 ng/mL | [8] |
| Area Under the Curve (AUCinf) of total (α+β)-HTBZ | 542 ng·hr/mL | 261 ng·hr/mL | [8] |
Efficacy in Hyperkinetic Movement Disorders
Clinical trials have demonstrated the efficacy of both tetrabenazine and deutetrabenazine in reducing chorea associated with Huntington's disease. The pivotal trials, TETRA-HD for tetrabenazine and First-HD for deutetrabenazine, showed significant improvements in the Unified Huntington's Disease Rating Scale (UHDRS) Total Maximal Chorea (TMC) score compared to placebo.
| Study | Drug | Mean Change in TMC Score from Baseline | Placebo-Adjusted Difference | p-value | Reference |
| First-HD | Deutetrabenazine | -4.4 | -2.5 | <0.0001 | [9][10] |
| TETRA-HD | Tetrabenazine | -5.0 | -3.5 | <0.001 | [11] |
While a direct head-to-head trial is lacking, an indirect comparison of the two studies suggested no significant difference in efficacy between the two drugs.[12]
Safety and Tolerability Profile
The altered pharmacokinetic profile of deutetrabenazine contributes to a generally more favorable safety and tolerability profile compared to tetrabenazine. An indirect comparison of the First-HD and TETRA-HD trials revealed that deutetrabenazine was associated with a significantly lower risk of several moderate to severe adverse events.[13][14]
| Adverse Event | Deutetrabenazine (First-HD) | Tetrabenazine (TETRA-HD) |
| Somnolence/Drowsiness | Lower Incidence | Higher Incidence |
| Depression | Lower Incidence | Higher Incidence |
| Akathisia | Lower Incidence | Higher Incidence |
| Parkinsonism | Lower Incidence | Higher Incidence |
Note: This is a qualitative summary based on an indirect comparison study. For specific percentages, refer to the primary clinical trial publications.
Experimental Protocols
Pharmacokinetic Study in Healthy Volunteers
Objective: To compare the single-dose pharmacokinetics of deutetrabenazine and tetrabenazine.
Design: A randomized, double-blind, two-period, crossover study.[8]
Participants: Healthy adult volunteers.
Intervention:
-
Period 1: Single oral dose of 25 mg deutetrabenazine or 25 mg tetrabenazine.
-
Washout period.
-
Period 2: Crossover to the alternate treatment.
Methodology:
-
Blood Sampling: Serial blood samples were collected at predefined time points post-dose.
-
Bioanalysis: Plasma concentrations of the parent drug and its active metabolites (α- and β-dihydrotetrabenazine) were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[13]
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½.
Pivotal Efficacy and Safety Trial (First-HD for Deutetrabenazine)
Objective: To evaluate the efficacy and safety of deutetrabenazine for the treatment of chorea in Huntington's disease.
Design: A randomized, double-blind, placebo-controlled, parallel-group study.[9]
Participants: Ambulatory adults with a diagnosis of manifest Huntington's disease and a baseline UHDRS Total Maximal Chorea score ≥ 8.[9]
Intervention:
-
Randomization (1:1) to receive either deutetrabenazine or placebo.
-
Dose titration over 8 weeks to an optimal dose based on chorea control and tolerability.
-
Maintenance phase of 4 weeks at the optimal dose.
Methodology:
-
Efficacy Assessment: The primary efficacy endpoint was the change in the UHDRS Total Maximal Chorea score from baseline to the end of the maintenance period.
-
Safety Assessment: Adverse events, clinical laboratory values, vital signs, and electrocardiograms were monitored throughout the study.
-
Statistical Analysis: An analysis of covariance (ANCOVA) model was used to compare the treatment groups for the primary efficacy endpoint.
Conclusion
The deuteration of this compound represents a significant advancement in the pharmacological management of hyperkinetic movement disorders. By altering the molecule's metabolic pathway, deutetrabenazine offers a more favorable pharmacokinetic profile, which translates to a comparable efficacy with an improved safety and tolerability profile compared to its non-deuterated counterpart. This allows for a more patient-friendly dosing regimen and may lead to better long-term adherence and clinical outcomes. For researchers and drug developers, the case of deutetrabenazine serves as a compelling example of how strategic molecular modifications can optimize the therapeutic potential of existing compounds.
References
- 1. Dopamine: The Neuromodulator of Long-Term Synaptic Plasticity, Reward and Movement Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrabenazine as anti-chorea therapy in Huntington disease: an open-label continuation study. Huntington Study Group/TETRA-HD Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrabenazine as anti-chorea therapy in Huntington Disease: an open-label continuation study. Huntington Study Group/TETRA-HD Investigators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Safety of Deutetrabenazine for Chorea in Huntington Disease: An Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects | CNS Spectrums | Cambridge Core [cambridge.org]
- 6. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 7. Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are VMAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of the Dopamine and Vesicular Monoamine Transporters: Pharmacological Targets and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of Tetrabenazine in Huntington Disease Patients on Antidepressants or with Advanced Disease: Results from the TETRA-HD Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dihydrotetrabenazine and Other VMAT2 Inhibitors for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
The Vesicular Monoamine Transporter 2 (VMAT2) is a critical protein in the central nervous system responsible for packaging monoamine neurotransmitters, such as dopamine (B1211576), serotonin (B10506), and norepinephrine, into synaptic vesicles for subsequent release.[1] Its inhibition leads to the depletion of these neurotransmitters from nerve terminals, a mechanism that is therapeutically valuable for treating hyperkinetic movement disorders like tardive dyskinesia and chorea associated with Huntington's disease.[1][2]
This guide provides an in-depth in vitro comparison of dihydrotetrabenazine (B1670615) (DTBZ or HTBZ), the primary active metabolite of several therapeutic agents, against other key VMAT2 inhibitors. We will delve into their binding affinities, selectivity, and the experimental protocols used to determine these characteristics.
Overview of Key VMAT2 Inhibitors
The VMAT2 inhibitors discussed in this guide are primarily based on the tetrabenazine (B1681281) structure.
-
Tetrabenazine (TBZ): A reversible, non-covalent VMAT2 inhibitor administered as a racemic mixture.[3] Its pharmacological effects are mediated by its four active this compound (HTBZ) stereoisomers: (+)-α-HTBZ, (-)-α-HTBZ, (+)-β-HTBZ, and (-)-β-HTBZ.[4] These isomers have varying affinities for VMAT2 and off-target receptors, which can contribute to side effects.[3]
-
This compound (DTBZ/HTBZ): The active metabolites of tetrabenazine-based drugs. The (+)-α-HTBZ isomer is recognized as the most potent and selective inhibitor of VMAT2.[5][6]
-
Valbenazine (B1662120): A prodrug designed for slow release and conversion to a single active metabolite, (+)-α-HTBZ.[5] This targeted delivery results in high selectivity for VMAT2 with minimal off-target activity.[6][7]
-
Deutetrabenazine: A deuterated form of tetrabenazine. Deuteration at specific positions slows its metabolism, leading to a longer half-life of its active metabolites compared to tetrabenazine.[8][9] Like tetrabenazine, it is metabolized into four active dihydro-metabolites.[5] While its metabolites are potent VMAT2 inhibitors, they also exhibit some binding to other monoamine receptors.[5]
-
Reserpine: An older, irreversible VMAT2 inhibitor that binds covalently to the transporter.[3] It is less selective than tetrabenazine-based drugs, as it inhibits both VMAT1 and VMAT2.[3]
Quantitative Comparison of VMAT2 Inhibitors
The following tables summarize the in vitro binding affinities for various VMAT2 inhibitors and their metabolites. The inhibitory constant (Ki) is a measure of binding affinity; a lower Ki value indicates a higher affinity.
Table 1: In Vitro VMAT2 Binding Affinity (Ki) of this compound Isomers and Parent Compounds
| Compound/Metabolite | VMAT2 Ki (nM) | Key Characteristics |
| (+)-α-HTBZ | 1.4[10] | The most potent and selective VMAT2-inhibiting metabolite.[5] |
| (+)-β-HTBZ | Data varies | A significant contributor to VMAT2 inhibition after TBZ administration.[3] |
| (-)-α-HTBZ | Data varies | Lower VMAT2 potency but higher affinity for other CNS targets.[3] |
| (-)-β-HTBZ | Data varies | Contributes to the overall pharmacological profile of TBZ. |
| Valbenazine | 150 (parent drug)[11] | Prodrug; its activity is due to its conversion to (+)-α-HTBZ.[6] |
| Deutetrabenazine | Metabolites active | Ki values of its deuterated metabolites are very similar to their non-deuterated forms.[12] |
| Tetrabenazine | Metabolites active | A prodrug whose activity depends on its four HTBZ metabolites.[3] |
| Reserpine | 0.03 (high affinity) / 25 (low affinity)[13] | Irreversible inhibitor; also binds to VMAT1.[3][13] |
Note: Ki values can vary depending on the specific assay conditions, radioligand used, and tissue/cell preparation.
Table 2: Off-Target Receptor Binding Profile
| Compound/Metabolite | Off-Target Binding |
| Valbenazine / (+)-α-HTBZ | Negligible affinity for dopaminergic, serotonergic, and adrenergic receptors.[6][7] |
| Deutetrabenazine Metabolites | Moderate affinity for serotonin 5HT7 receptors and some affinity for dopamine D2 receptors at therapeutic doses.[5] |
| Tetrabenazine Metabolites | Some isomers show antagonist activity at dopamine D2 and serotonergic receptors.[3] |
Experimental Protocols
Standardized in vitro assays are crucial for determining the binding affinity and functional inhibition of VMAT2 inhibitors. Below are detailed methodologies for two primary experimental approaches.
Radioligand Binding Assay for VMAT2 Affinity
This assay quantifies the affinity of a test compound for VMAT2 by measuring its ability to compete with a radiolabeled ligand, such as [³H]this compound ([³H]DTBZ), that specifically binds to the transporter.
Objective: To determine the inhibitory constant (Ki) of a test compound for VMAT2.
Materials:
-
Membrane preparations from cells (e.g., HEK293) or tissues (e.g., rat striatum) expressing VMAT2.
-
Radioligand: [³H]this compound ([³H]DTBZ).
-
Test compound (e.g., this compound) at a range of concentrations.
-
Non-specific binding control: A high concentration of a known VMAT2 inhibitor (e.g., 10 µM tetrabenazine).
-
Assay Buffer (e.g., 50 mM Tris, pH 7.4, with 5 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation counter and cocktail.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells and isolate the membrane fraction via centrifugation. Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the membrane preparation (typically 50-150 µg of protein), a fixed concentration of [³H]DTBZ (usually near its dissociation constant, Kd), and varying concentrations of the test compound.
-
Controls:
-
Total Binding: Membrane + [³H]DTBZ + assay buffer.
-
Non-specific Binding: Membrane + [³H]DTBZ + a saturating concentration of an unlabeled VMAT2 inhibitor.
-
-
Incubation: Incubate the plate, typically at room temperature, for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). The IC50 is then converted to a Ki value using the Cheng-Prusoff equation.
Neurotransmitter Uptake Assay
This functional assay measures the ability of a test compound to inhibit the transport of a substrate (e.g., dopamine) into vesicles or cells expressing VMAT2. This can be performed using radiolabeled or fluorescent substrates.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for VMAT2 function.
Materials:
-
VMAT2-expressing cells (e.g., HEK293-VMAT2) or isolated synaptic vesicles.
-
Substrate: [³H]dopamine or a fluorescent VMAT2 substrate (e.g., FFN206).[14]
-
Test compound at a range of concentrations.
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Inhibitor for non-specific uptake (e.g., reserpine).
Procedure:
-
Cell/Vesicle Preparation: Culture VMAT2-expressing cells in microplates or prepare purified synaptic vesicles from brain tissue.
-
Pre-incubation: Pre-incubate the cells or vesicles with various concentrations of the test compound for a set time (e.g., 10-30 minutes) at 37°C.
-
Initiate Uptake: Add the radiolabeled or fluorescent substrate to initiate the transport reaction.
-
Incubation: Incubate for a short period (e.g., 1-5 minutes for vesicles, longer for cells) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate Uptake: Stop the reaction rapidly, typically by adding ice-cold uptake buffer and/or immediate filtration.
-
Washing & Quantification:
-
Radiolabeled: Filter the mixture through glass fiber filters, wash with ice-cold buffer, and measure radioactivity via scintillation counting.
-
Fluorescent: If using a no-wash fluorescent assay kit, a masking dye is added to quench the extracellular fluorescence, and the intracellular fluorescence is measured using a plate reader.[15][16]
-
-
Data Analysis: Determine the percentage of VMAT2-specific uptake at each concentration of the test compound. Plot the percent inhibition against the log concentration of the compound to calculate the IC50 value.
Visualizing Mechanisms and Workflows
VMAT2 Signaling Pathway and Inhibition
The diagram below illustrates the fundamental role of VMAT2 in a dopaminergic neuron and the mechanism of its inhibition.
Caption: VMAT2 transports cytosolic dopamine into vesicles. Inhibitors block this process.
Experimental Workflow for Comparing VMAT2 Inhibitors
This flowchart outlines the key stages of an in vitro study designed to compare the potency and efficacy of different VMAT2 inhibitors.
Caption: Workflow for in vitro comparison of VMAT2 inhibitors from prep to analysis.
References
- 1. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. va.gov [va.gov]
- 3. Differences in this compound Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Comparing pharmacologic mechanism of action for the vesicular monoamine transporter 2 (VMAT2) inhibitors valbenazine and deutetrabenazine in treating tardive dyskinesia: does one have advantages over the other? | CNS Spectrums | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Action | INGREZZA® (valbenazine) capsules | HCP [ingrezzahcp.com]
- 8. What is the mechanism of Deutetrabenazine? [synapse.patsnap.com]
- 9. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VMAT2 inhibitors for the treatment of tardive dyskinesia: a narrative review | CNS Spectrums | Cambridge Core [cambridge.org]
- 11. benchchem.com [benchchem.com]
- 12. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. moleculardevices.com [moleculardevices.com]
- 16. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PMC [pmc.ncbi.nlm.nih.gov]
Correlating In Vitro and In Vivo Performance of Dihydrotetrabenazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo data for dihydrotetrabenazine (B1670615) (DTBZ), a primary active metabolite of tetrabenazine (B1681281) and deutetrabenazine, drugs used in the management of hyperkinetic movement disorders. Understanding the correlation between preclinical in vitro data and in vivo efficacy is crucial for optimizing drug development and predicting clinical outcomes. This document summarizes key quantitative data, details experimental methodologies, and visualizes the critical pathway from laboratory assays to in vivo target engagement.
Data Summary: In Vitro vs. In Vivo
The following tables summarize the quantitative data from various studies, highlighting the relationship between the in vitro binding affinity of this compound isomers to the vesicular monoamine transporter 2 (VMAT2) and their in vivo occupancy and pharmacokinetic properties.
Table 1: In Vitro VMAT2 Binding Affinity of this compound Isomers
| Isomer | Ki (nM) | Source |
| (+)-α-HTBZ | 0.97 ± 0.48 | [1][2] |
| (-)-α-HTBZ | 2200 ± 300 | [1] |
| (+)-β-deuHTBZ | Potent VMAT2 inhibitor | [3][4] |
| (-)-α-deuHTBZ | Weak VMAT2 inhibitor | [3][4] |
| 9-[18F]fluoroethyl-(±)-DTBZ | 0.76 | [5] |
| 9-[18F]fluoropropyl-(±)-DTBZ | 0.56 | [5] |
| (+)-9-trifluoroethoxy-α-DTBZ | 1.48 | [6] |
| (-)-9-trifluoroethoxy-α-DTBZ | 270 | [6] |
Table 2: In Vitro Functional Activity of this compound Isomers
| Isomer | Assay | IC50 (nM) | Source |
| This compound | Serotonin Uptake Inhibition | 2.6 | [7] |
| (+)-9-trifluoroethoxy-α-DTBZ | [3H]DA Uptake Inhibition | 6.11 | [6] |
| (-)-9-trifluoroethoxy-α-DTBZ | [3H]DA Uptake Inhibition | 129 | [6] |
Table 3: In Vivo Pharmacokinetics and VMAT2 Occupancy of this compound Isomers
| Isomer | Parameter | Value | Species | Source |
| Four Diastereomers of DTBZ | ED50 (VMAT2 Occupancy) | 0.023 to >3.15 mg/kg | Monkey | [2][8] |
| (+)-α-HTBZ | Mean Half-life | 22.2 hours | Human | [3][9] |
| (+)-β-deuHTBZ | Mean Half-life | 7.7 hours | Human | [3][9] |
Table 4: Correlation between In Vitro Binding and In Vivo Occupancy
| Isomers | Correlation Coefficient (R²) | Note | Source |
| Four Diastereomers of DTBZ | 0.95 | Correlating Ki values with ED50 values. | [2][8] |
| Three Isomers with Ki < 100 nM | 0.99 | Stronger correlation for more potent isomers. | [2][8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to generate the data presented.
In Vitro VMAT2 Binding Assay
This assay determines the binding affinity of a compound to the VMAT2 transporter.
-
Tissue Preparation: Rat brain striatum tissue is homogenized in a suitable buffer.
-
Radioligand: [3H]this compound or another suitable radioligand is used to label the VMAT2 sites.
-
Incubation: The brain homogenate is incubated with the radioligand and varying concentrations of the test compound (e.g., different isomers of this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) using the Cheng-Prusoff equation.
In Vitro [3H]Dopamine (DA) Uptake Assay
This functional assay measures the ability of a compound to inhibit the uptake of dopamine (B1211576) into synaptic vesicles.
-
Synaptosome Preparation: Striatal synaptosomes are prepared from rat brains.
-
Incubation: Synaptosomes are incubated with [3H]DA and different concentrations of the test compound.
-
Uptake Termination: The uptake of [3H]DA is stopped by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of [3H]DA taken up by the synaptosomes is determined by scintillation counting.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the dopamine uptake, is determined.
In Vivo VMAT2 Occupancy Studies using Positron Emission Tomography (PET)
PET imaging is a non-invasive technique used to measure the in vivo occupancy of a target receptor or transporter.
-
Radioligand: A specific PET radioligand for VMAT2, such as (+)-α-[11C]DTBZ, is administered intravenously to the subject (e.g., a monkey).
-
Baseline Scan: A baseline PET scan is performed to measure the initial binding of the radioligand to VMAT2.
-
Drug Administration: A non-labeled version of the test compound (this compound isomer) is administered at various doses.
-
Post-Dose Scan: A second PET scan is performed to measure the displacement of the radioligand by the test compound.
-
Data Analysis: The in vivo occupancy (ED50), which is the dose of the drug that occupies 50% of the VMAT2 sites, is calculated by analyzing the reduction in radioligand binding at different drug doses.[8]
Visualizing the Correlation Pathway
The following diagrams illustrate the logical flow from in vitro characterization to in vivo performance and the key relationships in the pharmacological pathway of this compound.
Caption: Correlation between in vitro binding and in vivo VMAT2 occupancy.
Caption: Mechanism of action of this compound at the VMAT2 transporter.
References
- 1. Binding of alpha-dihydrotetrabenazine to the vesicular monoamine transporter is stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic and Pharmacologic Characterization of the this compound Isomers of Deutetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of [18F]Fluoroalkyl Derivatives of this compound (DTBZ) in Rat and Monkey Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound binding and monoamine uptake in mouse brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro binding affinity vs. in vivo site occupancy: A PET study of four diastereomers of this compound (DTBZ) in monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Systematic Review of Dihydrotetrabenazine's Pharmacological Profile: A Comparative Guide to VMAT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic review of the pharmacological profile of dihydrotetrabenazine (B1670615) (HTBZ), the active metabolite of several vesicular monoamine transporter 2 (VMAT2) inhibitors. It offers a comparative analysis of tetrabenazine (B1681281), deutetrabenazine, and valbenazine (B1662120), focusing on their mechanism of action, receptor binding affinities, pharmacokinetics, and clinical efficacy, supported by experimental data.
Introduction to this compound and VMAT2 Inhibition
This compound is the primary active metabolite responsible for the therapeutic effects of tetrabenazine and its derivatives.[1] These compounds are reversible inhibitors of VMAT2, a transporter protein crucial for loading monoamine neurotransmitters (dopamine, serotonin, norepinephrine, and histamine) into synaptic vesicles.[2][3] Inhibition of VMAT2 leads to the depletion of these monoamines from nerve terminals, which is the underlying mechanism for their efficacy in treating hyperkinetic movement disorders such as tardive dyskinesia and chorea associated with Huntington's disease.[2][4]
The therapeutic landscape of VMAT2 inhibitors has evolved from the parent compound, tetrabenazine, to second-generation agents, deutetrabenazine and valbenazine, which were designed to improve upon the pharmacokinetic and side-effect profile of tetrabenazine. Deutetrabenazine is a deuterated form of tetrabenazine, where the substitution of hydrogen with deuterium (B1214612) atoms slows its metabolism. Valbenazine is a prodrug of the single, most active isomer of this compound, (+)-α-dihydrotetrabenazine.[5][6]
Mechanism of Action and Signaling Pathway
The primary mechanism of action for this compound and its parent compounds is the reversible inhibition of VMAT2.[2] This inhibition disrupts the sequestration of monoamines into presynaptic vesicles, leaving them susceptible to metabolism by monoamine oxidase (MAO) in the cytoplasm. The net effect is a reduction in the amount of neurotransmitter available for release into the synaptic cleft, thereby dampening neurotransmission. The therapeutic effect in hyperkinetic movement disorders is primarily attributed to the depletion of dopamine (B1211576) in the striatum.
Comparative Pharmacological Profile
The pharmacological activity of tetrabenazine, deutetrabenazine, and valbenazine is dictated by their metabolism to various stereoisomers of this compound. Each isomer exhibits a unique profile of VMAT2 inhibition and off-target binding.[7]
Metabolism and Active Metabolites
-
Tetrabenazine is metabolized to four main active this compound stereoisomers: (+)-α-HTBZ, (-)-α-HTBZ, (+)-β-HTBZ, and (-)-β-HTBZ.[7]
-
Deutetrabenazine , being a deuterated version of tetrabenazine, is also metabolized to four analogous deuterated this compound (deuHTBZ) stereoisomers.[5][8] The deuterium substitution slows down the metabolism, leading to a longer half-life of the active metabolites.[9]
-
Valbenazine is a prodrug that is specifically hydrolyzed to a single active metabolite, (+)-α-dihydrotetrabenazine.[2][6]
Receptor Binding Affinities
The binding affinities (Ki) of the this compound isomers for VMAT2 and various off-target receptors are summarized in the table below. The (+)-α-HTBZ isomer demonstrates the highest affinity and selectivity for VMAT2.[8][10][11] The off-target binding of other isomers, particularly from tetrabenazine and deutetrabenazine, may contribute to some of their side effects.[8]
| Compound/Metabolite | VMAT2 Ki (nM) | D2S Ki (nM) | D3 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2B Ki (nM) | 5-HT7 Ki (nM) |
| From Valbenazine | ||||||
| (+)-α-HTBZ | 1.4[8] | >10,000[8] | >10,000[8] | >10,000[8] | >10,000[8] | >10,000[8] |
| From Deutetrabenazine | ||||||
| (+)-α-deuHTBZ | 1.5[8] | 1,400[8] | 2,700[8] | 3,300[8] | 1,500[8] | 1,100[8] |
| (+)-β-deuHTBZ | 12.4[8] | 1,700[8] | 2,600[8] | 3,100[8] | 2,000[8] | 1,500[8] |
| (-)-α-deuHTBZ | 2,680[8] | 210[8] | 250[8] | 420[8] | 130[8] | 130[8] |
| (-)-β-deuHTBZ | 1,130[8] | 2,200[8] | 2,500[8] | 2,000[8] | 1,300[8] | 1,000[8] |
| From Tetrabenazine | ||||||
| (+)-tetrabenazine | 4.47[10] | - | - | - | - | - |
| (-)-tetrabenazine | 36,400[10] | - | - | - | - | - |
| (+)-α-HTBZ | 3.96[10] | - | - | - | - | - |
Data compiled from multiple sources.[8][10]
Pharmacokinetics
The pharmacokinetic profiles of these VMAT2 inhibitors and their active metabolites differ significantly, impacting their dosing frequency and tolerability.
| Drug/Metabolite | Time to Peak (Tmax) (hours) | Peak Plasma Concentration (Cmax) | Half-life (t1/2) (hours) |
| Valbenazine | 0.5 - 1.0[5] | - | 15 - 22[6] |
| (+)-α-HTBZ (from Valbenazine) | 4.0 - 8.0[5] | - | 16 - 23[5] |
| Deutetrabenazine | 3.0 - 4.0 (metabolites) | - | 9 - 10 (metabolites) |
| deuterated (α+β)-HTBZ | - | - | ~2x tetrabenazine metabolites[9] |
| Tetrabenazine | - | - | - |
| (α+β)-HTBZ | - | - | - |
Data compiled from multiple sources.[5][6][9]
Clinical Efficacy
The clinical efficacy of valbenazine and deutetrabenazine in treating tardive dyskinesia is well-established through randomized, placebo-controlled trials, with the primary endpoint typically being the change in the Abnormal Involuntary Movement Scale (AIMS) total score.[12][13]
| Drug | Study | Dose | Mean Change in AIMS Score from Baseline (Drug vs. Placebo) |
| Valbenazine | KINECT 3 | 80 mg/day | -3.2 vs. -0.1[13] |
| KINECT 3 | 40 mg/day | -1.9 vs. -0.1[13] | |
| KINECT 4 (8 weeks) | 80 mg/day | -3.5[14] | |
| KINECT 4 (8 weeks) | 40 mg/day | -4.5[14] | |
| Deutetrabenazine | AIM-TD | 36 mg/day | -3.3 vs. -1.4[15] |
| ARM-TD | - | -3.4 vs. -1.9[13] |
Data compiled from multiple sources.[13][14][15]
An indirect treatment comparison suggested that valbenazine 80 mg/day showed a more favorable improvement in AIMS scores at 6 weeks compared to deutetrabenazine 36 mg/day at 8 weeks.[3] However, direct head-to-head clinical trials are lacking.[15]
Experimental Protocols
VMAT2 Radioligand Binding Assay
This assay quantifies the binding affinity of a compound to the VMAT2 receptor.
Methodology:
-
Membrane Preparation: Whole rat brains (excluding the cerebellum) are homogenized in an ice-cold sucrose solution (e.g., 0.32 M).[16] The homogenate undergoes differential centrifugation to isolate the synaptic vesicle membranes containing VMAT2.[16]
-
Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand, typically [3H]this compound ([3H]DTBZ), and varying concentrations of the test compound.[16][17]
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed, and the amount of radioactivity retained on the filters is quantified using liquid scintillation counting.[18]
-
Data Analysis: The data are used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis for Dopamine Release
This technique measures the extracellular levels of dopamine in a specific brain region, providing a functional measure of VMAT2 inhibition.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the striatum) of an anesthetized animal.
-
Perfusion and Sampling: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the dialysis membrane into the aCSF, which is then collected in fractions.
-
Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentration of dopamine.
-
Drug Administration: After establishing a stable baseline of dopamine levels, the test compound (VMAT2 inhibitor) is administered, and subsequent changes in dopamine release are monitored over time.
Conclusion
This compound is the key pharmacologically active moiety for a class of VMAT2 inhibitors used in the management of hyperkinetic movement disorders. The development of second-generation agents, deutetrabenazine and valbenazine, has been driven by the goal of optimizing the pharmacokinetic and pharmacodynamic profile of the parent compound, tetrabenazine. Valbenazine offers the advantage of being a prodrug of the single, most potent and selective VMAT2 inhibitor, (+)-α-dihydrotetrabenazine, which may contribute to its favorable side-effect profile. Deutetrabenazine's deuteration leads to a longer half-life of its active metabolites, allowing for less frequent dosing. While both second-generation agents have demonstrated significant efficacy in clinical trials, the absence of head-to-head comparisons necessitates a careful consideration of their individual pharmacological profiles when making therapeutic decisions. Future research should focus on direct comparative studies and the long-term efficacy and safety of these agents.
References
- 1. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valbenazine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. becarispublishing.com [becarispublishing.com]
- 4. icer.org [icer.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Valbenazine - Wikipedia [en.wikipedia.org]
- 7. Differences in this compound Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and Pharmacologic Characterization of the this compound Isomers of Deutetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of this compound as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of this compound as VMAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Analysis of Deutetrabenazine and Valbenazine as VMAT2 Inhibitors for Tardive Dyskinesia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. neurologylive.com [neurologylive.com]
- 15. va.gov [va.gov]
- 16. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
Safety Operating Guide
Navigating the Disposal of Dihydrotetrabenazine: A Procedural Guide for Laboratory Professionals
The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling dihydrotetrabenazine (B1670615), understanding the correct disposal procedures is paramount to ensure compliance with regulations and to prevent potential harm to human health and the environment. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, emphasizing the generator's responsibility in waste classification.
Central Challenge: Determining the RCRA Hazardous Waste Status
The disposal of any chemical, including this compound, is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). The pivotal first step is to determine whether the waste is classified as "hazardous" under RCRA. This determination dictates the required handling, storage, and disposal methods.
It is the legal responsibility of the person or entity generating the waste (the "generator") to make this determination.[1][2] Publicly available information and Safety Data Sheets (SDS) for this compound do not definitively state its RCRA hazardous waste classification. Therefore, laboratories must undertake a systematic evaluation.
A pharmaceutical waste is considered hazardous if it meets one of two criteria:
-
It is specifically listed on the EPA's P-list (acutely hazardous) or U-list (toxic). this compound is not found on these lists.[3][4][5]
-
It exhibits one or more of the four characteristics of hazardous waste: ignitability (B1175610), corrosivity, reactivity, or toxicity. [3]
Step-by-Step Protocol for Waste Determination
1. Evaluation of Hazardous Characteristics:
To classify this compound waste, laboratory personnel must assess it against the four hazardous characteristics defined by the EPA. This can be done through direct testing by a certified laboratory or by applying existing knowledge of the chemical's properties.
-
Ignitability (D001): This applies to liquids with a flash point below 60°C (140°F), solids that can cause fire under certain conditions, ignitable compressed gases, and oxidizers.[3] Safety Data Sheets for this compound do not typically provide a flash point.[6] If the compound is in a solvent, the ignitability of the entire solution must be considered.
-
Corrosivity (D002): This characteristic applies to aqueous wastes with a pH of less than or equal to 2, or greater than or equal to 12.5, or liquids that can corrode steel at a specific rate.[3] The pH of an aqueous solution of this compound would need to be measured to assess this characteristic.
-
Reactivity (D003): This applies to wastes that are unstable, react violently with water, can generate toxic gases, or are capable of detonation or explosive reaction under normal conditions.[3] Available data sheets indicate that this compound is stable under recommended storage conditions and does not list specific hazardous reactions.[7]
-
Toxicity (D004-D043): This is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which simulates the leaching of contaminants in a landfill.[3][8][9] If the extract from the TCLP test contains any of the 40 specified contaminants at or above the regulatory thresholds, the waste is considered toxic.[4][9] There is no publicly available TCLP data for this compound. Therefore, a laboratory would need to have this analysis performed by a certified environmental testing facility.
| Hazardous Characteristic | RCRA Code | Criteria for Determination |
| Ignitability | D001 | Liquid with a flash point < 60°C (140°F) |
| Corrosivity | D002 | Aqueous solution with pH ≤ 2 or pH ≥ 12.5 |
| Reactivity | D003 | Unstable, reacts violently with water, or can detonate |
| Toxicity | D004-D043 | Exceeds regulatory limits for specific contaminants in a TCLP test |
Disposal Pathways Based on Waste Determination
The outcome of the hazardous waste determination will direct the disposal procedure.
Pathway 1: Disposal as RCRA Hazardous Waste
If this compound waste is determined to be hazardous:
-
Segregation and Labeling: The waste must be segregated from non-hazardous waste. It should be accumulated in a designated, properly labeled container. The label must include the words "Hazardous Waste" and identify the contents.
-
Container Management: Use a container that is in good condition and compatible with the waste. The container must be kept closed except when adding or removing waste.
-
Storage: Store the waste in a designated satellite accumulation area within the laboratory or a central accumulation area, adhering to the volume and time limits set by the EPA for your facility's generator status.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor. The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be incinerated. A hazardous waste manifest must be completed to track the waste from generation to final disposal.
Pathway 2: Disposal as Non-Hazardous Pharmaceutical Waste
If, after a thorough and documented evaluation, the this compound waste is determined to be non-hazardous:
-
Segregation: Even if not RCRA hazardous, it is best practice to segregate it from regular trash.
-
Containerization: Place the waste in a clearly labeled, sealed container to prevent spills.
-
Disposal: The primary recommended method of disposal for non-hazardous pharmaceuticals is through a licensed pharmaceutical waste contractor who will typically use incineration.[8] This is the most environmentally sound method to ensure the destruction of the active pharmaceutical ingredient.
-
Prohibited Disposal: Never dispose of this compound, whether hazardous or non-hazardous, by flushing it down the drain or toilet. The EPA has banned the sewering of hazardous waste pharmaceuticals, and it is a poor practice for any pharmaceutical due to the potential for water contamination.[10][11]
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the logical steps for determining the proper disposal path for this compound waste.
Caption: Workflow for this compound Waste Disposal Decision-Making.
Essential Safety and Handling Information
Regardless of its final classification, all handling of this compound should be performed with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Work in a well-ventilated area to avoid inhalation of dust or aerosols. In case of a spill, absorb the material with an inert binder and place it in a sealed container for disposal, then decontaminate the area.[6]
By following this structured approach, laboratory professionals can confidently and responsibly manage the disposal of this compound, ensuring safety, regulatory compliance, and environmental stewardship.
References
- 1. epa.gov [epa.gov]
- 2. How to Determine and Manage Hazardous Chemical Waste in Your Lab | Lab Manager [labmanager.com]
- 3. leadlab.com [leadlab.com]
- 4. pacelabs.com [pacelabs.com]
- 5. chemsafetypro.com [chemsafetypro.com]
- 6. This compound|MSDS [dcchemicals.com]
- 7. capotchem.com [capotchem.com]
- 8. Toxicity characteristic leaching procedure - Wikipedia [en.wikipedia.org]
- 9. getenviropass.com [getenviropass.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
Personal protective equipment for handling Dihydrotetrabenazine
Essential Safety and Handling Guide for Dihydrotetrabenazine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1]
-
Hazardous to the Aquatic Environment, Acute and Chronic (Category 1): Very toxic to aquatic life with long lasting effects.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Equipment Specification | Rationale |
| Eye Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][3] | Protects against splashes and airborne particles causing serious eye irritation. |
| Hand Protection | Impermeable and resistant protective gloves.[1] Gloves must be inspected prior to use. | Prevents skin contact which can cause irritation. |
| Body Protection | Impervious clothing, such as a lab coat or coveralls.[1][4] | Provides a barrier against accidental skin exposure. |
| Respiratory Protection | A suitable NIOSH-approved respirator should be used when engineering controls are insufficient.[3] This should be used as a backup to local exhaust ventilation. | Prevents inhalation of dust or aerosols that may cause respiratory irritation. |
Safe Handling and Engineering Controls
Proper handling procedures and engineering controls are essential to prevent exposure.
| Control Type | Procedure |
| Ventilation | Work in a well-ventilated area.[1] A laboratory fume hood or other appropriate local exhaust ventilation is recommended.[3] |
| General Hygiene | Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[1] |
| Handling Practices | Avoid contact with skin and eyes.[3] Avoid the formation of dust and aerosols.[3] |
First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Instructions |
| If Swallowed | Rinse mouth with water.[1] Do NOT induce vomiting. Call a physician or Poison Control Center immediately.[3] |
| If on Skin | Take off contaminated clothing immediately.[3] Wash with plenty of soap and water.[1] Consult a doctor if irritation persists.[3] |
| If Inhaled | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If breathing is difficult, provide artificial respiration. Call a physician if symptoms develop or persist.[3] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Promptly call a physician.[1][2] |
Storage and Disposal
Proper storage and disposal are crucial for safety and environmental protection.
| Aspect | Guideline |
| Storage Conditions | Keep container tightly closed in a dry and well-ventilated place.[1][3] Store locked up.[1] Recommended long-term storage is at -20°C.[5] |
| Disposal | Dispose of contents and container in accordance with local, state, and federal regulations.[1] Must not be disposed of with household garbage. Do not allow the product to reach the sewage system. Offer excess and expired materials to a licensed hazardous material disposal company.[3] |
Accidental Release Measures
In case of a spill, follow these procedures to contain and clean up the material safely.
| Step | Action |
| 1. Evacuate | Evacuate personnel to a safe area.[1][2] |
| 2. Ventilate | Ensure adequate ventilation.[1][2] |
| 3. Wear PPE | Use full personal protective equipment as outlined in Section 2.[1][2] |
| 4. Containment | Prevent further leakage or spillage if safe to do so. Keep the product away from drains and water courses.[1][2] |
| 5. Clean-up | For solids, sweep up and shovel. For liquids, absorb with a finely-powdered liquid-binding material (e.g., diatomite).[1][2] Place in a suitable, closed container for disposal.[3] |
| 6. Decontaminate | Clean the affected surface thoroughly to remove residual contamination.[3] |
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
